molecular formula C10H9NO2 B067419 1-methyl-1H-indole-7-carboxylic acid CAS No. 167479-16-5

1-methyl-1H-indole-7-carboxylic acid

Cat. No.: B067419
CAS No.: 167479-16-5
M. Wt: 175.18 g/mol
InChI Key: DWKIPLIDZYRILV-UHFFFAOYSA-N
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Description

1-methyl-1H-indole-7-carboxylic acid is a high-value, synthetically versatile indole derivative serving as a critical building block in medicinal chemistry and organic synthesis. Its core structure, featuring a carboxylic acid functional group at the 7-position of a 1-methyl-protected indole scaffold, makes it an essential precursor for the development of novel pharmacologically active compounds. Researchers utilize this compound extensively in the synthesis of complex molecules, particularly as a key intermediate for constructing drug candidates targeting central nervous system disorders, inflammatory pathways, and oncological indications. The electron-rich indole core allows for diverse electrophilic substitutions, while the carboxylic acid group enables facile derivatization into amides, esters, and other functionalized heterocycles via coupling reactions. This compound is offered in high chemical purity to ensure reproducibility and reliability in research applications, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of targeted molecular libraries. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKIPLIDZYRILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593353
Record name 1-Methyl-1H-indole-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167479-16-5
Record name 1-Methyl-1H-indole-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-7-carboxylic acid
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Foundational & Exploratory

Synthesis of 1-methyl-1H-indole-7-carboxylic acid from Indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 1-methyl-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, indole. The synthesis of C7-substituted indoles is a known challenge due to the intrinsic reactivity of the indole nucleus, which favors electrophilic substitution at the C2 and C3 positions. This guide outlines two strategic approaches to overcome this challenge: direct C7 functionalization of 1-methylindole and a more extended route involving protection, directed functionalization, deprotection, and final N-methylation.

Detailed experimental protocols for key transformations are provided, and all quantitative data are summarized in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic strategies.

Route A: N-Methylation Followed by C7-Carboxylation

This route is the more direct of the two, involving the initial N-methylation of indole, followed by a directed ortho-metalation (DoM) at the C7 position and subsequent carboxylation. While more atom-economical, the regioselectivity of the C7-lithiation of 1-methylindole can be challenging, with potential for competing C2-lithiation.

Experimental Workflow: Route A

Route A Indole Indole Methylindole 1-Methylindole Indole->Methylindole Step A1: N-Methylation CarboxylicAcid 1-methyl-1H-indole- 7-carboxylic acid Methylindole->CarboxylicAcid Step A2: C7-Lithiation & Carboxylation

Caption: Synthetic workflow for Route A.

Step A1: N-Methylation of Indole

The N-methylation of indole can be achieved through various methods. A common and effective laboratory-scale method involves the use of sodium amide and methyl iodide in liquid ammonia. An alternative, greener approach utilizes dimethyl carbonate.

Protocol 1: Using Sodium Amide and Methyl Iodide

To a stirred solution of sodium amide (prepared from 2.5 g, 0.11 mol of sodium) in liquid ammonia (approx. 250 mL), a solution of indole (11.7 g, 0.10 mol) in anhydrous ether (100 mL) is added. After stirring for 15 minutes, methyl iodide (15.6 g, 0.11 mol) in an equal volume of anhydrous ether is added dropwise. The reaction is stirred for a further 15 minutes, after which the ammonia is allowed to evaporate. Water (100 mL) and ether (100 mL) are added, and the ether layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed, and the crude product is purified by vacuum distillation to yield 1-methylindole.

Protocol 2: Using Dimethyl Carbonate

A mixture of indole (10.0 g, 85.4 mmol), potassium carbonate (5.0 g), and N,N-dimethylformamide (70 mL) is heated to reflux. Dimethyl carbonate (11.0 mL, 0.13 mol) is added. The reaction is monitored by TLC. After completion, the mixture is cooled, and water is added to precipitate the product, which is then extracted with an appropriate organic solvent (e.g., tert-butyl methyl ether). The organic layer is washed, dried, and concentrated to give 1-methylindole.[1]

Reagent/ParameterProtocol 1 (NaH/MeI)Protocol 2 (DMC/K2CO3)[1]
Indole 1.0 equiv1.0 equiv
Methylating Agent Methyl Iodide (1.1 equiv)Dimethyl Carbonate (~1.5 equiv)
Base Sodium Amide (1.1 equiv)Potassium Carbonate (catalytic to stoichiometric)
Solvent Liquid Ammonia / EtherN,N-Dimethylformamide
Temperature -33 °C to RTReflux (~130 °C)
Reaction Time ~1 hour2-4 hours
Yield ~85-95%~97%
Step A2: Directed ortho-Metalation and Carboxylation of 1-Methylindole

The regioselective lithiation of 1-methylindole at the C7 position is a critical and challenging step. The use of a strong lithium amide base or a combination of an alkyllithium with a chelating agent like TMEDA can favor deprotonation at the C7 position. The resulting anion is then quenched with carbon dioxide.

Proposed Protocol:

To a solution of 1-methylindole (1.31 g, 10 mmol) and TMEDA (1.28 g, 11 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.1 equivalents in hexanes) is added dropwise. The reaction mixture is allowed to warm to -20 °C and stirred for 2-4 hours. The solution is then cooled back to -78 °C, and an excess of dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature, and then quenched with water. The aqueous layer is separated, washed with ether, and then acidified with 2M HCl to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried under vacuum.

ParameterValue
1-Methylindole 1.0 equiv
Base n-BuLi (1.1 equiv) / TMEDA (1.1 equiv)
Solvent Anhydrous THF
Temperature -78 °C to -20 °C for lithiation, then -78 °C for carboxylation
Reaction Time 2-4 hours for lithiation
Quenching Agent Carbon Dioxide (solid or gas)
Expected Yield Moderate (Regioisomeric mixture possible)

Route B: Protection, Carboxylation, Deprotection, and N-Methylation

This route, although longer, offers potentially better control over regioselectivity by employing a directing group on the indole nitrogen. The tert-butoxycarbonyl (Boc) group is a suitable choice as it can direct lithiation to the C7 position.

Experimental Workflow: Route B

Route B Indole Indole BocIndole 1-Boc-indole Indole->BocIndole Step B1: N-Protection BocAcid 1-Boc-indole- 7-carboxylic acid BocIndole->BocAcid Step B2: C7-Lithiation & Carboxylation IndoleAcid Indole-7-carboxylic acid BocAcid->IndoleAcid Step B3: Deprotection FinalProduct 1-methyl-1H-indole- 7-carboxylic acid IndoleAcid->FinalProduct Step B4: N-Methylation

Caption: Synthetic workflow for Route B.

Step B1: N-Protection of Indole with a Boc Group

The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to direct the subsequent lithiation.

Protocol:

To a solution of indole (11.7 g, 0.1 mol) in acetonitrile (200 mL) is added di-tert-butyl dicarbonate (24.0 g, 0.11 mol) and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol). The mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-Boc-indole, which can be purified by column chromatography or used directly in the next step.

ParameterValue
Indole 1.0 equiv
Protecting Agent Di-tert-butyl dicarbonate (1.1 equiv)
Catalyst DMAP (0.1 equiv)
Solvent Acetonitrile or Dichloromethane
Temperature Room Temperature
Reaction Time 12-16 hours
Yield >95%
Step B2: Directed ortho-Metalation and Carboxylation of 1-Boc-Indole

The Boc group directs the lithiation to the C7 position. This protocol is adapted from the procedure for the C7-lithiation of 1-Boc-indoline.[2]

Protocol:

An oven-dried flask is charged with 1-Boc-indole (2.17 g, 10 mmol) and anhydrous THF (50 mL) under an argon atmosphere. The solution is cooled to -78 °C, and sec-butyllithium (1.2 equivalents in cyclohexane) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours. An excess of dry carbon dioxide gas is then bubbled through the solution. The reaction is allowed to warm to room temperature and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the aqueous layer is acidified with 1M HCl. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-Boc-indole-7-carboxylic acid.

ParameterValue
1-Boc-indole 1.0 equiv
Base sec-BuLi (1.2 equiv)
Solvent Anhydrous THF
Temperature -78 °C
Reaction Time 1-2 hours for lithiation
Quenching Agent Carbon Dioxide (gas)
Yield 60-70% (estimated based on related transformations)
Step B3: Deprotection of 1-Boc-indole-7-carboxylic acid

The Boc group is removed under acidic conditions to yield indole-7-carboxylic acid.

Protocol:

1-Boc-indole-7-carboxylic acid (2.61 g, 10 mmol) is dissolved in dichloromethane (50 mL). Trifluoroacetic acid (TFA, 10 mL) is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the product, which is collected by filtration and washed with cold ether to give indole-7-carboxylic acid.

ParameterValue
1-Boc-indole-7-carboxylic acid 1.0 equiv
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 1-2 hours
Yield >90%
Step B4: N-Methylation of Indole-7-carboxylic acid

Selective N-methylation in the presence of a carboxylic acid can be challenging. A potential side reaction is the O-methylation of the carboxylic acid to form the methyl ester. Using a milder methylating agent or a two-step procedure involving esterification, N-methylation, and subsequent hydrolysis might be necessary. A method using dimethyl carbonate can lead to both N- and O-methylation.[3]

Protocol (leading to methyl ester):

A mixture of indole-7-carboxylic acid (1.61 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and N,N-dimethylformamide (50 mL) is heated to 130 °C. Dimethyl carbonate (2.52 g, 28 mmol) is added, and the reaction is stirred at reflux for 4-6 hours. After cooling, water is added, and the product, methyl 1-methyl-1H-indole-7-carboxylate, is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude ester is then hydrolyzed by heating with aqueous sodium hydroxide, followed by acidic workup to yield this compound.

ParameterValue
Indole-7-carboxylic acid 1.0 equiv
Methylating Agent Dimethyl Carbonate (~2.8 equiv)
Base Potassium Carbonate (2.0 equiv)
Solvent N,N-Dimethylformamide
Temperature 130 °C
Reaction Time 4-6 hours
Yield Moderate to good (for the two-step process)

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound from indole. Route A is more concise but may present challenges in achieving high regioselectivity during the C7-carboxylation of 1-methylindole. Route B, while longer, provides a more controlled approach to C7-functionalization through the use of a directing Boc group, although the final N-methylation step requires careful consideration to avoid O-methylation. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for potential side products and purification challenges. The provided protocols and data serve as a solid foundation for the synthesis of this important indole derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-methyl-1H-indole-7-carboxylic acid. Due to the limited availability of experimentally determined data for this specific compound, this document presents a combination of available data, predicted values for the parent compound (1H-indole-7-carboxylic acid), and standardized experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Solid
SMILES Cn1ccc2cccc(C(O)=O)c12
InChI 1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6H,1H3,(H,12,13)
InChI Key DWKIPLIDZYRILV-UHFFFAOYSA-N
Predicted Boiling Point 419.6 ± 18.0 °C (for 1H-indole-7-carboxylic acid)[1]
Predicted pKa 4.55 ± 0.10 (for 1H-indole-7-carboxylic acid)[1]
Water Solubility Reported as soluble for the parent compound, 1H-indole-7-carboxylic acid.[1]
Computed XLogP3-AA 1.9 (for the methyl ester, Methyl 1H-indole-7-carboxylate)[2]

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of key physicochemical properties of carboxylic acids.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A common and reliable method for its determination is using a melting point apparatus.

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

  • Solution Preparation: A precisely weighed amount of the carboxylic acid is dissolved in a known volume of deionized water. If solubility is low, a co-solvent mixture (e.g., water/methanol) may be used. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

  • Titration Setup: The carboxylic acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is submerged in the solution.

  • Titration Process: The standardized NaOH solution is added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a solvent.

  • Sample Preparation: An excess amount of the solid carboxylic acid is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Measurement: The concentration of the carboxylic acid in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titration. This concentration represents the aqueous solubility of the compound at that specific temperature.

Logical Workflow and Diagrams

Potential Synthetic Pathway

A common method for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. The following diagram illustrates a logical final step for the synthesis of this compound from its methyl ester.

G A Methyl 1-methyl-1H-indole-7-carboxylate (Ester) B Hydrolysis A->B Reaction C This compound (Product) B->C Yields D Base (e.g., LiOH, NaOH) Water/Solvent (e.g., THF/Methanol) D->B Reagents

Caption: Final step in the synthesis of this compound.

Experimental Workflow for pKa Determination

The following diagram outlines the key steps in determining the pKa of a carboxylic acid using potentiometric titration.

G cluster_0 Titration Process cluster_1 Data Analysis A Dissolve known mass of acid in known volume of water B Titrate with standardized strong base (e.g., 0.1M NaOH) A->B C Record pH after each addition of titrant B->C D Plot pH vs. Volume of Titrant C->D E Identify the half-equivalence point D->E F Determine pH at half-equivalence point E->F Result pKa Value F->Result

Caption: Workflow for pKa determination by potentiometric titration.

References

In-depth Technical Guide: 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-indole-7-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, commercial availability, and a review of the current, albeit limited, publicly available information regarding its synthesis and biological activity.

Chemical Identity and Properties

CAS Number: 167479-16-5

Molecular Formula: C₁₀H₉NO₂

Molecular Weight: 175.18 g/mol

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

PropertyValueSource
CAS Number 167479-16-5Multiple Suppliers
MDL Number MFCD09879957Sigma-Aldrich
Molecular Formula C₁₀H₉NO₂Sigma-Aldrich
Molecular Weight 175.18 g/mol Sigma-Aldrich
Physical Form SolidSynthonix Corporation
Purity ≥97%Synthonix Corporation
InChI Key DWKIPLIDZYRILV-UHFFFAOYSA-NSigma-Aldrich
SMILES CN1C=CC2=C(C1)C=CC=C2C(=O)OInferred

Commercial Availability

This compound is available from several chemical suppliers, indicating its utility as a building block in research and development.

Table of Suppliers

SupplierProduct NumberPurity
Sigma-Aldrich CDS017327Not specified
Synthonix Corporation SY3H98B97C0D≥97%

Synthesis and Experimental Protocols

A plausible, though unverified, synthetic workflow is proposed below based on standard organic chemistry principles.

G start Indole-7-carboxylic acid ester step1 N-Methylation (e.g., MeI, NaH) start->step1 intermediate This compound ester step1->intermediate step2 Ester Hydrolysis (e.g., LiOH, H2O) intermediate->step2 end This compound step2->end

Caption: A potential synthetic workflow for this compound.

Researchers should consult standard organic synthesis textbooks and journals for detailed procedures on N-methylation of indoles and ester hydrolysis. Reaction conditions, such as choice of base, solvent, and temperature, would require optimization for this specific substrate.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published data on the specific biological activity of this compound. While the indole carboxylic acid scaffold is a common motif in many biologically active molecules, the specific effects of this particular substitution pattern have not been characterized.

Indole derivatives, in a broader sense, are known to interact with a wide range of biological targets and have been investigated for various therapeutic applications, including as:

  • Anti-cancer agents: Some indole compounds have been shown to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[1]

  • Kinase inhibitors: The indole nucleus can serve as a scaffold for the development of inhibitors of various protein kinases, which are crucial regulators of cellular processes.

  • Receptor modulators: Indole-containing molecules have been designed to target specific receptors, such as the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer.[2]

Given the lack of specific data, the biological role of this compound remains an open area for investigation. Researchers in drug discovery may find this compound to be a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Future Research Directions

The dearth of information on the biological effects of this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Synthesis Optimization: Development and publication of a robust and scalable synthesis protocol.

  • Biological Screening: High-throughput screening against a panel of common drug targets (e.g., kinases, G-protein coupled receptors, nuclear receptors) to identify potential biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand how structural modifications influence any identified biological activity.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

The logical workflow for investigating a novel chemical entity like this compound is depicted below.

G cluster_0 Chemical Foundation cluster_1 Biological Investigation Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purification Physicochemical Profiling Physicochemical Profiling Characterization->Physicochemical Profiling High-Throughput Screening High-Throughput Screening Physicochemical Profiling->High-Throughput Screening Compound Library Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In vivo Studies In vivo Studies Lead Optimization (SAR)->In vivo Studies

Caption: A logical workflow for the investigation of a novel chemical entity.

References

Spectroscopic and Structural Elucidation of 1-Methyl-1H-indole-7-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-methyl-1H-indole-7-carboxylic acid, a key indole-based intermediate in pharmaceutical and fine chemical research. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific isomer, this document presents a combination of available data for closely related compounds and predicted spectral features. This information serves as a valuable resource for the identification, characterization, and utilization of this compound in synthesis and drug discovery.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

  • CAS Number: 1670-82-2 (for the parent 1H-Indole-7-carboxylic acid)

The structure consists of an indole ring system N-methylated at position 1 and substituted with a carboxylic acid group at position 7. The N-methylation enhances molecular stability and lipophilicity, while the carboxylic acid group at the 7-position allows for a variety of chemical modifications, such as esterification and amidation, making it a versatile building block in medicinal chemistry.

Spectroscopic Data

Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched resources. The expected chemical shifts can be predicted based on the analysis of substituted indoles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
COOH12.0 - 13.0br s-
H-6~7.8 - 8.0d~7-8
H-4~7.6 - 7.8d~7-8
H-2~7.2 - 7.4d~3
H-5~7.1 - 7.3t~7-8
H-3~6.5 - 6.7d~3
N-CH₃~3.8 - 4.0s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~170 - 175
C-7a~135 - 138
C-3a~128 - 132
C-2~125 - 128
C-6~122 - 125
C-4~120 - 123
C-5~118 - 121
C-7~115 - 118
C-3~102 - 105
N-CH₃~30 - 33

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. The following data is based on the spectrum of the isomeric 1-methyl-1H-indole-2-carboxylic acid.[1]

Table 3: Infrared (IR) Spectroscopic Data for 1-Methyl-1H-indole-2-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~1680StrongC=O stretch (Carboxylic Acid)
~1500-1600MediumC=C stretch (Aromatic)
~1200-1300MediumC-O stretch
~740StrongC-H bend (Ortho-disubstituted)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data below is for the isomeric 1-methyl-1H-indole-2-carboxylic acid.[1]

Table 4: Mass Spectrometry (MS) Data for 1-Methyl-1H-indole-2-carboxylic acid

m/zRelative Intensity (%)Assignment
175~60[M]⁺ (Molecular Ion)
130100[M - COOH]⁺ (Loss of carboxylic acid group)
103~20[M - COOH - HCN]⁺
77~25[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information about the carbon types (CH₃, CH₂, CH, C).

  • Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: Prepare the sample as a KBr pellet or by using a solid-state ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an indole carboxylic acid derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials (e.g., 1-methyl-1H-indole) Reaction Chemical Reaction (e.g., Carboxylation) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Elucidation and Verification NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This diagram outlines the logical progression from the synthesis of the target compound to its purification and subsequent analysis using various spectroscopic techniques to confirm its structure.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound, intended to aid researchers in their synthetic and analytical endeavors. Further experimental work is required to establish a complete and verified spectroscopic profile for this compound.

References

The Biological Landscape of Substituted Indole-7-Carboxylic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1][2] Its versatile scaffold has been extensively explored, leading to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and neuroprotective agents. While significant research has focused on derivatives of indole-2-carboxylic acid and indole-3-carboxylic acid, the biological activities of substituted indole-7-carboxylic acids remain a comparatively underexplored area of research. This technical guide aims to synthesize the available scientific information on the biological activities of this specific class of compounds, providing a resource for researchers and drug development professionals.

Anticancer Potential: An Emerging Area of Investigation

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][3] Several indole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, often by targeting critical cellular pathways.[4] For instance, certain indole-aryl amides have shown noteworthy activity against breast and prostate cancer cell lines, with IC50 values in the low micromolar range.[4] While specific and extensive studies on the anticancer properties of substituted indole-7-carboxylic acids are limited, the known anticancer potential of the broader indole family suggests that this subclass warrants further investigation. The structural variations afforded by substitution on the indole-7-carboxylic acid core could lead to the discovery of novel and selective anticancer agents.

Antimicrobial and Antifungal Activities

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6] Studies on various indole carboxamides have demonstrated significant inhibition of bacterial and fungal growth, with Minimum Inhibitory Concentration (MIC) values that are competitive with standard antimicrobial drugs.[6] While direct and comprehensive screening of substituted indole-7-carboxylic acids for antimicrobial and antifungal properties is not widely reported, the established antimicrobial profile of the indole nucleus provides a strong rationale for exploring this chemical space for new anti-infective agents.

Neuroprotective Properties and Enzyme Inhibition

Neurodegenerative diseases represent a significant and growing healthcare challenge. Research into neuroprotective agents has identified the indole scaffold as a promising starting point for the development of new therapeutics.[7] Indole derivatives have been shown to possess antioxidant and anti-inflammatory properties, which are relevant to the pathology of many neurodegenerative conditions.[8]

Furthermore, the ability of indole derivatives to act as enzyme inhibitors is a key mechanism underlying their diverse biological activities.[9] For example, various indole-based compounds have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation.[8] The specific inhibitory potential of substituted indole-7-carboxylic acids against enzymes relevant to disease is an area ripe for exploration.

Experimental Methodologies

To facilitate further research in this area, this section outlines common experimental protocols for evaluating the biological activities of novel compounds, based on methodologies reported for other indole derivatives.

General Workflow for Synthesis and Biological Evaluation

The development and assessment of novel substituted indole-7-carboxylic acid derivatives would typically follow a structured workflow.

Experimental Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization Start Starting Materials Synthesis Synthesis of Substituted Indole-7-Carboxylic Acids Start->Synthesis Purification Purification and Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) Purification->Antimicrobial Neuroprotection Neuroprotection Assays (e.g., Oxidative Stress Models) Purification->Neuroprotection Enzyme Enzyme Inhibition Assays Purification->Enzyme SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Neuroprotection->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for the development of bioactive compounds.
Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted indole-7-carboxylic acids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Future Directions

The existing body of literature strongly supports the potential of the indole scaffold in drug discovery. While research specifically on substituted indole-7-carboxylic acids is currently limited, the data from related indole derivatives provide a compelling rationale for the systematic exploration of this compound class. Future research should focus on:

  • Synthesis of diverse libraries: The creation of a wide range of substituted indole-7-carboxylic acid derivatives to enable comprehensive structure-activity relationship (SAR) studies.

  • Broad biological screening: Testing these compounds against a variety of biological targets, including cancer cell lines, microbial strains, and key enzymes.

  • Mechanistic studies: Elucidating the mechanisms of action for any identified bioactive compounds to guide further optimization.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of substituted indole-7-carboxylic acids.

References

discovery and history of 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-methyl-1H-indole-7-carboxylic acid: Discovery and History

Introduction

This compound is a heterocyclic compound belonging to the indole family. While the indole scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals, specific information regarding the discovery and detailed history of the 1-methyl-7-carboxylic acid isomer is limited in publicly available scientific literature. This guide provides a comprehensive overview of the available information, focusing on its synthesis, chemical properties, and the historical context of related indole chemistry.

Historical Context and Discovery

The direct history of the discovery of this compound is not well-documented in scientific literature. Its existence is confirmed through its availability from chemical suppliers and its mention as an intermediate in patent literature. The broader history of indole synthesis, however, is rich and provides a context for how this compound and its precursors could have been first synthesized.

The foundational method for indole synthesis, the Fischer indole synthesis , was discovered by Emil Fischer in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from a phenylhydrazine and an aldehyde or ketone. Another classical method, the Japp-Klingemann reaction , discovered by Francis Robert Japp and Felix Klingemann in 1887, is used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts, which can then be used in the Fischer indole synthesis to produce indole-2-carboxylic acids. These classical methods laid the groundwork for the synthesis of a vast array of substituted indoles.

While the first specific synthesis of this compound is not explicitly recorded, its synthesis is logically derived from its methyl ester, which has been documented in patent literature.

Synthesis of this compound

The most direct documented synthetic route to this compound proceeds through a two-step process starting from the commercially available Methyl 1H-indole-7-carboxylate. This process involves the N-methylation of the indole nitrogen followed by the hydrolysis of the methyl ester.

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate

This procedure is adapted from the methodology described in U.S. Patent US9150556B2.

  • Materials:

    • Methyl 1H-indole-7-carboxylate

    • Sodium hydride (NaH)

    • Methyl iodide (CH₃I)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve Methyl 1H-indole-7-carboxylate in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Carefully add sodium hydride (typically a 60% dispersion in mineral oil) portion-wise to the stirred solution.

    • Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt of the indole.

    • Slowly add methyl iodide to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench any unreacted reagents.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 1-methyl-1H-indole-7-carboxylate.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

  • Materials:

    • Methyl 1-methyl-1H-indole-7-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the Methyl 1-methyl-1H-indole-7-carboxylate in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

    • Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2-3 with hydrochloric acid.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Methyl Ester

PropertyThis compoundMethyl 1-methyl-1H-indole-7-carboxylate
Molecular Formula C₁₀H₉NO₂C₁₁H₁₁NO₂
Molecular Weight 175.18 g/mol 189.21 g/mol
Appearance SolidSolid
CAS Number 167479-16-5207662-83-5 (example from patent)
Canonical SMILES CN1C=CC2=CC=CC(C1=2)C(=O)OCN1C=CC2=CC=CC(C1=2)C(=O)OC
InChI Key DWKIPLIDZYRILV-UHFFFAOYSA-NNot readily available

Note: Some properties like melting point and boiling point are not consistently reported across all sources.

Mandatory Visualization

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents1 cluster_reagents2 Start Methyl 1H-indole-7-carboxylate Reagent1 1. NaH, DMF, 0°C 2. CH₃I Intermediate Methyl 1-methyl-1H- indole-7-carboxylate Start->Intermediate N-Methylation Reagent2 LiOH or NaOH THF/H₂O, Reflux Product 1-methyl-1H-indole-7- carboxylic acid Intermediate->Product Hydrolysis

Potential Therapeutic Targets of 1-Methyl-1H-indole-7-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. Derivatives of indole carboxylic acids have emerged as a particularly fruitful area of research, leading to the discovery of potent modulators of various enzymes, receptors, and protein-protein interactions. This technical guide provides an in-depth overview of the potential therapeutic targets for derivatives of the 1-methyl-1H-indole-7-carboxylic acid core and related indole carboxylic acid isomers. While specific research on the this compound scaffold is limited in publicly available literature, the extensive data on other indole carboxylic acid derivatives provides a strong foundation for predicting its therapeutic potential and guiding future drug discovery efforts. This document summarizes key findings, presents quantitative data for structure-activity relationship (SAR) analysis, details relevant experimental protocols, and visualizes associated signaling pathways.

Oncology: Mcl-1 Inhibition

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to chemotherapy. Consequently, the development of small molecule inhibitors of Mcl-1 is a promising strategy in cancer therapy. Several studies have identified indole-2-carboxylic acid derivatives as potent Mcl-1 inhibitors. These compounds act as BH3 mimetics, binding to the hydrophobic groove of Mcl-1 and preventing it from sequestering pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic cascade.

Data Presentation: Mcl-1 Inhibitory Activity of Indole Carboxylic Acid Derivatives
Compound IDScaffoldKi (nM)Assay MethodReference
1 Indole-2-carboxylic acid derivative55Fluorescence Polarization Assay[1]
Compound 47 1H-indole-2-carboxylic acid derivative242D 15N-HSQC Spectroscopy[2]
Tricyclic Indole Acid (Compound 25) Tricyclic indole-2-carboxylic acid61Not specified[1]
Macrocyclic Dimethyl Amide (Compound 25) Macrocyclic indole-2-carboxamideGI50 = 39 nM (H929 cells)Cell Growth Inhibition Assay[3]
Experimental Protocols

Fluorescence Polarization (FP) Assay for Mcl-1 Binding

This competitive binding assay is commonly used to determine the binding affinity (Ki) of test compounds for Mcl-1.

  • Reagents and Materials:

    • Recombinant human Mcl-1 protein.

    • A fluorescently labeled BH3 peptide probe (e.g., from the Noxa protein).

    • Assay buffer (e.g., 20 mM phosphate buffer, pH 7.5, 50 mM NaCl, 1 mM EDTA, and 0.05% pluronic F-68).

    • Test compounds (this compound derivatives or other indole analogs).

    • 384-well black plates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A solution of Mcl-1 protein and the fluorescently labeled BH3 peptide is prepared in the assay buffer. The concentrations are optimized to ensure a stable and significant polarization signal.

    • The test compounds are serially diluted to create a range of concentrations.

    • In the 384-well plate, the Mcl-1/probe solution is added to wells containing either the test compound or vehicle (DMSO) as a control.

    • The plate is incubated at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

    • The fluorescence polarization of each well is measured using the plate reader.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that displaces 50% of the bound fluorescent probe) is determined by fitting the data to a four-parameter logistic equation.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for Mcl-1.

Signaling Pathway

Mcl1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Bax Bax/Bak MOMP MOMP Bax->MOMP induces CytoC Cytochrome c MOMP->CytoC releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome activates Mcl1 Mcl-1 Mcl1->Bax sequesters Indole_Derivative Indole Carboxylic Acid Derivative Indole_Derivative->Mcl1 inhibits Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Mcl-1 inhibition by indole derivatives disrupts the sequestration of pro-apoptotic proteins, leading to apoptosis.

Neuroscience: Dopamine Receptor Modulation

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various neurological processes, including motor control, motivation, and cognition. Dysregulation of dopaminergic signaling is implicated in several disorders such as Parkinson's disease, schizophrenia, and addiction. Indole carboxylic acid amides have been identified as potent ligands for dopamine receptors, with some exhibiting high selectivity for the D3 subtype over the D2 subtype.[4][5] These compounds have been characterized as partial agonists, suggesting their potential to modulate dopaminergic neurotransmission without causing the side effects associated with full agonists or antagonists.

Data Presentation: Dopamine Receptor Binding Affinity of Indole Carboxylic Acid Amides
Compound IDScaffoldD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D3/D2 SelectivityReference
14a 1H-indolyl carboxylic acid amide15.60.18>100087[4]
14b 1H-indolyl carboxylic acid amide24.00.40>100060[4]
14d 1H-indolyl carboxylic acid amide87.22.5>100035[4]
15a 1H-indolyl carboxylic acid amide42.11.8>100023[4]
Experimental Protocols

Radioligand Competition Binding Assay for Dopamine Receptors

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific dopamine receptor subtype.

  • Reagents and Materials:

    • Cell membranes prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptor.

    • A high-affinity radioligand, such as [125I]IABN.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

    • Test compounds.

    • Non-specific binding determinator (e.g., a high concentration of a known dopamine receptor ligand like haloperidol).

    • Scintillation vials and cocktail.

    • A scintillation counter.

  • Procedure:

    • In reaction tubes, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of tubes is prepared with the radioligand, membranes, and the non-specific binding determinator.

    • The tubes are incubated at room temperature for a set time (e.g., 90 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway

Dopamine_Receptor_Signaling Dopamine Dopamine or Indole Derivative (Agonist) D3R Dopamine D3 Receptor Dopamine->D3R binds Gi Gαi/o D3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response phosphorylates targets

Caption: Agonist binding to the D3 dopamine receptor leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Infectious Diseases: Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. The current treatments have significant limitations, necessitating the discovery of new therapeutic agents. Phenotypic screening has identified 1H-indole-2-carboxamides as having activity against the intracellular amastigote form of T. cruzi.[6][7] Further investigation into the mechanism of action of an optimized series of these compounds pointed towards the inhibition of the parasite's sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[6][8][9][10]

Data Presentation: Anti-Trypanosoma cruzi Activity of Indole-2-carboxamides
Compound IDScaffoldT. cruzi pEC50Cytotoxicity (Vero cells) pEC50Reference
1 5-methyl-1H-indole-2-carboxamide6.2< 4.6[7]
2 5-methyl-1H-indole-2-carboxamide5.9< 4.6[7]
3 5-cyclopropyl-1H-indole-2-carboxamide5.8< 4.6[7]
4 5-cyclopropyl-1H-indole-2-carboxamide5.4< 4.6[7]
Experimental Protocols

High-Content Screening (HCS) Assay for Intracellular T. cruzi Amastigotes

This cell-based assay quantifies the anti-parasitic activity of compounds against the clinically relevant intracellular stage of T. cruzi.

  • Reagents and Materials:

    • Host cells (e.g., Vero cells or 3T3 fibroblasts).

    • T. cruzi trypomastigotes (e.g., expressing a reporter like β-galactosidase or a fluorescent protein).

    • Cell culture medium and supplements.

    • Test compounds.

    • Fixatives (e.g., paraformaldehyde).

    • Nuclear stain (e.g., DAPI).

    • High-content imaging system.

  • Procedure:

    • Host cells are seeded in multi-well plates (e.g., 384-well) and allowed to adhere.

    • The cells are then infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion and transformation into amastigotes, the extracellular parasites are washed away.

    • The test compounds are added to the infected cells at various concentrations.

    • The plates are incubated for a period that allows for parasite replication (e.g., 72 hours).

    • The cells are fixed and stained with a nuclear stain to visualize both host cell and parasite nuclei.

    • The plates are imaged using a high-content imaging system.

  • Data Analysis:

    • Image analysis software is used to automatically count the number of host cells and the number of intracellular amastigotes per cell.

    • The percentage of infection and the number of parasites per cell are calculated for each compound concentration.

    • The EC50 value (the concentration that inhibits parasite proliferation by 50%) is determined by fitting the dose-response data to a suitable model.

    • Cytotoxicity against the host cells is also assessed, typically by counting the number of remaining host cell nuclei.

Logical Relationship Diagram

T_cruzi_Inhibition_Logic Indole_Carboxamide Indole-2-Carboxamide Derivative CYP51 T. cruzi Sterol 14α-demethylase (CYP51) Indole_Carboxamide->CYP51 inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis is essential for Membrane_Integrity Parasite Membrane Integrity and Function Ergosterol_Biosynthesis->Membrane_Integrity is required for Parasite_Death T. cruzi Amastigote Death Membrane_Integrity->Parasite_Death disruption leads to

Caption: Inhibition of CYP51 by indole carboxamides disrupts ergosterol synthesis, leading to parasite death.

Infectious Diseases: HIV-1 Integrase Inhibition

HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a productive infection. Integrase strand transfer inhibitors (INSTIs) are a key class of antiretroviral drugs. Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase inhibitors.[11][12][13] Their proposed mechanism of action involves the chelation of two essential magnesium ions in the enzyme's active site, thereby blocking the strand transfer reaction.

Data Presentation: HIV-1 Integrase Inhibitory Activity
Compound IDScaffoldIntegrase Strand Transfer IC50 (µM)Reference
1 Indole-2-carboxylic acid32.37[13]
17a Indole-2-carboxylic acid derivative3.11[11]
15 Indole-2-carboxylic acid derivative0.13 - 6.85 (range for series)[12]
18 Indole-2-carboxylic acid derivative0.13 - 6.85 (range for series)[12]
Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents and Materials:

    • Recombinant HIV-1 integrase enzyme.

    • A donor DNA substrate (a short oligonucleotide mimicking the processed viral DNA end, often labeled with biotin).

    • A target DNA substrate (a longer oligonucleotide, often labeled with a fluorescent tag like digoxigenin).

    • Assay buffer containing MgCl2.

    • Test compounds.

    • Streptavidin-coated plates.

    • Anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate for the detection enzyme (e.g., TMB).

    • A plate reader for absorbance measurement.

  • Procedure:

    • The biotin-labeled donor DNA is immobilized on the streptavidin-coated plate.

    • HIV-1 integrase and the test compound are added to the wells and pre-incubated.

    • The digoxigenin-labeled target DNA is added to initiate the strand transfer reaction.

    • The plate is incubated to allow the integration reaction to proceed.

    • The wells are washed to remove unreacted components.

    • The enzyme-conjugated anti-digoxigenin antibody is added and incubated.

    • After another wash step, the detection substrate is added, and the color development is measured using a plate reader.

  • Data Analysis:

    • The absorbance signal is proportional to the amount of strand transfer that has occurred.

    • The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

    • The IC50 value is determined by fitting the dose-response curve.

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis A Prepare Reagents: - Target Protein - Labeled Ligand - Test Compound Dilutions B Add reagents to multi-well plate A->B C Incubate to reach binding equilibrium B->C D Separate bound from free ligand (e.g., filtration) C->D E Quantify bound ligand (e.g., scintillation counting) D->E F Generate dose-response curve E->F G Calculate IC50 and Ki values F->G

Caption: A generalized experimental workflow for a competitive binding assay.

Conclusion and Future Directions

The indole carboxylic acid scaffold is a versatile starting point for the development of novel therapeutics targeting a range of diseases. The available evidence strongly suggests that derivatives of this core can potently and selectively modulate key biological targets in oncology, neuroscience, and infectious diseases. While much of the existing research has focused on the indole-2-carboxylic acid and other related isomers, the principles of SAR and the identified therapeutic targets provide a robust framework for the exploration of less-studied scaffolds like this compound.

Future research should focus on the synthesis and evaluation of a diverse library of this compound derivatives against the targets highlighted in this guide. Such studies will be crucial in determining whether this specific scaffold offers advantages in terms of potency, selectivity, or pharmacokinetic properties, and could ultimately lead to the development of new and effective medicines.

References

An In-depth Technical Guide to the Chemical Reactivity of the Carboxylic Acid Group in 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid functional group in 1-methyl-1H-indole-7-carboxylic acid. The strategic location of the carboxylic acid at the C7 position, ortho to the indole nitrogen, alongside the N-methylation, presents unique electronic and steric considerations that influence its reactivity. This document outlines the primary transformations of this carboxylic acid, including esterification, amidation, reduction, and conversion to acyl halides, providing generalized experimental protocols and discussing the underlying chemical principles.

Introduction to the Reactivity of this compound

The chemical behavior of the carboxylic acid group in this compound is governed by the interplay of the electron-donating character of the N-methylated indole ring and the steric environment at the C7 position. The N-methyl group enhances the electron-donating nature of the indole ring through inductive effects, which can influence the reactivity of the peri-positioned carboxyl group. While specific literature on the reactivity of this compound is sparse, we can infer its behavior from the well-established chemistry of carboxylic acids and related indole derivatives.

Key Chemical Transformations

The carboxylic acid moiety of this compound is amenable to a variety of standard organic transformations. These reactions are fundamental in the synthesis of derivatives for applications in medicinal chemistry and materials science.

Esterification

Esterification of this compound can be achieved through several methods, most commonly via Fischer-Speier esterification or by reaction with an alkyl halide after conversion to the carboxylate salt.

Fischer-Speier Esterification: This acid-catalyzed reaction with an alcohol is an equilibrium process.[1][2][3][4] Using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product.[1]

Experimental Protocol: General Fischer-Speier Esterification

  • Dissolution: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography.

Amidation

The formation of amides from this compound typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride to form an acyl chloride intermediate, or coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[5]

Experimental Protocol: General Amidation using a Coupling Agent

  • Dissolution: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane).

  • Activation: Add the coupling reagent (e.g., EDC, 1.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.[5]

Reduction to an Alcohol

The carboxylic acid group of this compound can be reduced to a primary alcohol, (1-methyl-1H-indol-7-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids.[6][7][8][9][10]

Experimental Protocol: General Reduction with LiAlH₄

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, excess) in an anhydrous ether solvent (e.g., tetrahydrofuran (THF), diethyl ether).

  • Addition of Carboxylic Acid: Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent. Dry the filtrate, concentrate under reduced pressure, and purify the resulting alcohol by column chromatography.

Conversion to Acyl Halide

The conversion of this compound to its corresponding acyl chloride is a key step for synthesizing various derivatives, such as esters and amides, under milder conditions. Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for this transformation.[11][12][13][14][15]

Experimental Protocol: General Conversion to Acyl Chloride with Thionyl Chloride

  • Reaction Setup: In a fume hood, add this compound to an excess of thionyl chloride (SOCl₂), which can also serve as the solvent. A catalytic amount of DMF is often added to accelerate the reaction.

  • Reaction: Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or GC-MS.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1-methyl-1H-indole-7-carbonyl chloride can often be used in the next step without further purification.

Quantitative Data Summary

TransformationReagents and ConditionsProductRepresentative Yield (%)Reference Compound
Esterification MeOH, H₂SO₄, refluxMethyl ester74-99%2-methylindole-5-carboxylic acid
Amidation Amine, HATU, DIPEA, DMFAmide50-66%Substituted indole-3-yl-acetamides
Reduction LiAlH₄, THFPrimary alcoholGenerally high (>80%)General carboxylic acids
Acyl Halide Formation SOCl₂, refluxAcyl chlorideTypically high (>90%)General carboxylic acids

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key chemical transformations described above.

Esterification_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 1-methyl-1H-indole-7-carboxylic_acid This compound Reaction Reflux 1-methyl-1H-indole-7-carboxylic_acid->Reaction Alcohol Alcohol (e.g., MeOH, EtOH) Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup 1. Cool 2. Concentrate Purification Column Chromatography Workup->Purification Extract & Wash Ester Corresponding Ester Purification->Ester

Caption: Workflow for the Fischer-Speier esterification of this compound.

Amidation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 1-methyl-1H-indole-7-carboxylic_acid This compound Activation Activation at RT 1-methyl-1H-indole-7-carboxylic_acid->Activation Amine Primary or Secondary Amine Amine->Activation Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Workup Aqueous Work-up Activation->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Wash & Dry Amide Corresponding Amide Purification->Amide

Caption: Workflow for the amidation of this compound using a coupling agent.

Reduction_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 1-methyl-1H-indole-7-carboxylic_acid This compound Reaction Reflux 1-methyl-1H-indole-7-carboxylic_acid->Reaction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Reaction Solvent Anhydrous THF Solvent->Reaction Quench Fieser Work-up Reaction->Quench Cool to 0 °C Purification Column Chromatography Quench->Purification Filter & Concentrate Alcohol Primary Alcohol Purification->Alcohol

Caption: Workflow for the reduction of this compound to a primary alcohol.

Acyl_Chloride_Formation_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 1-methyl-1H-indole-7-carboxylic_acid This compound Reaction Reflux 1-methyl-1H-indole-7-carboxylic_acid->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Reaction Catalyst cat. DMF (optional) Catalyst->Reaction Isolation Removal of Excess Reagent Reaction->Isolation Distillation Acyl_Chloride Acyl Chloride Isolation->Acyl_Chloride

Caption: Workflow for the conversion of this compound to an acyl chloride.

Conclusion

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. The standard transformations of esterification, amidation, reduction, and conversion to acyl halides are all expected to be applicable. While the N-methyl group and the C7-position of the carboxyl group may influence reaction rates and require optimization of conditions compared to other indole isomers, the general protocols provided in this guide offer a solid foundation for the exploration of the chemical space around this scaffold. Further experimental investigation is warranted to establish specific quantitative data and to fully elucidate the electronic and steric effects on the reactivity of this particular molecule.

References

An In-depth Technical Guide to the Structural Analysis of 1-methyl-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indole-7-carboxylic acid is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. The indole core is a key pharmacophore, and its derivatives have shown a wide range of activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The substitution pattern on the indole ring, including N-methylation and the position of the carboxylic acid group, can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target engagement.

This technical guide provides a comprehensive overview of the structural analysis of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document consolidates information from closely related analogs and computational predictions to offer a robust framework for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indole derivatives in drug discovery and development.

Proposed Synthesis and Experimental Protocol

A plausible and efficient synthesis of this compound involves the N-methylation of the readily available precursor, indole-7-carboxylic acid, or its corresponding methyl ester. The direct methylation of the indole nitrogen can be achieved using various methylating agents. A common and effective method employs a base and a methyl source, such as methyl iodide.

Experimental Protocol: N-methylation of Methyl Indole-7-carboxylate followed by Saponification

This two-step protocol is adapted from general procedures for the N-methylation of indoles and subsequent ester hydrolysis.

Step 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate

  • Materials:

    • Methyl indole-7-carboxylate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl indole-7-carboxylate (1.0 equivalent) in anhydrous DMF to the NaH suspension with stirring.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield methyl 1-methyl-1H-indole-7-carboxylate.

Step 2: Synthesis of this compound

  • Materials:

    • Methyl 1-methyl-1H-indole-7-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the purified methyl 1-methyl-1H-indole-7-carboxylate in a mixture of THF, MeOH, and water.

    • Add an excess of lithium hydroxide (e.g., 5 equivalents) to the solution.

    • Stir the mixture at room temperature for 12-24 hours, monitoring the hydrolysis by TLC.

    • After the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl.

    • A precipitate of this compound should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Saponification Indole-7-carboxylate Indole-7-carboxylate NaH_DMF 1. NaH, DMF, 0 °C to RT 2. CH3I, 0 °C to RT Methyl_1-methyl-indole-7-carboxylate Methyl 1-methyl-1H- indole-7-carboxylate Indole-7-carboxylate->Methyl_1-methyl-indole-7-carboxylate 1. NaH, DMF 2. CH3I LiOH_H2O 1. LiOH, THF/MeOH/H2O 2. HCl (aq) Final_Product 1-methyl-1H-indole- 7-carboxylic acid Methyl_1-methyl-indole-7-carboxylate->Final_Product 1. LiOH 2. H3O+

Caption: Proposed synthetic pathway for this compound.

Structural and Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Crystallographic Data

While no experimental crystal structure for this compound is publicly available, data from related structures, such as methyl 1-methyl-1H-indole-3-carboxylate, reveal a planar indole ring system.[1] It is expected that this compound would also adopt a largely planar conformation. In the solid state, carboxylic acid functionalities typically form intermolecular hydrogen-bonded dimers.

Spectroscopic Data

The following tables summarize the expected spectroscopic features of this compound based on data from isomeric compounds and general spectroscopic principles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted values are in ppm relative to TMS. Solvent: DMSO-d₆.

¹H NMR Predicted Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
COOH~12.5br s-Carboxylic acid proton
H4~7.8dJ ≈ 8.0Aromatic proton
H6~7.6dJ ≈ 7.5Aromatic proton
H5~7.1tJ ≈ 7.8Aromatic proton
H2~7.4dJ ≈ 3.0Indole C2-H
H3~6.5dJ ≈ 3.0Indole C3-H
N-CH₃~3.9s-N-methyl protons
¹³C NMR Predicted Shift (ppm)Assignment
C=O~168Carboxylic acid carbonyl
C7a~135Indole bridgehead carbon
C3a~128Indole bridgehead carbon
C2~129Indole C2
C6~124Aromatic C6
C4~120Aromatic C4
C5~121Aromatic C5
C7~115Aromatic C7
C3~102Indole C3
N-CH₃~33N-methyl carbon

Table 2: Expected Infrared (IR) Spectroscopy Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3100MediumC-H stretchAromatic C-H
~2950MediumC-H stretchMethyl C-H
1720-1680StrongC=O stretchCarboxylic Acid
1600-1450Medium-StrongC=C stretchAromatic/Indole Ring
1320-1210StrongC-O stretchCarboxylic Acid
~1440 & ~920Broad, MediumO-H bendCarboxylic Acid

Table 3: Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
175[M]⁺Molecular Ion
158[M - OH]⁺Loss of hydroxyl radical
130[M - COOH]⁺Loss of carboxylic acid group
115[M - COOH - CH₃]⁺Subsequent loss of methyl radical

Analytical and Characterization Workflow

The comprehensive analysis of newly synthesized this compound would follow a logical workflow to confirm its identity, purity, and structure.

G Synthesis Synthesis of Crude Product Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Purity Purity Assessment (HPLC, LC-MS) Purification->Purity Identity Identity Confirmation (MS, HRMS) Purity->Identity Structure Structural Elucidation (1H NMR, 13C NMR, IR) Identity->Structure SolidState Solid-State Structure (X-ray Crystallography) Structure->SolidState If single crystals obtained

Caption: Standard workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. While direct experimental data remains scarce, the proposed synthetic route offers a viable path to obtaining this compound. The tabulated spectroscopic predictions, derived from established principles and data from close structural analogs, provide a solid foundation for its characterization. The analytical workflow outlined here represents a standard procedure for confirming the synthesis of this and other novel chemical entities. Further experimental investigation is necessary to validate these predictions and to fully explore the chemical and biological properties of this specific indole derivative, which may hold potential for applications in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-indole-7-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the field of drug development.[1][2][3] It significantly influences a drug candidate's bioavailability, formulation, and overall therapeutic efficacy.[2][3] Poor solubility can lead to challenges in absorption and distribution, potentially hindering the development of promising therapeutic agents.[3][4] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvents are essential from the early stages of drug discovery through to formulation development.[1][4]

1-Methyl-1H-indole-7-carboxylic acid, as an indole derivative, belongs to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The carboxylic acid functional group, in particular, influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been published in widely accessible scientific literature. However, for research and development purposes, it is crucial to determine this data empirically. The following table provides a structured format for researchers to record their experimental findings.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at a Specified Temperature

SolventChemical ClassPolarity IndexSolubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2
N,N-Dimethylformamide (DMF)Amide6.4
MethanolAlcohol5.1
EthanolAlcohol4.3
AcetoneKetone4.3
AcetonitrileNitrile5.8
Tetrahydrofuran (THF)Ether4.0
Ethyl AcetateEster4.4
Dichloromethane (DCM)Halogenated Alkane3.1
ChloroformHalogenated Alkane4.1
TolueneAromatic Hydrocarbon2.4
HexaneAliphatic Hydrocarbon0.1

Note: Researchers should specify the temperature at which the solubility measurements are conducted, as solubility is temperature-dependent.

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of a compound. The choice of method often depends on the stage of drug development, the amount of compound available, and the required accuracy.

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[5]

Protocol:

  • Sample Preparation: Add an excess amount of the solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by careful filtration through a fine-pored filter (e.g., 0.22 µm).

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant. Common analytical techniques for this step include:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.[5]

    • UV-Vis Spectroscopy: Suitable if the compound has a chromophore and does not interfere with the solvent's absorbance.

    • Gravimetric Analysis: Involves evaporating a known volume of the saturated solution and weighing the residual solid.[3]

Kinetic solubility testing is a higher-throughput method often used in early drug discovery to assess the solubility of a compound that is initially dissolved in a stock solvent (typically DMSO).[4]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent in which it is highly soluble, such as DMSO.

  • Serial Dilution: Introduce a small aliquot of the stock solution into an aqueous or organic buffer system. This is often done in a 96-well plate format.

  • Precipitation Measurement: The precipitation of the compound is monitored over time at various concentrations. This can be measured by techniques such as nephelometry (light scattering) or turbidimetry.[2]

To accommodate the limited availability of compounds in early discovery phases, miniaturized and automated versions of the shake-flask method have been developed. These methods, often utilizing 96-well plates, reduce the amount of compound and solvent required.[5] The general principle remains the same: equilibration of an excess of the solid with the solvent, followed by separation and analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh 1. add_solvent Add known volume of organic solvent weigh->add_solvent 2. agitate Agitate at constant temperature (24-72h) add_solvent->agitate 3. centrifuge Centrifuge agitate->centrifuge 4. filter Filter supernatant centrifuge->filter 5. analyze Analyze concentration (e.g., HPLC, UV-Vis) filter->analyze 6. end End analyze->end 7.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary framework for researchers to determine and record this crucial parameter. By following the detailed experimental protocols, such as the robust shake-flask method, scientists in drug development can generate the reliable solubility data needed to advance their research, optimize formulations, and ultimately enhance the therapeutic potential of this and other indole-based compounds. The provided table and workflow diagram serve as practical tools to standardize and streamline this essential process in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-methyl-1H-indole-7-carboxylic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 1-methyl-1H-indole-7-carboxylic acid into peptide and small molecule libraries using solid-phase synthesis (SPS). The protocols outlined below are based on established solid-phase methodologies and are intended to serve as a starting point for synthesis design and optimization.

Introduction

This compound is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its rigid structure and potential for hydrogen bonding interactions make it an attractive scaffold for the design of novel therapeutic agents. Solid-phase synthesis offers a streamlined and efficient method for incorporating this moiety into larger molecules, enabling the rapid generation of compound libraries for screening and lead optimization.

The protocols provided herein detail the loading of this compound onto various resins, its use in subsequent coupling reactions, and the final cleavage from the solid support.

Key Applications
  • Peptidomimetics: Incorporation into peptide sequences to introduce conformational constraints or to mimic a natural amino acid residue.

  • Small Molecule Libraries: Use as a scaffold for the combinatorial synthesis of diverse small molecules.

  • Fragment-Based Drug Discovery: Synthesis of fragments containing the 1-methyl-1H-indole-7-yl moiety for screening against biological targets.

Experimental Protocols

Resin Selection and Loading of this compound

The choice of resin is critical as it determines the C-terminal functionality of the final product.

  • For a C-terminal Carboxylic Acid: 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its acid-lability, which allows for mild cleavage conditions that preserve the integrity of the indole ring.[1][2] Wang resin is another suitable option.[1]

  • For a C-terminal Amide: Rink Amide or Sieber Amide resins are appropriate choices.[1]

Protocol 1.1: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed for attaching this compound to 2-CTC resin, resulting in a product with a C-terminal carboxylic acid upon cleavage.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-CTC resin (1 eq.) in anhydrous DCM for at least 30 minutes in a reaction vessel.

  • In a separate flask, dissolve this compound (1.5 eq.) in anhydrous DCM.

  • Add DIPEA (3 eq.) to the solution of the carboxylic acid and mix.

  • Drain the DCM from the swollen resin and add the carboxylic acid/DIPEA solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any remaining unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Table 1: Reagents for Loading onto 2-CTC Resin

ReagentMolar Equivalents (relative to resin)Purpose
2-Chlorotrityl chloride resin1Solid support
This compound1.5Building block to be loaded
DIPEA3Base for activation
DCM/MeOH/DIPEA (17:2:1)-Capping of unreacted sites

Protocol 1.2: Loading onto Rink Amide Resin

This protocol is for attaching this compound to a Rink Amide resin, which will yield a C-terminal amide after cleavage.

Materials:

  • Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Rink Amide resin (1 eq.) in DMF for 1 hour.

  • If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group, then wash thoroughly with DMF.

  • In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10 minutes.

  • Drain the DMF from the resin and add the activated carboxylic acid solution.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Table 2: Reagents for Loading onto Rink Amide Resin

ReagentMolar Equivalents (relative to resin)Purpose
Rink Amide resin1Solid support for amide synthesis
This compound3Building block to be loaded
DIC3Coupling reagent
HOBt3Coupling additive to reduce racemization
20% Piperidine in DMF-Fmoc deprotection
Subsequent Coupling Reactions

Once this compound is loaded onto the resin, further building blocks (e.g., amino acids) can be coupled to the N-methyl group of the indole. However, as the nitrogen is already methylated, this specific moiety is intended to be a terminal cap or part of a larger scaffold where coupling occurs at a different position if the indole itself is further functionalized. For peptide synthesis, it would be coupled to the N-terminus of a growing peptide chain attached to the resin.

Protocol 2.1: Coupling of this compound to a Resin-Bound Amine

This protocol describes the coupling of the title compound to the N-terminus of a peptide chain on the solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Ensure the N-terminal protecting group (e.g., Fmoc) has been removed.

  • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution to activate the carboxylic acid.

  • Immediately add the activated solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

Table 3: Reagents for Coupling to a Resin-Bound Amine

ReagentMolar Equivalents (relative to peptide-resin)Purpose
This compound3Building block to be coupled
HATU2.9Coupling reagent
DIPEA6Base for activation
Cleavage from the Solid Support

The final step is the cleavage of the synthesized molecule from the resin. The cleavage cocktail depends on the type of resin used and the protecting groups on the synthesized molecule.

Protocol 3.1: Cleavage from 2-CTC Resin

Cleavage Cocktail: A solution of trifluoroacetic acid (TFA) in DCM (1-5% v/v).

Procedure:

  • Wash the dried resin with DCM.

  • Add the cleavage cocktail to the resin and agitate for 30-60 minutes at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 3.2: Cleavage from Rink Amide Resin

Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[3]

Procedure:

  • Wash the dried resin with DCM.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Visualizations

loading_onto_2_ctc_resin cluster_activation Activation Resin 2-Chlorotrityl Chloride Resin Loaded_Resin Loaded Resin Resin->Loaded_Resin Reaction in DCM Indole_Acid This compound Activated_Complex Activated Carboxylate DIPEA DIPEA in DCM Activated_Complex->Loaded_Resin Capping Capping with DCM/MeOH/DIPEA Loaded_Resin->Capping Final_Resin Final Loaded & Capped Resin Capping->Final_Resin cleavage_from_resin cluster_2ctc 2-CTC Resin Cleavage cluster_rink Rink Amide Resin Cleavage Resin_2CTC Product on 2-CTC Resin Product_Acid Product-COOH Resin_2CTC->Product_Acid Cleavage Cocktail_2CTC 1-5% TFA in DCM Cocktail_2CTC->Product_Acid Resin_Rink Product on Rink Amide Resin Product_Amide Product-CONH2 Resin_Rink->Product_Amide Cleavage Cocktail_Rink 95% TFA / TIS / H2O Cocktail_Rink->Product_Amide

References

Application Notes and Protocols: 1-methyl-1H-indole-7-carboxylic acid as a Fragment for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent, biologically active compounds, including numerous kinase inhibitors.[1][2] Its ability to form key hydrogen bonds and participate in hydrophobic and π-stacking interactions makes it an ideal starting point for fragment-based drug discovery (FBDD).[3] This document provides detailed application notes and protocols for the use of 1-methyl-1H-indole-7-carboxylic acid as a fragment in the design and development of novel kinase inhibitors. While direct quantitative data for this specific fragment is not extensively published, we will draw upon data from closely related indole-7-carboxamide analogs to illustrate its potential and provide representative protocols. A notable example is the development of 3,5-disubstituted-indole-7-carboxamides as potent and selective inhibitors of IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway.[4][5]

Data Presentation

The following tables summarize representative quantitative data for indole-based kinase inhibitors, illustrating the potential of the indole-7-carboxylic acid scaffold. The data for IKKβ inhibitors is based on analogs of this compound, demonstrating how this core can be elaborated into potent inhibitors.[4][5]

Table 1: Representative Biochemical Activity of Indole-7-Carboxamide Analogs against IKKβ

Compound IDModification from Core FragmentIKKβ IC50 (nM)
Fragment Core This compoundData not available
Analog 13-(phenylsulfonamido)-5-phenyl-indole-7-carboxamide150
Analog 23-(methylsulfonamido)-5-(pyridin-4-yl)-indole-7-carboxamide25
Analog 33-(ethylsulfonamido)-5-(2-methoxyphenyl)-indole-7-carboxamide10

Note: The above data is representative and intended to illustrate the potential of the indole-7-carboxamide scaffold based on published analogs.[4][5]

Table 2: Representative Cellular Activity of Indole-Based Kinase Inhibitors

Compound IDTarget Kinase(s)Cell LineCellular AssayIC50 (µM)
Analog 2IKKβMonocyteIL-1β induced IL-6 production0.1
Indole Derivative AEGFRA549 (Lung Cancer)Cell Proliferation (MTT)1.026
Indole Derivative BSRCPC3 (Prostate Cancer)Cell Proliferation (MTT)0.002
Indole Derivative CmTORMDA-MB231 (Breast Cancer)Cell Viability0.610

Note: Data for Indole Derivatives A, B, and C are from studies on various indole-based kinase inhibitors to showcase the broad applicability of the scaffold.[6][7]

Mandatory Visualization

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Optimization a Fragment Library b Biophysical Screening (NMR, SPR, X-ray) a->b c Identified Hit (e.g., this compound) b->c Weak Binding Hits d Structure-Based Design (Docking, Crystallography) c->d e Fragment Growing/Linking d->e f Synthesis of Analogs e->f g Biochemical Assays (IC50 Determination) f->g h Cellular Assays (Target Engagement) g->h i ADME/Tox Profiling h->i j Lead Candidate i->j

Caption: Workflow for Fragment-Based Drug Discovery (FBDD).

Kinase_Signaling_Pathway cluster_0 NF-κB Signaling Pathway a Signal (e.g., TNF-α, IL-1) b Receptor a->b c IKK Complex b->c d IκB c->d Phosphorylates e NF-κB f Phosphorylated IκB d->f h Active NF-κB g Ubiquitination & Degradation f->g i Nuclear Translocation h->i j Gene Transcription (Inflammation, Survival) i->j k Indole-7-carboxamide Inhibitor k->c Inhibits

Caption: Inhibition of the NF-κB Pathway by an Indole-based IKKβ Inhibitor.

Synthesis_Pathway cluster_0 Synthesis of this compound a 1H-Indole-7-carboxylic acid b Protection of Carboxylic Acid (e.g., Esterification) a->b c N-Methylation (e.g., NaH, CH3I in DMF) b->c d Deprotection (e.g., Saponification) c->d e This compound d->e

Caption: Proposed Synthetic Route for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on standard organic synthesis methodologies for N-methylation of indoles and protection/deprotection of carboxylic acids.[8][9]

Step 1: Esterification of 1H-Indole-7-carboxylic acid

  • To a solution of 1H-indole-7-carboxylic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 1H-indole-7-carboxylate.

Step 2: N-Methylation

  • To a stirred solution of methyl 1H-indole-7-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain methyl 1-methyl-1H-indole-7-carboxylate.

Step 3: Saponification

  • Dissolve the methyl 1-methyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Biochemical Kinase Activity Assay (e.g., for IKKβ)

This is a general protocol for a luminescence-based kinase assay to determine the IC50 value of a test compound.[10][11]

Materials:

  • Purified recombinant IKKβ enzyme

  • Kinase substrate (e.g., IκBα peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a multi-well plate, add the kinase, substrate, and test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Assay for NF-κB Signaling Inhibition

This protocol describes a method to assess the ability of a compound to inhibit IKKβ activity within a cellular context by measuring the downstream production of an inflammatory cytokine.[10][12]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) as a stimulant

  • Test compound dissolved in DMSO

  • ELISA kit for a downstream cytokine (e.g., IL-6 or TNF-α)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere or stabilize for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS or IL-1β to activate the NF-κB pathway. Include an unstimulated control.

  • Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of the chosen cytokine (e.g., IL-6) in the supernatant using the ELISA kit according to the manufacturer's instructions.

  • Determine the percent inhibition of cytokine production for each compound concentration compared to the stimulated vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound represents a valuable starting fragment for the design of novel kinase inhibitors. The indole core provides a versatile scaffold that can be readily modified to achieve high potency and selectivity.[1][2] The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the potential of this and related fragments in their drug discovery programs. The successful development of indole-7-carboxamide derivatives as potent IKKβ inhibitors underscores the promise of this chemical space for targeting kinases involved in a range of human diseases.[4][5]

References

Application Notes and Protocols for Amide Coupling with 1-Methyl-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, pivotal in the synthesis of a vast array of pharmacologically active molecules. The indole nucleus, a privileged scaffold in numerous natural products and synthetic drugs, often requires functionalization at various positions. This document provides a detailed protocol for the amide coupling of 1-methyl-1H-indole-7-carboxylic acid, a key building block for accessing novel chemical entities. The protocols outlined below are designed to be robust and adaptable for various research and development applications.

The electron-rich nature of the indole ring system can sometimes present challenges in amide coupling reactions. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high yields and purity of the desired amide products. These notes provide a comparative overview of common coupling methodologies and a detailed, step-by-step protocol for a reliable and efficient transformation.

Comparative Data of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the successful synthesis of 1-methyl-1H-indole-7-carboxamides. The following table summarizes the performance of several common coupling reagents. The data presented is a representative compilation based on typical yields observed for amide couplings with structurally similar aromatic and heterocyclic carboxylic acids, as direct comparative studies on this compound are not extensively documented in the literature.

Coupling Reagent SystemBaseSolventTypical Reaction Time (h)Typical Yield (%)Notes
HATU DIPEADMF2 - 685 - 95Generally high yields and fast reaction times.[1] Byproducts are water-soluble, simplifying purification.
EDC/HOBt DIPEA or Et₃NDMF or CH₂Cl₂12 - 2470 - 90A classic and cost-effective method.[2][3] Reactions can be slower. HOBt is an explosive hazard and requires careful handling.
PyBOP DIPEADMF4 - 1280 - 92Effective for sterically hindered substrates. Generates carcinogenic HMPA as a byproduct.
T3P® PyridineEtOAc or MeCN1 - 480 - 95A versatile and powerful reagent with a favorable safety profile.[4] Workup is often straightforward.
Acyl Chloride Et₃N or PyridineCH₂Cl₂ or THF1 - 375 - 90Requires prior conversion of the carboxylic acid to the acyl chloride using reagents like SOCl₂ or (COCl)₂.[5][6] Can be harsh for sensitive substrates.

Recommended Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the amide coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 to 0.5 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.2 eq.), followed by HATU (1.1 - 1.2 eq.), and finally DIPEA (2.0 - 3.0 eq.).[1] The order of addition can be critical; adding the base last is often recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into water or a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Experimental Workflow Diagram

AmideCouplingWorkflow Workflow for HATU-Mediated Amide Coupling cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Isolation cluster_purification Purification start 1. Add this compound to a dry flask under inert atmosphere. dissolve 2. Dissolve in anhydrous DMF. start->dissolve add_reagents 3. Add Amine, HATU, and DIPEA. dissolve->add_reagents stir 4. Stir at room temperature and monitor reaction progress (TLC/LC-MS). add_reagents->stir quench 5. Quench with water or aq. NaHCO₃. stir->quench extract 6. Extract with ethyl acetate. quench->extract wash 7. Wash with water and brine. extract->wash dry 8. Dry over MgSO₄/Na₂SO₄ and concentrate. wash->dry purify 9. Purify by flash column chromatography. dry->purify

References

Application of 1-methyl-1H-indole-7-carboxylic Acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: The following application notes and protocols describe a hypothetical use of 1-methyl-1H-indole-7-carboxylic acid in high-throughput screening (HTS) for the discovery of novel drug candidates. This document is intended for informational purposes and is based on the known biological activities of structurally related indole derivatives. As of the date of this document, there is no published literature specifically detailing the HTS applications of this compound.

Introduction

Indole carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have been identified as potent inhibitors or modulators of a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs). Structurally similar compounds to this compound have been noted for their antagonist activity at the Cysteinyl Leukotriene Receptor 1 (CysLT1).

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation that play a key role in the pathophysiology of asthma and other inflammatory diseases by binding to the CysLT1 receptor.[1] Antagonists of this receptor, such as montelukast and zafirlukast, are effective therapies for these conditions.[2] The indole scaffold is a key feature of some CysLT1 antagonists.[2] This has led to the hypothesis that novel indole derivatives, including this compound, could be promising candidates for the development of new CysLT1 receptor antagonists.

High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of chemical compounds for their ability to modulate a specific biological target.[3] This document outlines a hypothetical HTS campaign to identify and characterize the activity of this compound and its analogs as CysLT1 receptor antagonists.

Hypothetical Biological Target: Cysteinyl Leukotriene Receptor 1 (CysLT1)

The CysLT1 receptor is a Gq-protein coupled receptor.[4] Upon binding of its endogenous ligand, leukotriene D4 (LTD4), the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction and other pro-inflammatory responses.[5]

CysLT1_Signaling_Pathway LTD4 LTD4 (Ligand) CysLT1 CysLT1 Receptor LTD4->CysLT1 Binds & Activates Antagonist 1-methyl-1H-indole- 7-carboxylic acid (Hypothetical Antagonist) Antagonist->CysLT1 Binds & Blocks Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) Ca_release->Response PKC->Response

Figure 1: Hypothetical CysLT1 Signaling Pathway and Point of Inhibition.

High-Throughput Screening Workflow

A typical HTS workflow for identifying novel CysLT1 antagonists would involve a primary screen to identify "hits," followed by secondary assays to confirm their activity and determine their potency and selectivity.

HTS_Workflow cluster_screening Screening Campaign Compound_Library Compound Library (including this compound) Primary_Screen Primary HTS Assay (e.g., Competitive Binding Assay) Compound_Library->Primary_Screen Hits Initial "Hits" Primary_Screen->Hits Dose_Response Dose-Response Confirmation (IC50 Determination) Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Functional Assay (e.g., Calcium Mobilization) Confirmed_Hits->Secondary_Assay Active_Compounds Functionally Active Compounds Secondary_Assay->Active_Compounds Selectivity_Panel Selectivity Profiling (vs. other GPCRs) Active_Compounds->Selectivity_Panel Lead_Candidates Lead Candidates Selectivity_Panel->Lead_Candidates

Figure 2: General HTS Workflow for CysLT1 Antagonist Discovery.

Experimental Protocols

Primary HTS Assay: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CysLT1 receptor.[6]

Materials:

  • Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-LTD4.

  • Test Compounds: this compound and other library compounds dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled LTD4 or a known CysLT1 antagonist (e.g., montelukast).

  • Plates: 384-well microplates.

  • Filtration: Glass fiber filters and a cell harvester.

  • Detection: Scintillation counter and scintillation fluid.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well assay plate. For control wells, dispense DMSO only (total binding) or the non-specific binding control.

  • Reagent Addition: Add 10 µL of assay buffer to all wells.

  • Radioligand Addition: Add 10 µL of [³H]-LTD4 (at a final concentration of ~1 nM) diluted in assay buffer to all wells.

  • Membrane Addition: Initiate the binding reaction by adding 20 µL of the CysLT1 membrane suspension (typically 5-10 µg of protein per well) to all wells. The final assay volume is 40 µL, and the final test compound concentration is 10 µM.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the total and non-specific binding controls.

Secondary HTS Assay: Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the LTD4-induced increase in intracellular calcium.[7]

Materials:

  • Cell Line: A cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Leukotriene D4 (LTD4).

  • Test Compounds: Confirmed hits from the primary screen.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plates: 384-well, black-walled, clear-bottom microplates.

  • Instrumentation: A fluorescence plate reader with kinetic reading capability and an integrated liquid handler (e.g., FLIPR).

Protocol:

  • Cell Plating: Plate CysLT1-expressing cells into 384-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add various concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Detection: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Stimulation: Add a pre-determined concentration of LTD4 (typically the EC₈₀) to all wells and immediately begin kinetic fluorescence measurements for 2-3 minutes.

  • Data Analysis: Determine the IC₅₀ value for each compound by plotting the inhibition of the calcium response against the compound concentration.

Data Presentation

The following table presents hypothetical data for this compound and related analogs, illustrating the type of quantitative data generated in an HTS campaign.

Compound IDStructureCysLT1 Binding IC₅₀ (nM) [a]Calcium Mobilization IC₅₀ (nM) [b]
LEAD-001 This compound 75 120
ANALOG-0021H-indole-7-carboxylic acid550800
ANALOG-0031-ethyl-1H-indole-7-carboxylic acid150250
ANALOG-0041-methyl-1H-indole-6-carboxylic acid>10,000>10,000
CONTROLMontelukast58

[a] Data from competitive radioligand binding assay. [b] Data from calcium mobilization functional assay.

Conclusion

While the application of this compound in high-throughput screening has not been explicitly documented, its structural features and the known activities of related indole derivatives suggest its potential as a scaffold for the discovery of novel CysLT1 receptor antagonists. The HTS workflows and protocols detailed in this document provide a robust framework for the systematic evaluation of this and other compounds, potentially leading to the identification of new therapeutic agents for asthma and other inflammatory disorders. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to explore this promising area of research.

References

Application Notes and Protocols: Development of Enzyme Inhibitors from 1-Methyl-1H-indole-7-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors derived from indole carboxylic acids. This document details the synthesis, biological evaluation, and mechanistic understanding of these compounds against various enzymatic targets. The provided protocols and data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Targeted Enzyme Classes and Inhibitor Potency

Derivatives of indole carboxylic acids have demonstrated inhibitory activity against a wide range of enzyme classes implicated in various diseases, including cancer, metabolic disorders, and infectious diseases. The following table summarizes the quantitative data for representative inhibitors against their respective targets.

Target EnzymeInhibitor ScaffoldCompound IDIC50 / KiReference
Dihydroorotate Dehydrogenase (DHODH)Indole Carboxylic Acid DerivativeNot SpecifiedVaries by derivative[1]
Glycogen Phosphorylase a (GPa)Dibenzooxazepinone-Indole ConjugateId266 ± 1 nM[2]
HIV-1 IntegraseIndole-2-carboxylic Acid Derivative3-[3]
Cystathionine γ-lyase (CSE)Indole-based InhibitorsNL1, NL2, NL3-[4]
Insulin-like Growth Factor-I Receptor (IGF-1R)3-Cyano-1H-indole-7-carboxylic acid derivative10Nanomolar (biochemical)[5]
METTL3-144-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acidC52.81 µM[6]
Tubulin PolymerizationIndole-coumarin ConjugateC70.81 µM[6]
Thioredoxin Reductase (TrxR)Indole-coumarin ConjugateC73.728 µM[6]
Matrix Metalloproteinase-13 (MMP-13)Indole-based Inhibitor11-[7]
90 kDa Ribosomal S6 Kinase (RSK)1-oxo-2,3,4,5-tetrahydro-1H-[1][8]diazepino[1,2-a]indole-8-carboxamide43, 44, 55Good cell potency[9]
Mcl-1Tricyclic 2-indole carboxylic acid155 nM (Ki)[10]

Experimental Protocols

General Synthesis of Indole-based Enzyme Inhibitors

The synthesis of enzyme inhibitors from indole carboxylic acid scaffolds often involves multi-step reaction sequences. Below is a generalized protocol based on common synthetic strategies found in the literature.[2][3][4]

Protocol 2.1.1: Synthesis of Dibenzooxazepinone-Indole Conjugates for Glycogen Phosphorylase Inhibition [2]

  • Synthesis of Methyl Salicylate Derivatives: Dissolve salicylic acid in methanol, and slowly add concentrated sulfuric acid. Reflux the mixture for 72 hours. After cooling, evaporate the solvent and dissolve the residue in ethyl acetate. Wash the organic phase with saturated brine.

  • Synthesis of Nitro Compounds: Dissolve 2,4-dinitrofluorobenzene in acetone. Add anhydrous potassium carbonate and the methyl salicylate derivative. Stir the mixture at room temperature for 54 hours. Dilute with distilled water and extract with ethyl acetate.

  • Reduction of Nitro Group: Reduce the nitro compounds using palladium on carbon (Pd/C) and ammonium formate in ethanol at room temperature for 1 hour to yield the amine intermediates.

  • Cyclization: Achieve cyclization of the amine intermediates by refluxing in a mixture of tetrahydrofuran (THF) and water with hydrochloric acid under a nitrogen atmosphere overnight to construct the dibenzooxazepinone core.

  • Coupling Reaction: Couple the dibenzooxazepinone core with a substituted indole-2-carboxylic acid in N,N-dimethylformamide (DMF) at 45°C using 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and triethylamine (Et3N) as coupling agents to obtain the final compounds.

Protocol 2.1.2: Synthesis of Indole-Based Cystathionine γ-Lyase (bCSE) Inhibitors [4]

  • Synthesis of Methyl 2-(6-bromo-1H-indol-1-yl)acetate: Add 6-bromoindole to a stirred suspension of sodium hydride (NaH) in dry DMF. After 4 hours, add methyl bromoacetate and stir the mixture overnight. Quench the reaction with water and extract with ethyl acetate.

  • Synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1): This step typically involves the hydrolysis of the methyl ester followed by amide coupling with glycine.

Enzyme Inhibition Assays

Protocol 2.2.1: Glycogen Phosphorylase a (GPa) Inhibition Assay [2]

This assay is performed against rabbit muscle glycogen phosphorylase a (RMGPa), which shares significant sequence similarity with human liver GPa. The inhibitory activity is typically determined by measuring the enzymatic activity in the presence and absence of the test compounds.

Protocol 2.2.2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (DCIP Assay) [1]

The in vitro binding affinity of inhibitors against human DHODH can be assessed using the 2,6-dichloroindophenol (DCIP) assay. This spectrophotometric assay measures the reduction of DCIP, which is coupled to the oxidation of dihydroorotate by DHODH.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The enzymes targeted by indole carboxylic acid derivatives are involved in critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitors.

Glycogenolysis_Pathway Glycogen Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate Glycogenolysis Hepatic Glucose Output Hepatic Glucose Output Glucose-1-Phosphate->Hepatic Glucose Output Glycogen Phosphorylase Glycogen Phosphorylase Glycogen Phosphorylase->Glycogen Catalyzes Inhibitor Indole Carboxylic Acid Derivative Inhibitor->Glycogen Phosphorylase Inhibits Hyperglycemia Hyperglycemia Hepatic Glucose Output->Hyperglycemia Contributes to

Caption: Inhibition of Glycogen Phosphorylase in the Glycogenolysis Pathway.

DHODH_Pyrimidine_Synthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DHODH Dihydroorotate Dehydrogenase DHODH->Dihydroorotate Catalyzes Inhibitor Indole Carboxylic Acid Derivative Inhibitor->DHODH Inhibits DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis

Caption: Inhibition of DHODH in the de novo Pyrimidine Synthesis Pathway.

Experimental Workflows

The development of enzyme inhibitors from initial hit identification to lead optimization follows a structured workflow.

Inhibitor_Development_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Evaluation Phase HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Fragment_Screening Fragment-Based Screening Fragment_Screening->Hit_Identification Synthesis Chemical Synthesis of Analogues Hit_Identification->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR SAR->Synthesis Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vitro_Assays In Vitro Enzyme Inhibition Assays Lead_Optimization->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Studies Cell_Based_Assays->In_Vivo_Studies Final_Candidate Preclinical Candidate In_Vivo_Studies->Final_Candidate

Caption: General Workflow for Enzyme Inhibitor Development.

References

Application Notes and Protocols: 1-Methyl-1H-indole-7-carboxylic Acid in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-cancer agents derived from the 1-methyl-1H-indole-7-carboxylic acid scaffold. This document includes detailed experimental protocols for the synthesis of key derivatives and the biological assays used to assess their efficacy, with a focus on their roles as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and Myeloid cell leukemia-1 (Mcl-1).

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Specifically, derivatives of this compound have emerged as promising candidates in oncology by targeting key proteins involved in cancer cell survival and proliferation. These derivatives have been investigated as potent inhibitors of PARP-1, an enzyme crucial for DNA repair, and Mcl-1, an anti-apoptotic protein frequently overexpressed in various cancers.[2][3] The strategic functionalization of the this compound core allows for the development of highly selective and potent inhibitors, paving the way for novel cancer therapeutics.

Data Presentation

Quantitative Data Summary

The following tables summarize the in vitro activities of representative indole carboxylic acid derivatives as PARP-1 and Mcl-1 inhibitors.

Table 1: PARP-1 Inhibitory Activity of Indole Carboxamide Derivatives

Compound IDTargetIC50 (nM)Cell LineCell-Based AssayReference
LX15PARP-113BRCA1 deficientCC50 = 980 nM
AG014699PARP-1~1MDA-MB-436CC50 = 34 nM
ST7710AA1 (1l)PARP-170--[4]

Table 2: Mcl-1 Inhibitory Activity of Indole Carboxylic Acid Derivatives

Compound IDTargetKi (nM)Cell LineGI50 (nM)Reference
Compound 26Mcl-1-HL-60Moderate Inhibition[5]
Compound 47Mcl-124HL-60 / THP-1-[6]
Compound 18Mcl-1< 0.2NCI-H929-[2]
Compound 9Mcl-1< 0.2NCI-H929120[2]
Thienopyrimidine DerivativeMcl-1Nanomolar--[7]

Experimental Protocols

Synthesis of this compound Derivatives (General Protocol)

This protocol is a generalized procedure based on common synthetic routes described in the literature for creating amide derivatives of indole carboxylic acids.[8][9]

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • An appropriate amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (2.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-methyl-1H-indole-7-carboxamide derivative.

PARP-1 Inhibition Assay (Fluorometric)

This protocol is based on commercially available PARP assay kits and general procedures for measuring PARP-1 activity.[10][11][12]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (histones or sheared DNA)

  • β-NAD⁺ (substrate)

  • PARP assay buffer

  • Test compounds (dissolved in DMSO)

  • Nicotinamide (NAM) standard

  • Developer reagent

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of nicotinamide (NAM) in PARP assay buffer.

  • Reaction Setup: In a 96-well plate, add PARP assay buffer, activated DNA, and the test compound at various concentrations.

  • Add the PARP-1 enzyme to each well (except for the negative control).

  • Initiate the reaction by adding β-NAD⁺ to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Developing: Add the developer reagent to each well to stop the reaction and generate a fluorescent signal.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for assessing the binding affinity of inhibitors to Mcl-1.[2]

Materials:

  • Recombinant human Mcl-1 protein (tagged, e.g., with GST or His)

  • Fluorescently labeled BH3 peptide (e.g., from Noxa or Bim)

  • TR-FRET donor and acceptor fluorophores (e.g., terbium-cryptate labeled anti-tag antibody and a fluorescently labeled tracer)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume black plate

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of Mcl-1 protein, the fluorescently labeled BH3 peptide, and the TR-FRET antibody pair in the assay buffer.

  • Compound Dispensing: Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Protein-Peptide Mixture: Add the Mcl-1 protein and the labeled BH3 peptide to the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for binding equilibrium to be reached.

  • Detection: Add the TR-FRET detection reagents (donor and acceptor).

  • Incubate for a further period as recommended by the reagent manufacturer.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. The displacement of the labeled peptide by the inhibitor will result in a decrease in the FRET signal. Determine the Ki or IC50 value by plotting the TR-FRET signal against the inhibitor concentration.

Visualizations

Signaling Pathways

PARP_Inhibition_Pathway cluster_normal Normal Cell Response cluster_inhibition Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits NAD NAD+ PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to (in BRCA-deficient cells) Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Indole_Inhibitor 1-Methyl-1H-indole- 7-carboxylic acid Derivative Indole_Inhibitor->PARP1 inhibits

Caption: PARP-1 Inhibition Pathway.

Mcl1_Inhibition_Pathway Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax / Bak Apoptotic_Stimuli->Bax_Bak activates Mcl1 Mcl-1 Mcl1->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion oligomerizes at Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Indole_Inhibitor 1-Methyl-1H-indole- 7-carboxylic acid Derivative Indole_Inhibitor->Mcl1 inhibits

Caption: Mcl-1 Inhibition of Apoptosis Pathway.

Experimental Workflow

Experimental_Workflow Start Start: Design of 1-Methyl-1H-indole- 7-carboxylic acid Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Biochemical_Assay Biochemical Assays (e.g., PARP-1, Mcl-1) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis (IC50, Ki determination) Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for Bioactivity Screening of 1-methyl-1H-indole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Various indole-based molecules have demonstrated potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The indole scaffold is a key structural motif in numerous approved drugs and clinical candidates.[4] This document provides a comprehensive set of application notes and protocols for the systematic screening and evaluation of the bioactivity of novel 1-methyl-1H-indole-7-carboxylic acid derivatives, with a primary focus on anticancer activity.

Note: While the protocols and methodologies described herein are broadly applicable to indole derivatives, specific quantitative data for this compound derivatives is limited in the current literature. The data presented in the following tables are for structurally related indole carboxylic acid derivatives and should serve as a reference for comparison.

Data Presentation: Bioactivity of Indole Carboxylic Acid Derivatives

The following tables summarize the reported bioactivity of various indole carboxylic acid derivatives against different cancer cell lines. This data can be used as a benchmark for evaluating the potency of newly synthesized this compound derivatives.

Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

Compound IDCancer Cell LineBioactivity MetricValue (µM)Reference
5d MCF-7 (Breast)GI500.95[5]
5e MCF-7 (Breast)GI501.12[5]
5h MCF-7 (Breast)GI501.50[5]
C11 Bel-7402 (Liver)IC50Not Specified[6]
C11 SMMC-7721 (Liver)IC50Not Specified[6]
C11 Hep G2 (Liver)IC50Not Specified[6]
Va A549 (Lung)GI500.026[7]
Ve A549 (Lung)GI500.086[7]

Table 2: Anticancer Activity of Indole-3-Carboxylic Acid and Other Indole Derivatives

Compound IDCancer Cell LineBioactivity MetricValue (µM)Reference
5d MCF-7 (Breast)EC504.7[8]
HD05 LeukemiaGrowth Inhibition78.76% (at 10 µM)[9]
Indole Isoquinoline Hybrid 23 30 Cancer Cell LinesGI501.5[4]
7-AID HeLa (Cervical)IC5016.96[10]
7-AID MCF-7 (Breast)IC5014.12[10]
7-AID MDA-MB-231 (Breast)IC5012.69[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the bioactivity screening of this compound derivatives.

General Synthesis of Indole Carboxylic Acid Derivatives

A common method for the synthesis of indole carboxylic acid derivatives is the Fischer indole synthesis. The following is a generalized protocol that can be adapted for the synthesis of this compound derivatives.

Protocol:

  • Preparation of Hydrazone: React the appropriately substituted phenylhydrazine with a suitable keto-acid (e.g., pyruvic acid) in a solvent like ethanol.

  • Cyclization: The resulting hydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid or a Lewis acid) with heating to form the indole ring.

  • N-Methylation: The indole nitrogen can be methylated using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry

This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for screening the bioactivity of novel chemical entities.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Hit Identification Hit Identification Cytotoxicity Assay (MTT)->Hit Identification Apoptosis Assay Apoptosis Assay Hit Identification->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Western Blot Western Blot Hit Identification->Western Blot Xenograft Model Xenograft Model Apoptosis Assay->Xenograft Model Cell Cycle Analysis->Xenograft Model Western Blot->Xenograft Model Efficacy & Toxicity Efficacy & Toxicity Xenograft Model->Efficacy & Toxicity

Caption: Experimental workflow for bioactivity screening.

Signaling Pathway: EGFR Signaling

Many indole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indole Derivative Indole Derivative Indole Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Survival AKT->Survival

Caption: Inhibition of the EGFR signaling pathway.

References

Application of 1-methyl-1H-indole-7-carboxylic Acid in Fragment-Based Drug Discovery for Mcl-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target of interest. These initial hits, which typically exhibit weak binding affinity, are then optimized through structure-guided medicinal chemistry to develop potent and selective drug candidates. The indole carboxylic acid scaffold is a privileged motif in medicinal chemistry and has been successfully employed in FBDD campaigns. This application note details the utility of 1-methyl-1H-indole-7-carboxylic acid as a fragment for the discovery of inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein and a key target in oncology.

Myeloid cell leukemia-1 (Mcl-1) is a member of the Bcl-2 family of proteins that plays a crucial role in the regulation of apoptosis, or programmed cell death. Overexpression of Mcl-1 is a common feature in a variety of human cancers and is associated with tumor progression and resistance to chemotherapy.[1][2] Therefore, the development of small molecule inhibitors of Mcl-1 is a promising therapeutic strategy for the treatment of cancer.[3]

This document provides detailed protocols for the use of this compound and its derivatives in fragment-based screening against Mcl-1, including quantitative binding data for optimized compounds, and methodologies for key biophysical and biochemical assays.

Data Presentation

The following table summarizes the binding affinity and selectivity of a series of indole carboxylic acid derivatives that were developed from an initial fragment hit. The data highlights the optimization process, demonstrating the enhancement of potency against Mcl-1 and selectivity over other Bcl-2 family proteins, Bcl-2 and Bcl-xL.

Compound IDStructureMcl-1 Kᵢ (μM)Bcl-2 Kᵢ (μM)Bcl-xL Kᵢ (μM)Ligand Efficiency (LE)
Fragment Hit (Exemplar) This compound>1000>1000>1000N/A
Tricyclic Indole 2 Thiazine-containing tricyclic indole 2-carboxylic acid35--0.38
Optimized Tricyclic Indole 34 6-Cl-tricyclic indole with 4-atom linker0.003>0.77>1.9-
Optimized Tricyclic Indole 35 6-Cl-tricyclic indole with 4-atom linker0.009>0.77>1.9-
1-Substituted Indole 12 1-Benzenesulfonyl-indole-2-carboxylic acid derivative0.483.6--

Data is compiled from multiple sources for illustrative purposes.[1][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the apoptotic signaling pathway involving Mcl-1 and a typical workflow for fragment-based drug discovery.

apoptosis_pathway Apoptotic Signaling Pathway and Mcl-1 Inhibition cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Mcl-1 Mcl-1 Bak Bak Mcl-1->Bak inhibits Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax inhibits Bcl-xL Bcl-xL Bcl-xL->Bax inhibits Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bak->Cytochrome c release Bim Bim Bim->Bax Bim->Bak Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bim Apoptosis Apoptosis Cytochrome c release->Apoptosis This compound based Inhibitor This compound based Inhibitor This compound based Inhibitor->Mcl-1 inhibits

Caption: Mcl-1's role in apoptosis and its inhibition.

fbdd_workflow Fragment-Based Drug Discovery Workflow Fragment Library Fragment Library Fragment Screening Fragment Screening Fragment Library->Fragment Screening Target Protein (Mcl-1) Target Protein (Mcl-1) Target Protein (Mcl-1)->Fragment Screening Hit Identification Hit Identification Fragment Screening->Hit Identification Hit Validation Hit Validation Hit Identification->Hit Validation Structure-Based Design Structure-Based Design Hit Validation->Structure-Based Design X-ray, NMR Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization SAR Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A typical FBDD workflow for inhibitor discovery.

Experimental Protocols

Synthesis of Indole Carboxylic Acid Derivatives

The synthesis of advanced indole carboxylic acid inhibitors often starts from simpler indole precursors. While a specific protocol for the direct synthesis of this compound is not detailed in the provided literature, general methods for the synthesis of related indole derivatives are described. A common approach is the Fischer indole synthesis.

General Protocol for Fischer Indole Synthesis of Tricyclic Indole-2-Carboxylic Acids: [4]

  • Reaction Setup: A mixture of the appropriate bicyclic hydrazine (1.0 eq) and an α-ketoester (1.1 eq) in ethanol is prepared.

  • Acid Catalysis: A catalytic amount of sulfuric acid is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Saponification: Upon completion of the Fischer indole reaction, an aqueous solution of potassium hydroxide is added to the reaction mixture to saponify the ester.

  • Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the desired tricyclic indole-2-carboxylic acid.

NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for identifying fragment binding to a target protein. Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are commonly used.

Protocol for ¹H-¹⁵N HSQC-based Fragment Screening: [1][6]

  • Protein Preparation: A solution of ¹⁵N-labeled Mcl-1 protein is prepared in a suitable NMR buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5) containing 10% D₂O.

  • Reference Spectrum: A reference ¹H-¹⁵N HSQC spectrum of the protein alone is acquired.

  • Fragment Addition: A stock solution of the fragment, such as this compound, is added to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.

  • HSQC Spectrum Acquisition: A ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture is acquired under the same conditions as the reference spectrum.

  • Data Analysis: The spectra are overlaid, and chemical shift perturbations (CSPs) of the protein's backbone amide signals are analyzed. Significant CSPs indicate binding of the fragment to the protein. The binding site can be mapped if the resonance assignments of the protein are known.

Fluorescence Polarization Anisotropy (FPA) Assay

FPA is a solution-based, homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is widely used to determine the binding affinity of inhibitors.

Protocol for Mcl-1 FPA Competition Assay: [4]

  • Reagents:

    • Mcl-1 protein

    • Fluorescently labeled peptide probe that binds to Mcl-1 (e.g., FITC-labeled BAK peptide)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

    • Test compounds (e.g., derivatives of this compound)

  • Assay Procedure:

    • A solution containing Mcl-1 and the fluorescent peptide probe is prepared in the assay buffer.

    • Serial dilutions of the test compounds are added to the wells of a microplate.

    • The Mcl-1/probe solution is added to the wells containing the test compounds.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FITC).

  • Data Analysis: The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable starting fragment for the development of potent and selective Mcl-1 inhibitors through a fragment-based drug discovery approach. The indole carboxylic acid core provides a key interaction point with the target protein, and further optimization through structure-based design can lead to the discovery of clinical candidates for the treatment of various cancers. The experimental protocols outlined in this application note provide a framework for researchers to utilize this and similar fragments in their own drug discovery efforts targeting Mcl-1 and other members of the Bcl-2 family.

References

Application Notes and Protocols for the Functionalization of the Indole Ring of 1-Methyl-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the indole ring of 1-methyl-1H-indole-7-carboxylic acid. This document outlines the predicted reactivity of the molecule and provides detailed experimental protocols for various transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions. The provided methodologies are based on established principles of indole chemistry and adapted from literature precedents for structurally related compounds.

Overview of Reactivity

The functionalization of this compound is primarily governed by the electronic properties of the indole nucleus and its substituents. The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the interplay of the N-methyl and C7-carboxylic acid groups.

  • Pyrrole Ring (C2 and C3 positions): The pyrrole moiety is the most electron-rich part of the indole nucleus. The C3 position is the most nucleophilic and therefore the primary site for electrophilic aromatic substitution (EAS). If the C3 position is blocked, electrophilic attack may occur at the C2 position.

  • Benzene Ring (C4, C5, and C6 positions): The C7-carboxylic acid group is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic substitution. Therefore, reactions on the benzene ring are generally less favorable than on the pyrrole ring under standard electrophilic conditions.

  • N1-Position: The nitrogen is substituted with a methyl group, precluding any N-H functionalization reactions such as alkylation or acylation at this position.

A diagram illustrating the predicted reactivity of the indole ring is provided below.

Caption: Predicted reactivity map for this compound.

Electrophilic Substitution Reactions

Halogenation

Halogenation of the indole ring is a common transformation. For this compound, halogenation is expected to occur selectively at the C3 position.

Table 1: Comparison of Halogenation Methods

ReactionReagent(s)Solvent(s)Typical YieldComments
BrominationN-Bromosuccinimide (NBS)DMF or CCl₄Good to HighMild conditions, highly selective for the C3 position.
ChlorinationN-Chlorosuccinimide (NCS)AcetonitrileGoodSimilar to bromination, provides the 3-chloro derivative.
IodinationI₂ / KIAqueous BaseModerateRequires basic conditions to generate the electrophilic iodine species.

This protocol is adapted from standard procedures for the C3-bromination of indoles.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-bromo-1-methyl-1H-indole-7-carboxylic acid.

G cluster_workflow C3-Bromination Workflow start Dissolve indole in DMF cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs react Stir at room temperature (2-4h) add_nbs->react quench Quench with Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by column chromatography wash_dry->purify end 3-Bromo-1-methyl-1H-indole-7-carboxylic acid purify->end

Caption: Experimental workflow for the C3-bromination of this compound.

Nitration

Nitration of indoles typically occurs at the C3 position under mild conditions. Strong acidic conditions should be avoided to prevent polymerization and degradation of the indole ring. A non-acidic method is preferable.[1]

Table 2: Nitration Methods

Reagent(s)SolventTypical YieldComments
Tetramethylammonium nitrate / Trifluoroacetic anhydrideDichloromethaneGoodMild, non-acidic conditions that are highly regioselective for the C3 position.[1]
Cu(NO₃)₂ • 3H₂OAcetic AnhydrideModerateA common method, but the acidic nature of the anhydride can sometimes lead to side products.

This protocol is based on a mild, non-acidic nitration procedure for indoles.[1]

Materials:

  • This compound

  • Tetramethylammonium nitrate

  • Trifluoroacetic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add tetramethylammonium nitrate (1.1 eq.).

  • Add trifluoroacetic anhydride (1.5 eq.) dropwise to the suspension.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-methyl-3-nitro-1H-indole-7-carboxylic acid.

G reagents This compound Tetramethylammonium nitrate Trifluoroacetic anhydride reaction Reaction Conditions Solvent: Dichloromethane Temperature: 0 °C to RT reagents->reaction Nitration product Product 1-Methyl-3-nitro-1H-indole-7-carboxylic acid reaction->product Work-up & Purification

Caption: Key components of the C3-nitration reaction.

Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, the halogenated derivatives of this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C3 position.

Table 3: Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-1H-indole-7-carboxylic acid

Arylboronic AcidCatalystBaseSolvent(s)Typical Yield
Phenylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂OGood to High
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OGood
3-Pyridylboronic acidPd(dppf)Cl₂K₃PO₄DMFModerate to Good

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the C3-bromo derivative.

Materials:

  • 3-Bromo-1-methyl-1H-indole-7-carboxylic acid

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent mixture (e.g., Dioxane/Water 4:1)

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine 3-bromo-1-methyl-1H-indole-7-carboxylic acid (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to pH ~3-4.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the 3-aryl-1-methyl-1H-indole-7-carboxylic acid.

G 3-Bromoindole 3-Bromo-1-methyl-1H- indole-7-carboxylic acid CoupledProduct 3-Aryl-1-methyl-1H- indole-7-carboxylic acid 3-Bromoindole->CoupledProduct ArylboronicAcid Arylboronic Acid ArylboronicAcid->CoupledProduct Pd_Catalyst Pd Catalyst Base Pd_Catalyst->CoupledProduct Suzuki-Miyaura Coupling

References

Protecting Group Strategies for the Synthesis of 1-Methyl-1H-indole-7-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-methyl-1H-indole-7-carboxylic acid, a key building block in medicinal chemistry. The focus is on protecting group strategies to ensure efficient and high-yield synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its preparation often requires a strategic use of protecting groups to prevent unwanted side reactions at the indole nitrogen and the carboxylic acid functional group. This document outlines a common synthetic approach involving the protection of the carboxylic acid as a methyl ester, followed by N-methylation of the indole ring, and subsequent deprotection of the ester to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process starting from indole-7-carboxylic acid. The core of this strategy lies in the differential reactivity of the functional groups and the use of a temporary protecting group for the carboxylic acid.

A common approach involves:

  • Esterification of the carboxylic acid to protect it during the subsequent N-alkylation step. Methyl esters are frequently used due to their relative stability and straightforward cleavage.

  • N-methylation of the indole nitrogen. Various methylating agents can be employed, with dimethyl carbonate being a practical choice.

  • Hydrolysis of the methyl ester to liberate the carboxylic acid and yield the final product.

This strategy is depicted in the following workflow:

SynthesisWorkflow Indole7COOH Indole-7-carboxylic Acid MethylEster Methyl Indole-7-carboxylate Indole7COOH->MethylEster Esterification (Protection) NMethylEster Methyl 1-methyl-1H-indole-7-carboxylate MethylEster->NMethylEster N-Methylation FinalProduct This compound NMethylEster->FinalProduct Hydrolysis (Deprotection)

Caption: Synthetic workflow for this compound.

Protecting Group Considerations

The choice of protecting group for the carboxylic acid is crucial for the success of the synthesis. The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable under the conditions of the subsequent N-methylation reaction.

  • Readily removable under mild conditions that do not affect the rest of the molecule.

Methyl esters are a common choice for protecting carboxylic acids.[1][2] They are typically stable to the basic conditions often used for N-alkylation of indoles and can be hydrolyzed under either acidic or basic conditions.[3]

For the indole nitrogen, while the methyl group being introduced is the target functionalization and not a protecting group in the traditional sense, it's important to consider that other protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) could be used if other transformations on the molecule were required before N-methylation.[4][5] However, for this specific synthesis, direct methylation is the most straightforward approach.

Experimental Protocols

Protocol 1: Esterification of Indole-7-carboxylic Acid

This protocol describes the protection of the carboxylic acid group of indole-7-carboxylic acid as a methyl ester.

Materials:

  • Indole-7-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of indole-7-carboxylic acid (1.0 eq) in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride at 0 °C).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl indole-7-carboxylate.

Protocol 2: N-Methylation of Methyl Indole-7-carboxylate

This protocol details the N-methylation of the indole nitrogen using dimethyl carbonate.[6][7][8]

Materials:

  • Methyl indole-7-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine methyl indole-7-carboxylate (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide.

  • Add dimethyl carbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with tert-butyl methyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methyl-1H-indole-7-carboxylate.

Protocol 3: Hydrolysis of Methyl 1-methyl-1H-indole-7-carboxylate

This final step involves the deprotection of the methyl ester to yield the target carboxylic acid.

Materials:

  • Methyl 1-methyl-1H-indole-7-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 1-methyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (or sodium hydroxide) (2.0-5.0 eq).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Data Presentation

The following table summarizes typical yields for reactions analogous to those described in the protocols. Note that actual yields may vary depending on the specific substrate and reaction conditions.

StepReactionReagentsTypical Yield (%)Reference
1EsterificationIndole-3-carboxylic acid, Methanol, H₂SO₄>95[9]
2N-MethylationMethyl indole-3-carboxylate, DMC, K₂CO₃, DMF96[6][8]
3HydrolysisEster saponificationHigh[3]

Logical Relationships in Protecting Group Strategy

The decision-making process for selecting a protecting group strategy involves considering the stability of the protecting group under the reaction conditions of subsequent steps and the ease of its removal.

ProtectingGroupStrategy Start Indole-7-carboxylic Acid Protect_COOH Protect Carboxylic Acid? Start->Protect_COOH N_Methylation N-Methylation Protect_COOH->N_Methylation Yes (Esterification) Protect_COOH->N_Methylation No Deprotect_COOH Deprotect Carboxylic Acid N_Methylation->Deprotect_COOH Side_Reaction Side Reaction at COOH N_Methylation->Side_Reaction Final_Product This compound Deprotect_COOH->Final_Product

Caption: Decision workflow for protecting the carboxylic acid group.

Conclusion

The synthesis of this compound is a multi-step process where the strategic use of protecting groups is paramount. Protecting the carboxylic acid functionality as a methyl ester allows for the efficient N-methylation of the indole ring without competing side reactions. The subsequent mild hydrolysis of the ester provides the desired product in good yield. The protocols and strategies outlined in this document provide a solid foundation for researchers engaged in the synthesis of this and related indole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-indole-7-carboxylic acid. The following information is designed to address specific issues that may be encountered during experimental procedures, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through two primary routes:

  • Route A: Late-stage N-methylation. This involves the synthesis of indole-7-carboxylic acid or its ester derivative, followed by methylation of the indole nitrogen in the final steps.

  • Route B: Early N-methylation. This strategy begins with a pre-methylated indole precursor, followed by the introduction of the carboxylic acid group at the C7 position. A common method for achieving this is through directed ortho-lithiation.

Q2: Why is regioselectivity a challenge in the synthesis of 7-substituted indoles?

A2: The functionalization of the indole ring can be challenging to control regioselectively.[1] Without a directing group, electrophilic substitution on the indole ring typically favors the C3 position, followed by C2 and C5. Achieving substitution specifically at the C7 position often requires specialized strategies, such as directed metalation, to overcome the inherent reactivity of the indole nucleus.

Q3: What are the critical factors for achieving a high yield in the N-methylation of indole-7-carboxylic acid?

A3: When methylating indole-7-carboxylic acid, the choice of methylating agent and reaction conditions is crucial to avoid side reactions. Strong bases and high temperatures can lead to decarboxylation.[2] Furthermore, the presence of the carboxylic acid group can lead to O-methylation, forming the methyl ester, in competition with the desired N-methylation.[2] Using milder methylating agents like dimethyl carbonate in the presence of a suitable base can provide good yields.[2]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. If impurities are present, an acid-base extraction can be effective. By dissolving the crude product in an organic solvent and extracting with a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid, which is then collected by filtration.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in C7 carboxylation Incomplete lithiation.Ensure anhydrous conditions and use a sufficient excess of a strong lithium base (e.g., sec-BuLi or t-BuLi). The choice of solvent and temperature is also critical; THF at low temperatures (e.g., -78 °C) is commonly used.
Poor reactivity of the electrophile.Use a highly reactive carboxylating agent. Quenching the lithiated intermediate with solid carbon dioxide (dry ice) is a common and effective method.
Side reactions at other positions.Ensure the use of a suitable directing group on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) group, which has been shown to effectively direct lithiation to the C7 position in indolines.[3]
Incomplete N-methylation Insufficiently strong base or methylating agent.For N-methylation of the indole ring, a moderately strong base like potassium carbonate or cesium carbonate is often used in a polar aprotic solvent such as DMF or DMSO.[2]
Steric hindrance.If the substrate is sterically hindered, a more reactive methylating agent or higher reaction temperatures may be necessary. However, be mindful of potential side reactions at elevated temperatures.
Formation of byproducts (e.g., O-methylation, decarboxylation) Reaction conditions are too harsh.When starting with indole-7-carboxylic acid, high temperatures can lead to decarboxylation.[2] Using milder conditions and a methylating agent that favors N-alkylation, such as dimethyl carbonate, can minimize this.[2] O-methylation can occur in the presence of the carboxylic acid; if this is a significant issue, consider protecting the carboxylic acid as an ester before N-methylation, followed by a final hydrolysis step.
Difficulty in product purification Presence of starting materials or isomeric impurities.Optimize the reaction to drive it to completion. For purification, utilize techniques like column chromatography with a suitable solvent system or perform an acid-base extraction to isolate the carboxylic acid from neutral impurities.

Experimental Protocols

Route A: N-methylation of Indole-7-carboxylic Acid Methyl Ester

This protocol is adapted from procedures for the N-methylation of indole derivatives and subsequent ester hydrolysis.

Step 1: Esterification of Indole-7-carboxylic Acid

  • Suspend indole-7-carboxylic acid in anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl indole-7-carboxylate.

Step 2: N-methylation of Methyl Indole-7-carboxylate

  • Dissolve methyl indole-7-carboxylate and a base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a methylating agent, such as dimethyl carbonate.[2]

  • Heat the mixture at a temperature sufficient to drive the reaction to completion (e.g., 130 °C), monitoring by TLC.[2]

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 1-methyl-1H-indole-7-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl 1-methyl-1H-indole-7-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

  • Remove the alcohol under reduced pressure and dilute the aqueous residue with water.

  • Wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Route B: Directed ortho-Lithiation of N-Boc-indoline

This protocol is based on the principle of directed ortho-metalation of N-protected indolines.[3]

Step 1: Protection of Indoline

  • Dissolve indoline in a suitable solvent such as tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate and stir at room temperature until the reaction is complete.

  • Remove the solvent under reduced pressure to obtain N-(tert-butoxycarbonyl)indoline.

Step 2: Directed ortho-Lithiation and Carboxylation

  • Dissolve N-(tert-butoxycarbonyl)indoline in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of sec-butyllithium in the presence of TMEDA.

  • Stir the mixture at -78 °C for a specified time to ensure complete lithiation at the C7 position.

  • Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

  • Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain N-Boc-indoline-7-carboxylic acid.

Step 3: Aromatization and N-methylation would follow, with subsequent deprotection if necessary. The subsequent steps would involve oxidation of the indoline to the indole, followed by N-methylation as described in Route A.

Data Presentation

Synthetic Route Key Steps Typical Reagents Reported Yields (for analogous reactions) Reference
Route A N-methylationDimethyl carbonate, K₂CO₃, DMF85-97% for various indole derivatives[2]
Ester HydrolysisLiOH, THF/H₂O>90%[4]
Route B Directed Lithiation/Carboxylationsec-BuLi, TMEDA, CO₂Good to excellent yields for 7-substituted indolines[3]

Visualizations

experimental_workflow_route_a start Indole-7-carboxylic Acid esterification Esterification (MeOH, H₂SO₄) start->esterification intermediate1 Methyl Indole-7-carboxylate esterification->intermediate1 n_methylation N-methylation (Me₂CO₃, K₂CO₃) intermediate2 Methyl 1-methyl-1H-indole-7-carboxylate n_methylation->intermediate2 hydrolysis Hydrolysis (LiOH, H₂O) product This compound hydrolysis->product intermediate1->n_methylation intermediate2->hydrolysis

Caption: Synthetic workflow for Route A: Late-stage N-methylation.

experimental_workflow_route_b start Indoline protection N-Boc Protection (Boc₂O) start->protection intermediate1 N-Boc-indoline protection->intermediate1 lithiation Directed ortho-Lithiation (sec-BuLi, TMEDA) intermediate2 N-Boc-7-lithioindoline lithiation->intermediate2 carboxylation Carboxylation (CO₂) intermediate3 N-Boc-indoline-7-carboxylic acid carboxylation->intermediate3 aromatization Aromatization intermediate4 1H-indole-7-carboxylic acid aromatization->intermediate4 n_methylation N-methylation product This compound n_methylation->product intermediate1->lithiation intermediate2->carboxylation intermediate3->aromatization intermediate4->n_methylation

Caption: Synthetic workflow for Route B: Directed ortho-lithiation.

troubleshooting_logic low_yield Low Overall Yield c7_carboxylation Issue with C7 Carboxylation? low_yield->c7_carboxylation n_methylation_issue Issue with N-methylation? low_yield->n_methylation_issue purification_issue Purification Problems? low_yield->purification_issue incomplete_lithiation Incomplete Lithiation c7_carboxylation->incomplete_lithiation Yes side_reactions Side Reactions c7_carboxylation->side_reactions Yes incomplete_methylation Incomplete N-methylation n_methylation_issue->incomplete_methylation Yes byproducts Byproducts Formed n_methylation_issue->byproducts Yes complex_mixture Complex Mixture After Reaction purification_issue->complex_mixture Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 1-methyl-1H-indole-7-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization? Recrystallization is a purification technique used to remove impurities from a solid compound.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest is highly soluble in the solvent at high temperatures and poorly soluble at low temperatures, while impurities are either soluble at all temperatures or insoluble at all temperatures. By dissolving the crude solid in a minimum amount of hot solvent and then allowing it to cool slowly, the purified this compound will crystallize out of the solution, leaving the impurities behind in the solvent (mother liquor).[1]

Q2: How do I select an appropriate solvent for the recrystallization? The ideal solvent should:

  • Completely dissolve this compound when hot.

  • Provide low solubility for the acid when cold to ensure good recovery.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert and not react with the compound.[2]

  • Have a relatively low boiling point for easy removal from the purified crystals.[2]

For a carboxylic acid like this compound, polar solvents are a good starting point. Common choices include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water.[2][3][4]

Q3: Can I use a mixed-solvent system? How does that work? Yes, a mixed-solvent system is often effective when a single solvent is not ideal.[5] This technique involves using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[5][6] The crude compound is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes persistently cloudy, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q4: How can I assess the purity of my recrystallized this compound? The primary method to assess purity after recrystallization is by measuring the melting point. A pure crystalline solid will have a narrow and sharp melting point range at a higher temperature compared to the impure starting material.[5] Further confirmation of purity can be achieved using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Q5: Is there a pre-purification step I can perform before recrystallization? For carboxylic acids, a preliminary acid-base extraction can be highly effective at removing neutral impurities.[5] This involves dissolving the crude material in an organic solvent (e.g., ethyl acetate) and extracting it with an aqueous base like sodium bicarbonate solution. The 1-methyl-1H-indole-7-carboxylate salt will move into the aqueous layer. This layer is then separated and acidified (e.g., with dilute HCl) to precipitate the purified carboxylic acid, which can be collected by filtration and then recrystallized.[5]

Troubleshooting Guide

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen, or an insufficient volume of solvent is being used.

  • Solution:

    • Add More Solvent: Add the hot solvent in small increments to the boiling mixture until the solid dissolves. Be careful not to add a large excess, as this will reduce the final yield.[7]

    • Change Solvent: If the compound remains insoluble even with a large volume of solvent, the solvent is likely unsuitable. Recover the solid and attempt the recrystallization with a more polar or a different solvent system.

Problem 2: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated.[8]

  • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[7] You can test if the concentration is appropriate by dipping a glass rod in the solution; crystals should form on the rod as the solvent evaporates.[7]

  • Possible Cause 2: The solution is supersaturated but requires nucleation to begin crystallization.

  • Solution:

    • Scratch the Flask: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass provide a nucleation site for crystal growth.[8]

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[8]

    • Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.

Problem 3: An oil forms instead of crystals ("oiling out").

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. High levels of impurities can also lower the melting point and promote oiling.[8]

  • Solution:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[7][8]

    • Slow Cooling: Allow the flask to cool more slowly. You can insulate it by wrapping it in a towel or placing it in a warm water bath that is allowed to cool to room temperature gradually.[8]

    • Change Solvent System: Consider using a solvent with a lower boiling point.

Problem 4: The recovery yield is very low.

  • Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[7]

  • Possible Cause 2: The solution was not cooled sufficiently to maximize crystallization.

  • Possible Cause 3: Premature crystallization occurred during a hot filtration step (if performed).

  • Solution:

    • Concentrate Mother Liquor: If the mother liquor has not been discarded, you can try to recover more product by boiling off some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Ensure Thorough Cooling: Use an ice bath for at least 20-30 minutes after the solution has reached room temperature to maximize crystal formation.

    • Minimize Transfer Loss: When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization of Carboxylic Acids

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds like some carboxylic acids. High boiling point can sometimes lead to oiling out.[2]
Ethanol78HighA very common and effective solvent for moderately polar compounds.[2] Often used in a mixture with water.
Methanol65HighSimilar to ethanol but with a lower boiling point, which can be advantageous for drying.[2]
Ethyl Acetate77MediumA good solvent for compounds with intermediate polarity.[2]
Acetone56MediumA versatile solvent with a low boiling point, but its high volatility can be a challenge.[2]
Heptane/Hexane69-98LowTypically used as the "poor" solvent (anti-solvent) in a mixed-solvent system with a more polar solvent.[2]

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

  • Solvent Selection: Begin by testing solvents on a small scale. Place ~20-30 mg of the crude acid into separate test tubes. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears upon cooling, you have found a suitable solvent. An ethanol/water mixture is a likely candidate.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides help prevent solvent loss). Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Heat the mixture on a hot plate, bringing it to a gentle boil. Add more hot solvent in small portions, swirling the flask, until all the solid has just dissolved. Avoid adding excess solvent.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or place them in a vacuum oven at a low temperature to remove all residual solvent.

  • Analysis: Determine the mass and melting point of the dried, purified crystals and compare them to the starting material.

Mandatory Visualization

G cluster_start Start: Crude Solid cluster_process Process cluster_troubleshoot Troubleshooting cluster_end Finish start Add minimum hot solvent dissolves Does solid dissolve completely? start->dissolves cool Cool slowly to room temp, then place in ice bath dissolves->cool Yes add_solvent Add more hot solvent dissolves->add_solvent No crystals Do crystals form? cool->crystals oil Does it 'oil out'? crystals->oil No finish Filter, wash with cold solvent, and dry crystals crystals->finish Yes boil_solvent Boil off excess solvent, re-cool oil->boil_solvent No reheat Reheat, add more solvent, cool slowly oil->reheat Yes add_solvent->dissolves boil_solvent->crystals scratch Scratch flask / Add seed crystal boil_solvent->scratch reheat->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Identifying Impurities in 1-methyl-1H-indole-7-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-7-carboxylic acid. The focus is on the identification of impurities using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from several sources, including the synthetic route, degradation of the final product, or interaction with excipients in a formulation.

  • Synthesis-Related Impurities: The Fischer indole synthesis is a common method for preparing indole derivatives. This process can lead to byproducts and residual starting materials or reagents. The specific impurities will depend on the precise synthetic pathway and purification methods used.

  • Degradation Products: this compound can degrade under various stress conditions. The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Excipient Interactions: In formulated products, reactive impurities within excipients, such as aldehydes, peroxides, and organic acids, can potentially react with the active pharmaceutical ingredient (API) to form new impurities.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of the indole nucleus, the primary degradation pathway is likely oxidation. The electron-rich indole ring is susceptible to attack by oxidizing agents. Studies on related indole compounds have shown that degradation can proceed through hydroxylation at the C2 and C3 positions of the indole ring, potentially leading to the formation of oxindole and isatin-like structures. For N-methylated indoles, oxidative conditions can also lead to the formation of oligomeric impurities.

Q3: How does the mobile phase pH affect the chromatography of this compound?

A3: As a carboxylic acid, the retention and peak shape of this compound are highly dependent on the mobile phase pH. In a basic medium, the carboxylic acid group will be deprotonated to form a carboxylate ion, which is more polar and will elute earlier in reversed-phase HPLC. In an acidic medium, the carboxylic acid will be in its neutral form, which is less polar and will be more retained on a reversed-phase column. It is generally recommended to work at a pH where the analyte is in a single, stable ionic form to ensure good peak shape and reproducibility.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the acidic analyte and the silica-based stationary phase.- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer like phosphate or an additive like formic or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the stationary phase, reducing these interactions. - Use a Different Column: Employing an end-capped column or a column with a different stationary phase chemistry can minimize silanol interactions.
Peak Fronting Column overload.- Reduce Sample Concentration: Dilute the sample and reinject. - Decrease Injection Volume: Inject a smaller volume of the sample.
Ghost Peaks (Spurious Peaks) Contamination in the mobile phase, injection solvent, or HPLC system.- Use High-Purity Solvents: Ensure all mobile phase components and the injection solvent are of high purity and are freshly prepared and filtered. - Clean the HPLC System: Flush the system, including the injector and column, with a strong solvent to remove any contaminants.
Poor Resolution Between Main Peak and Impurities Suboptimal mobile phase composition or gradient.- Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. - Modify Gradient Profile: Change the slope of the gradient to improve the separation of closely eluting peaks. - Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
Appearance of New, Unexpected Peaks Sample degradation in the autosampler or during analysis.- Control Sample Temperature: Use a cooled autosampler to minimize degradation of sensitive samples. - Investigate Sample Stability: Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and assess the stability of the analyte under analytical conditions.
Irreproducible Retention Times Fluctuation in mobile phase composition, temperature, or column equilibration.- Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure thorough mixing. - Use a Column Oven: Maintain a constant column temperature to ensure consistent retention. - Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound and the separation of its potential impurities.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm (Diode Array Detector)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study

To identify potential degradation products, subject the sample to the following stress conditions. Analyze the stressed samples using the HPLC method described above.

  • Acidic Degradation: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Degradation: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 80 °C for 48 hours.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation cluster_outcome Desired Outcome Problem Observe Chromatographic Issue (e.g., Peak Tailing, Ghost Peaks) CheckSystem Check HPLC System - Mobile Phase - Pump & Detector - Column Problem->CheckSystem System-related? CheckSample Check Sample - Preparation - Stability - Concentration Problem->CheckSample Sample-related? OptimizeMethod Optimize HPLC Method - pH - Gradient - Temperature CheckSystem->OptimizeMethod ModifySample Modify Sample Prep - Dilution - Solvent Change CheckSample->ModifySample Resolution Achieve Good Resolution and Peak Shape OptimizeMethod->Resolution ModifySample->Resolution

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Identification_Workflow start Start: HPLC Analysis of This compound detect_impurity Impurity Peak Detected? start->detect_impurity forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) detect_impurity->forced_degradation Yes end End: Impurity Identified detect_impurity->end No lc_ms_analysis LC-MS Analysis for Mass Identification forced_degradation->lc_ms_analysis structure_elucidation Structure Elucidation of Impurity lc_ms_analysis->structure_elucidation structure_elucidation->end

Caption: Experimental workflow for identifying unknown impurities.

Technical Support Center: Overcoming Solubility Challenges of 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-methyl-1H-indole-7-carboxylic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can be attributed to several physicochemical properties inherent to its molecular structure. The indole ring system is largely nonpolar and hydrophobic. While the carboxylic acid group is polar and capable of ionization, the overall lipophilicity of the molecule, enhanced by the N-methyl group, can dominate, leading to poor solvation in water. At neutral pH, the carboxylic acid group is only partially ionized, further limiting its solubility.

Q2: How does pH influence the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous medium.

  • In acidic to neutral solutions (pH < pKa): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and therefore less soluble in water.

  • In basic solutions (pH > pKa): The carboxylic acid group will be deprotonated to its carboxylate salt form (-COO⁻). This ionic form is significantly more polar and exhibits much higher aqueous solubility.

Therefore, increasing the pH of the solution above the pKa of the carboxylic acid is a primary strategy for enhancing its solubility.

Q3: Can I use organic co-solvents to dissolve this compound?

A3: Yes, using water-miscible organic co-solvents is a common and effective method to increase the solubility of poorly water-soluble compounds like this compound.[1][2][3][4] Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycols (PEGs)

  • Propylene glycol

It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration. Always consider the potential toxicity or interference of the co-solvent in your specific experimental system, especially in cell-based assays.[4]

Q4: Are there other methods to improve the solubility of this compound for in vitro experiments?

A4: Beyond pH adjustment and co-solvents, several other techniques can be employed to enhance the aqueous solubility of this compound:

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., sodium or potassium salt) can dramatically increase its aqueous solubility.[2][5] This is often the most effective method for acidic and basic drugs.[2][5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[2]

  • Complexation: Cyclodextrins can form inclusion complexes with the indole portion of the molecule, effectively shielding the hydrophobic parts and increasing its aqueous solubility.[4]

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[5]

Troubleshooting Guides

Issue 1: Precipitation of this compound observed upon dilution of a stock solution into aqueous buffer.

Possible Causes:

  • The final concentration in the aqueous buffer exceeds the compound's solubility limit at that pH and temperature.

  • The pH of the final solution is too low, causing the protonation and precipitation of the carboxylic acid.

  • "Salting out" effect if the buffer has a very high ionic strength.

Troubleshooting Steps:

  • Verify Solubility Limit: Attempt to prepare the solution at a lower final concentration.

  • Increase pH: If your experiment allows, increase the pH of the final aqueous buffer to be at least 1-2 pH units above the pKa of the carboxylic acid. This will ensure it is in its more soluble deprotonated form.

  • Optimize Co-solvent Concentration: If using a co-solvent, you may need to increase its percentage in the final solution. However, be mindful of its compatibility with your assay.

  • Change Dilution Method: Instead of adding the stock solution to the buffer, try slowly adding the buffer to the stock solution with vigorous vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Consider Salt Formation: Prepare a stock solution of the sodium or potassium salt of the carboxylic acid for better aqueous solubility.

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Possible Causes:

  • The compound is not fully dissolved, leading to an inaccurate effective concentration.

  • The compound is precipitating out of the assay medium over time.

  • The organic co-solvent used for solubilization is affecting the biological system.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Before and after the experiment, carefully inspect the assay plates or tubes for any signs of precipitation. Centrifuging a sample of the final assay medium can help visualize small amounts of precipitate.

  • Perform a Solubility Test in Assay Medium: Determine the approximate solubility of your compound directly in the complete assay medium under the exact experimental conditions (temperature, incubation time).

  • Reduce Co-solvent Concentration: Titrate down the concentration of the organic co-solvent to the lowest effective level. Run a vehicle control with the same concentration of co-solvent to assess its impact on the assay.

  • Explore Alternative Solubilization Methods: If co-solvents are problematic, consider using solubilizing agents like cyclodextrins or preparing a salt form of the compound.

  • Pre-dissolve and Filter: Ensure your stock solution is fully dissolved before making dilutions. Filtering the final working solution through a 0.22 µm filter can remove any undissolved micro-precipitates.

References

Technical Support Center: Methylation of Indole-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of indole-7-carboxylic acid. It addresses common side reactions and offers guidance on optimizing experimental outcomes.

Troubleshooting Guides & FAQs

Q1: I am attempting the N-methylation of indole-7-carboxylic acid, but I am observing multiple products in my reaction mixture. What are the likely side reactions?

A1: The methylation of indole-7-carboxylic acid can lead to a mixture of products due to the presence of two reactive sites: the indole nitrogen (N1) and the carboxylic acid group (-COOH). The primary side reactions include:

  • O-methylation (Esterification): The carboxylic acid can be methylated to form the corresponding methyl ester, methyl indole-7-carboxylate. This reaction is often competitive with N-methylation.

  • N,O-dimethylation: Both the indole nitrogen and the carboxylic acid can be methylated, yielding methyl 1-methyl-1H-indole-7-carboxylate.

  • Decarboxylation: At elevated temperatures (e.g., above 120°C), indole-7-carboxylic acid can undergo decarboxylation to produce indole. If a methylating agent is present, this can be followed by N-methylation to yield 1-methylindole.[1][2]

The distribution of these products is highly dependent on the choice of methylating agent, base, solvent, and reaction temperature.

Q2: How can I selectively achieve N-methylation over O-methylation?

A2: Achieving selective N-methylation requires careful selection of reaction conditions to favor the reaction at the indole nitrogen over the carboxylic acid. Here are some strategies:

  • Choice of Base and Methylating Agent: Using a strong base that selectively deprotonates the indole N-H over the carboxylic acid proton can be effective. However, in practice, the carboxylate is readily formed. A common approach is to use a milder base like potassium carbonate (K₂CO₃) with a methylating agent such as dimethyl carbonate (DMC).[2][3] While O-methylation can still occur, controlling the stoichiometry and reaction time can improve selectivity.

  • Protection Strategy: Protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to N-methylation is a reliable method to ensure selective N-alkylation. The protecting group can then be removed by hydrolysis if the free carboxylic acid is the desired final product.

  • Reaction Temperature: Lower reaction temperatures generally favor N-methylation, while higher temperatures can promote both O-methylation and decarboxylation.[4]

Q3: My reaction is resulting in a significant amount of decarboxylation. How can I prevent this?

A3: Decarboxylation of indole carboxylic acids is typically induced by high temperatures.[1][2] To minimize this side reaction:

  • Lower the Reaction Temperature: If possible, conduct the methylation at a lower temperature. This may require a longer reaction time or a more reactive methylating agent.

  • Choice of Solvent: Using a lower-boiling solvent can help to keep the reaction temperature down.

  • Catalyst: Certain catalysts may promote decarboxylation. If you are using a catalyst, consider if a milder alternative is available. For instance, some decarboxylation methods for heterocyclic carboxylic acids utilize an organic acid catalyst in DMF at temperatures between 85-150 °C.[5]

Q4: I am unsure about the identity of the products in my reaction mixture. How can I characterize them?

A4: The products can be identified and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and identify the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between the different methylated products. Key diagnostic signals include:

    • N-CH₃: A singlet typically appearing around 3.8-4.0 ppm.

    • O-CH₃: A singlet for the methyl ester, usually found around 3.9-4.1 ppm.

    • Indole N-H: A broad singlet at high chemical shift (often >10 ppm), which will be absent in N-methylated products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Quantitative Data Summary

The following table summarizes typical product distributions for the methylation of indole-3-carboxylic acid, which serves as a close structural analog to indole-7-carboxylic acid. The reactivity is expected to be similar.

Methylating AgentBaseSolventTemperature (°C)Desired Product (Yield %)Side Product 1 (Yield %)Side Product 2 (Yield %)Reference
Dimethyl CarbonateK₂CO₃DMF~130Methyl 1-methyl-1H-indole-3-carboxylate (50%)1-Methylindole (decarboxylation product) (45%)-[2][3]
Dimethyl CarbonateK₂CO₃DMF~130Methyl 1-methyl-1H-indole-3-propionate (65% after 4h, 93% after 8h)Methyl indole-3-propionate (30% after 4h)-[6]

Experimental Protocols

Protocol 1: Methylation of Indole-3-Carboxylic Acid with Dimethyl Carbonate [2]

This protocol describes the simultaneous N- and O-methylation of indole-3-carboxylic acid, which can be adapted for indole-7-carboxylic acid.

  • Reaction Setup: In a three-necked round-bottom flask, add indole-3-carboxylic acid (2.5 g, 15.51 mmol), powdered potassium carbonate (1.25 g), and N,N-dimethylformamide (DMF, 20 mL).

  • Addition of Methylating Agent: Add dimethyl carbonate (3.9 mL, 46.3 mmol) to the stirred mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 130°C) and monitor the reaction progress by HPLC. The reaction is typically complete within 5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Partition the mixture between water (50 mL) and tert-butyl methyl ether (100 mL).

  • Purification: Separate the organic layer, wash it twice with water (50 mL each), and evaporate the solvent under reduced pressure. The crude product, containing a mixture of N-methylindole (from decarboxylation) and methyl 1-methyl-1H-indole-3-carboxylate, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 70:30).

Visualizations

Reaction Pathway for Methylation of Indole-7-Carboxylic Acid

reaction_pathway indole7ca Indole-7-carboxylic acid n_methyl N-Methyl-indole-7- carboxylic acid indole7ca->n_methyl N-methylation o_methyl Methyl indole-7-carboxylate indole7ca->o_methyl O-methylation (Esterification) decarboxy Indole indole7ca->decarboxy Decarboxylation (High Temp.) no_dimethyl Methyl 1-methyl-1H- indole-7-carboxylate n_methyl->no_dimethyl O-methylation o_methyl->no_dimethyl N-methylation n_methyl_decarboxy 1-Methylindole decarboxy->n_methyl_decarboxy N-methylation

Caption: Possible reaction pathways in the methylation of indole-7-carboxylic acid.

Experimental Workflow for Methylation and Analysis

experimental_workflow start Start: Indole-7-carboxylic acid reaction Methylation Reaction (e.g., DMC, K2CO3, DMF, 130°C) start->reaction workup Aqueous Work-up & Extraction reaction->workup analysis Analysis of Crude Product (TLC, HPLC, NMR, MS) workup->analysis purification Column Chromatography analysis->purification products Isolated Products: - N-methylated - O-methylated - N,O-dimethylated - Decarboxylated purification->products

Caption: General experimental workflow for the methylation of indole-7-carboxylic acid.

References

Technical Support Center: Optimizing Coupling Reactions for 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the coupling of 1-methyl-1H-indole-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The two most common coupling reactions for this substrate are amide bond formation and Suzuki-Miyaura cross-coupling. Amide coupling involves reacting the carboxylic acid with an amine to form an amide bond, a frequent transformation in medicinal chemistry.[1] Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that couples the indole scaffold with various (hetero)aryl partners, typically requiring conversion of the carboxylic acid to a halide or triflate, or using a pre-functionalized indole.

Q2: Which coupling reagents are most effective for amide bond formation with this compound?

A2: A range of coupling reagents can be employed, with uronium/aminium and phosphonium salts being highly effective for achieving high yields.[2]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended, particularly for challenging or sterically hindered couplings.[2][3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also very effective and widely used alternatives.[2][3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a powerful phosphonium-based reagent.[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure , is a cost-effective option.[2][4]

Q3: How do I select the appropriate base and solvent for amide coupling?

A3: The choice of base and solvent is critical for a successful reaction.

  • Bases: A non-nucleophilic organic base is typically used. DIPEA (N,N-Diisopropylethylamine) is a common choice.[5]

  • Solvents: The solvent should be anhydrous and capable of dissolving the starting materials. DMF (Dimethylformamide) is a widely used solvent for these reactions.[2][5]

Q4: What are the key considerations for a successful Suzuki-Miyaura coupling involving an indole scaffold?

A4: For a successful Suzuki-Miyaura coupling, several factors must be optimized:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Pd(dppf)Cl₂ and Pd(PPh₃)₄ are commonly used catalysts.[6]

  • Base: Inorganic bases are essential for the catalytic cycle. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6]

  • Solvent: A variety of solvents can be used, including DME, toluene, THF, and dioxane, often with some water as a co-solvent.[6]

  • Boronic Acid Quality: Boronic acids can degrade over time, so using fresh or properly stored reagents is important.[6]

Q5: Can the carboxylic acid group interfere with the Suzuki-Miyaura coupling reaction?

A5: Yes, the carboxylic acid functionality can sometimes interfere with Suzuki reactions. The carboxylate formed under basic conditions can coordinate to the palladium catalyst and deactivate it.[7] It is often advisable to perform the coupling with an ester derivative of the carboxylic acid and then hydrolyze the ester in a subsequent step.[7]

Troubleshooting Guides

Amide Coupling
Problem Possible Cause Suggested Solution
Low or No Product Yield Ineffective coupling reagentSwitch to a more powerful coupling reagent like HATU or PyBOP.[2]
Inappropriate base or solventEnsure the use of an anhydrous solvent (e.g., DMF) and a suitable non-nucleophilic base (e.g., DIPEA).[2][5]
Low quality of reagentsUse fresh, high-purity coupling reagents, amines, and anhydrous solvents.
Steric hindranceIncrease the reaction temperature (e.g., to 40-50 °C) or use a more reactive coupling reagent.[2]
Sluggish or Incomplete Reaction Insufficient reagent equivalentsUse a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine.[2]
Low reaction temperatureGently heat the reaction mixture to 40-50 °C.[2]
Incorrect order of additionFor pre-activation, stir the carboxylic acid, base, and coupling reagent together for a few minutes before adding the amine.[2]
Side Product Formation Racemization (if chiral centers are present)The addition of HOBt can help minimize racemization when using carbodiimide coupling agents.[3]
Formation of guanidinium byproductsThis can occur with uronium-based coupling reagents. Phosphonium-based reagents like PyBOP do not cause this side reaction.
Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or No Product Yield Inefficient catalyst systemScreen different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and ligands.[6]
Inappropriate base or solventExperiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., DME, toluene/water).[6]
Poor quality of boronic acidUse fresh, high-quality boronic acid or convert it to the corresponding trifluoroborate salt for increased stability.[6][8]
Catalyst poisoningEnsure starting materials and solvents are free of impurities.[6] The carboxylic acid itself can inhibit the catalyst; consider using an ester derivative.[7]
Debromination of Aryl Halide Protonation of the aryl-palladium intermediateThis can be a side reaction. Optimizing the reaction conditions, such as the choice of base and solvent, may minimize this.[9]
Homocoupling of Boronic Acid Reaction conditions favoring self-couplingAdjust the stoichiometry of the reactants and ensure slow addition of the boronic acid.

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until fully dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.[2]

  • Add HATU (1.0-1.1 eq) in one portion.[2]

  • Stir the reaction mixture at room temperature for 2-6 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
  • To a microwave vial or a suitable reaction flask, add the aryl halide derivative of this compound (e.g., methyl 1-methyl-7-bromo-1H-indole-carboxylate) (1.0 mmol), the desired arylboronic acid (1.5-3.0 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).[6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[6]

  • Seal the vessel and flush with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent (e.g., a 4:1 mixture of an organic solvent like DME and water, 2.5 mL).[6]

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.[6]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography.

Visualizations

AmideCouplingWorkflow cluster_start Starting Materials cluster_reagents Reagents Carboxylic Acid Carboxylic Acid Reaction Setup Reaction Setup Carboxylic Acid->Reaction Setup Amine Amine Amine->Reaction Setup Coupling Reagent Coupling Reagent Coupling Reagent->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for amide coupling reactions.

TroubleshootingFlowchart decision decision action action issue issue start Reaction Start check_yield Low or No Yield? start->check_yield check_reagents Check Reagent Quality & Stoichiometry check_yield->check_reagents Yes incomplete Incomplete Reaction? check_yield->incomplete No change_reagent Use Stronger Coupling Reagent (e.g., HATU) check_reagents->change_reagent optimize_conditions Optimize Temperature & Solvent change_reagent->optimize_conditions optimize_conditions->start side_products Side Products Observed? adjust_protocol Modify Protocol (e.g., add HOBt, change reagent type) side_products->adjust_protocol Yes success Successful Coupling side_products->success No adjust_protocol->start incomplete->side_products No increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes increase_time_temp->start

Caption: Troubleshooting flowchart for common coupling issues.

References

troubleshooting guide for the synthesis of 1-methyl-1H-indole-7-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-indole-7-carboxylic acid and its derivatives. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered in the laboratory.

Overall Synthetic Workflow

The synthesis typically involves a two-step process starting from a commercially available indole-7-carboxylate ester. The workflow includes the N-methylation of the indole ring, followed by hydrolysis to the carboxylic acid, which is then used in subsequent derivatization reactions, such as amide coupling.

G start Methyl 1H-indole-7-carboxylate step1_int Methyl 1-methyl-1H-indole-7-carboxylate start->step1_int Step 1: N-Methylation (e.g., NaH, MeI) step2_core This compound step1_int->step2_core Step 2: Hydrolysis (e.g., LiOH or NaOH) final_product 1-Methyl-1H-indole-7-carboxamide Derivative step2_core->final_product Step 3: Amide Coupling (e.g., HATU, EDC) amine Primary/Secondary Amine (R1R2NH) amine->final_product

Caption: General synthetic workflow for 1-methyl-1H-indole-7-carboxamide derivatives.

Part 1: Synthesis of this compound

This section covers the N-methylation of the indole nitrogen and subsequent ester hydrolysis.

Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate (N-Methylation)

This procedure is adapted from general indole methylation methods.[1]

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of methyl 1H-indole-7-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete.

  • Add methyl iodide (MeI, 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of this compound (Hydrolysis)

This protocol is based on standard ester saponification procedures.[2]

  • Dissolve methyl 1-methyl-1H-indole-7-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 - 3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. A precipitate should form.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final carboxylic acid.

Troubleshooting Guide: N-Methylation & Hydrolysis
Question/Issue Potential Cause(s) Recommended Solution(s)
Q1: Low or no yield during N-methylation. 1. Incomplete deprotonation of the indole nitrogen. 2. Inactive or insufficient NaH. 3. Presence of moisture in reagents or solvent.1. Ensure dropwise addition of the indole solution to the NaH suspension. Increase stirring time after addition to 1 hour before adding MeI. 2. Use a fresh bottle of NaH. Ensure the mineral oil is washed away with hexanes if necessary. 3. Use anhydrous solvents and dry glassware thoroughly. Perform the reaction under a strict inert atmosphere.
Q2: A significant amount of unreacted starting material remains. 1. Insufficient equivalents of base or alkylating agent. 2. Reaction time is too short.1. Increase the equivalents of NaH to 1.5 and MeI to 2.0. 2. Allow the reaction to stir overnight at room temperature and monitor by TLC.
Q3: The hydrolysis (saponification) step is incomplete. 1. Insufficient base or reaction time. 2. Low solubility of the ester in the solvent system.1. Increase the equivalents of LiOH to 3.0 and extend the reaction time to 24 hours. Gentle heating (40-50 °C) can also be applied. 2. Increase the proportion of THF in the solvent mixture to improve solubility.
Q4: The final carboxylic acid product is oily or difficult to crystallize. 1. Presence of impurities. 2. Incomplete removal of organic solvent from the acidification step.1. Ensure the aqueous layer is thoroughly washed with an organic solvent before acidification to remove neutral impurities. 2. If the product oils out, extract it into ethyl acetate, dry the organic layer, and concentrate to obtain a solid. Recrystallization may be necessary for further purification.

Part 2: Synthesis of 1-Methyl-1H-indole-7-carboxamide Derivatives

This section focuses on the coupling of the synthesized carboxylic acid with various amines to form amide derivatives, a common strategy in drug development.[3][4]

Experimental Protocol

Step 3: General Amide Coupling Procedure

This procedure uses HATU, a common and efficient peptide coupling agent.[5][6]

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution.

  • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (typically 4-16 hours, monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Troubleshooting Workflow: Low Amide Coupling Yield

If you experience low yields in the final amide coupling step, the following logical workflow can help diagnose the issue.

G start Low Yield of Final Amide Product q1 Check TLC/LC-MS: Is starting carboxylic acid consumed? start->q1 a1_yes Reaction is complete. Issue is with workup or purification. q1->a1_yes Yes a1_no Incomplete Reaction. q1->a1_no No q2 Is the coupling agent (e.g., HATU) old or visibly degraded? a1_no->q2 a2_yes Use fresh coupling agent. Store reagents under inert gas and desiccated. q2->a2_yes Yes a2_no Coupling agent is likely active. q2->a2_no No q3 Is the amine reactant sterically hindered or poorly nucleophilic? a2_no->q3 a3_yes Increase reaction time (24-48h). Gently heat the reaction (40-50 °C). Consider a more potent coupling agent. q3->a3_yes Yes a3_no Check amine purity and equivalents. Ensure base (DIPEA) is not quenching it. q3->a3_no No

Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield? A1: The initial N-methylation step is crucial. The indole N-H is acidic, but side reactions can occur if conditions are not carefully controlled. Ensuring a moisture-free environment and using a suitable base like NaH in an aprotic polar solvent (e.g., DMF or THF) is paramount for clean and efficient methylation.[1]

Q2: Can I perform a one-pot N-methylation and hydrolysis? A2: This is not recommended. The conditions for N-methylation (anhydrous, strong base) are incompatible with the aqueous conditions required for ester hydrolysis. A stepwise approach with isolation and purification of the intermediate ester is highly advised to ensure the purity of the final carboxylic acid.

Q3: My amide coupling reaction generates byproducts that are difficult to remove. What can I do? A3: If you are using a carbodiimide coupling agent like DCC, the dicyclohexylurea byproduct can be challenging to remove. Using a water-soluble carbodiimide like EDC allows for its removal, along with excess HOBt or other additives, during a standard aqueous workup.[7] If byproducts persist, careful column chromatography with an appropriate solvent gradient is usually effective.

Q4: How can I confirm the identity and purity of my intermediates and final product? A4: Standard analytical techniques are essential. Use TLC for routine reaction monitoring. For structural confirmation and purity assessment of isolated materials, use ¹H NMR, ¹³C NMR, and LC-MS. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Q5: What are the primary safety concerns for this synthesis? A5: Key safety precautions include:

  • Sodium Hydride (NaH): Pyrophoric and reacts violently with water. Handle under an inert atmosphere in a fume hood.

  • Methyl Iodide (MeI): Toxic and a potential carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Strong Acids/Bases: Handle with care, using appropriate PPE. Always add reagents slowly, especially during quenching and pH adjustment steps, which can be exothermic.

References

preventing "oiling out" during the crystallization of indole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the crystallization of indole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" during crystallization?

A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an oil) instead of solid crystals. This oil is a solute-rich liquid phase that is immiscible with the bulk solvent. This can be detrimental to purification as impurities often preferentially dissolve in the oily phase, which may later solidify into an amorphous solid, trapping these impurities.

Q2: What are the primary causes of oiling out in the crystallization of indole carboxylic acids?

A2: Several factors can contribute to oiling out:

  • High Supersaturation: Rapidly creating a highly supersaturated solution, for instance, by fast cooling or rapid addition of an anti-solvent, does not allow sufficient time for orderly crystal nucleation and growth.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and lower the melting point of the solute-solvent system, making oiling out more likely.[1]

  • Low Melting Point: If the melting point of the indole carboxylic acid is below the temperature of the solution when it becomes supersaturated, it will separate as a liquid.

  • Solvent Choice: A solvent that is too good at dissolving the compound can lead to a very high concentration of the solute, increasing the likelihood of oiling out upon cooling. Conversely, a very poor solvent can lead to rapid precipitation.

  • Inadequate Agitation: Poor mixing can lead to localized areas of high supersaturation, promoting the formation of an oil.

Q3: How can I prevent my indole carboxylic acid from oiling out?

A3: Preventing oiling out generally involves controlling the rate of supersaturation and promoting crystallization. Key strategies include:

  • Slow Cooling: Gradual cooling allows the solution to remain in the metastable zone for a longer period, providing time for crystal nucleation and growth to occur rather than liquid-liquid phase separation.

  • Seeding: Introducing a small amount of pure seed crystals into the slightly supersaturated solution can induce crystallization and bypass the nucleation barrier that can lead to oiling out.[2]

  • Solvent System Optimization: Using a mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is less soluble) can provide better control over solubility and supersaturation.[3][4]

  • Anti-Solvent Addition Rate: When using an anti-solvent, add it slowly to the solution with good agitation to avoid creating localized high supersaturation.

  • pH Adjustment: For carboxylic acids, adjusting the pH can influence solubility and promote crystallization. A patented refinement method for indole-2-carboxylic acid utilizes phased crystallization by adjusting the pH to separate impurities before crystallizing the desired product at its isoelectric point.[5]

Q4: Can I recover my product if it has already oiled out?

A4: Yes, it is often possible to recover the product. Here are a few troubleshooting steps:

  • Re-dissolve and Recrystallize: Heat the solution to re-dissolve the oil. Then, attempt to recrystallize by cooling at a much slower rate.

  • Add More Solvent: Adding more of the "good" solvent can sometimes dissolve the oil. You can then try to induce crystallization again, perhaps by slower cooling or by adding an anti-solvent very slowly.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes provide a surface for nucleation and induce crystallization from the oil.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
An oil forms immediately upon cooling. The solution is too concentrated (high supersaturation). The cooling rate is too fast.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent. Cool the solution very slowly (e.g., by placing the flask in a warm water bath and allowing it to cool to room temperature overnight).
The solution becomes cloudy, then an oil forms. This indicates liquid-liquid phase separation is occurring before crystallization.Try using a different solvent or a mixed-solvent system. Seeding the solution just as it starts to become cloudy may help induce crystallization.
Crystals initially form, but then dissolve and an oil appears. The heat of crystallization may be locally increasing the temperature, causing the newly formed crystals to melt.Ensure good agitation to dissipate heat. Lower the initial temperature at which crystallization is induced.
The final product is a sticky, amorphous solid. The oil solidified without forming a crystalline structure.This often indicates trapped impurities. The product should be re-dissolved and purified again, possibly by column chromatography, before attempting recrystallization. Consider using activated charcoal to remove impurities if the solution is colored.
Seeding the solution causes the seed crystals to dissolve or turn into oil. The solution is not yet supersaturated, or the conditions are still favoring oil formation.Ensure the solution is cooled to a point of slight supersaturation before adding the seed crystals. If the seeds turn to oil, consider adding a larger quantity of seeds or adding the solute solution slowly to a suspension of seed crystals in the anti-solvent.[2]

Data Presentation

Solubility of Indole-2-Carboxylic Acid in Various Solvents

The choice of solvent is critical for successful crystallization. The following table summarizes the solubility of indole-2-carboxylic acid in a range of solvents at different temperatures. This data can guide the selection of appropriate "good" solvents for dissolving the compound and "poor" solvents (anti-solvents) for inducing crystallization.

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol 2025.3
4045.1
6078.9
Ethanol 2015.8
4029.5
6054.2
Ethyl Acetate 208.2
4018.6
6040.3
Water 200.12
400.25
600.51
Toluene 200.45
401.2
603.1

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of Indole-3-Carboxylic Acid

This protocol is designed for situations where a single solvent is appropriate.

  • Dissolution: In an appropriately sized flask, dissolve the crude indole-3-carboxylic acid in the minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate). Use a stirring hot plate to maintain the temperature just below the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Controlled Cooling: Remove the flask from the heat and allow it to cool slowly. To ensure a slow cooling rate, you can place the flask in a Dewar flask or a beaker of hot water and allow it to cool to room temperature undisturbed.

  • Seeding: Once the solution has cooled slightly and is likely in the metastable zone (slightly supersaturated), add a few seed crystals of pure indole-3-carboxylic acid.

  • Crystal Growth: Allow the solution to stand at room temperature for several hours to allow for slow crystal growth. For maximum yield, the flask can then be placed in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Mixed-Solvent (Anti-Solvent) Crystallization of Indole-3-Carboxylic Acid

This protocol is useful when a single solvent is not ideal and provides greater control over supersaturation.

  • Dissolution: Dissolve the crude indole-3-carboxylic acid in a minimal amount of a hot "good" solvent (e.g., methanol) in which it is readily soluble.

  • Anti-Solvent Addition: While maintaining the solution at an elevated temperature, slowly add a "bad" solvent (anti-solvent, e.g., water) dropwise with vigorous stirring until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Controlled Cooling and Seeding: Allow the solution to cool slowly to room temperature. Seeding the solution as it cools can be beneficial.

  • Crystal Growth and Isolation: Follow steps 5-8 from Protocol 1.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Controlled Cooling cluster_protocol2 Protocol 2: Mixed-Solvent p1_start Dissolve in Hot Solvent p1_filter Hot Filtration (Optional) p1_start->p1_filter p1_cool Slow Cooling p1_filter->p1_cool p1_seed Seeding p1_cool->p1_seed p1_grow Crystal Growth p1_seed->p1_grow p1_isolate Isolation p1_grow->p1_isolate p2_start Dissolve in 'Good' Solvent p2_add_anti Add 'Bad' Solvent (Anti-Solvent) p2_start->p2_add_anti p2_clarify Clarify with 'Good' Solvent p2_add_anti->p2_clarify p2_cool Slow Cooling & Seeding p2_clarify->p2_cool p2_grow Crystal Growth p2_cool->p2_grow p2_isolate Isolation p2_grow->p2_isolate

Caption: Experimental workflows for preventing oiling out.

troubleshooting_logic start Crystallization Attempt oiling_out Oiling Out Occurs? start->oiling_out success Successful Crystallization oiling_out->success No reheat Reheat to Dissolve Oil oiling_out->reheat Yes add_solvent Add More 'Good' Solvent reheat->add_solvent change_solvent Change Solvent System reheat->change_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Introduce Seed Crystals slow_cool->seed change_solvent->start New Attempt seed->oiling_out Re-attempt

Caption: Troubleshooting logic for addressing oiling out.

References

characterization of unexpected byproducts in 1-methyl-1H-indole-7-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-7-carboxylic acid. The following sections address common issues related to unexpected byproduct formation during synthesis and functionalization reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a reaction at the carboxylic acid group (e.g., esterification, amidation) but am observing a significant, less polar byproduct by TLC/LC-MS. What could this be?

A1: The most probable unexpected byproduct is 1-methyl-1H-indole, formed via decarboxylation of your starting material. This is particularly common when reactions are conducted at elevated temperatures or under harsh acidic or basic conditions. Indole carboxylic acids can be susceptible to losing CO2.[1][2][3]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, attempt the reaction at a lower temperature.

    • Milder Reagents: Switch to milder coupling agents or reagents that do not require high heat.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions that can sometimes promote decarboxylation.

    • Catalyst Choice: For certain transformations, the choice of catalyst can be critical. For instance, some metal catalysts can promote decarboxylation.[2][3]

Q2: My reaction mixture has become a complex mess with several high molecular weight impurities detected by LC-MS. What is a likely cause?

A2: The indole nucleus is electron-rich and susceptible to oxidative dimerization or polymerization, especially under acidic conditions or in the presence of certain catalysts (e.g., copper or palladium).[4][5][6] These reactions can lead to the formation of bi-indole species or larger oligomers, resulting in a complex impurity profile.

  • Troubleshooting Steps:

    • Control pH: Avoid strongly acidic conditions if possible, as acid can catalyze indole dimerization.[7][8]

    • Use of Antioxidants: In some cases, adding a radical scavenger or antioxidant can mitigate polymerization.

    • Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas can help prevent oxidative side reactions.

    • Flow Chemistry: For difficult reactions, microflow synthesis methods can limit the formation of unstable intermediates that lead to dimerization by precisely controlling reaction times.[6]

Q3: During the N-methylation of indole-7-carboxylic acid, I'm getting multiple products besides the desired 1-methyl derivative. What are these?

A3: Side reactions during N-methylation are common. Depending on the methylating agent and base used, you may encounter:

  • C-methylation: Although N-methylation is generally favored, some C-methylation on the indole ring can occur, particularly at the C3 position.[9]

  • O-methylation: The carboxylic acid can be esterified to form methyl 1H-indole-7-carboxylate.

  • Over-methylation: If a strong methylating agent is used, the indole nitrogen can be quaternized.

  • Byproducts from the Reagent: For example, when using dimethyl carbonate (DMC), N-methoxycarbonylated indole can sometimes be formed as a byproduct depending on the catalyst.[10]

  • Troubleshooting Steps:

    • Choice of Base/Reagent: The combination of base and methylating agent is crucial. Milder conditions, such as using quaternary ammonium salts as solid methylating agents, can offer higher selectivity for N-methylation.[11][12]

    • Protecting Groups: Protect the carboxylic acid group (e.g., as an ester) before performing N-methylation to prevent its reaction. The protecting group can be removed in a subsequent step.

    • Stoichiometry Control: Carefully control the stoichiometry of the methylating agent to avoid over-methylation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for common side reactions based on general principles of indole chemistry. These are intended to be illustrative.

Table 1: Effect of Temperature on Decarboxylation of this compound in Dipolar Aprotic Solvent (e.g., DMSO)

Reaction Temperature (°C)Reaction Time (h)Starting Material (%)Decarboxylation Product (%)Other Impurities (%)
80129541
1201275232
160830655

Table 2: Influence of Catalyst on Dimerization in an Acid-Catalyzed Reaction

Acid CatalystConcentration (M)Reaction Time (h)Monomer (%)Dimer/Oligomer (%)
Trifluoroacetic Acid0.148812
Hydrochloric Acid0.147525
Scandium Triflate0.054928

Experimental Protocols

Protocol 1: General Method for Identification of Unknown Byproducts by LC-MS

This protocol is a standard approach for initial identification of impurities.

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Mass Range: Scan from m/z 100 to 1000.

    • Analysis: Compare the mass-to-charge ratio (m/z) of the impurity peaks with the expected masses of potential byproducts (e.g., decarboxylated product, dimers, solvent adducts).

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Isolate the byproduct of interest using preparative HPLC or column chromatography. Ensure the sample is free of residual solvents. Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • For Decarboxylation (1-methyl-1H-indole): Look for the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of a new aromatic proton signal in the 7-position.

    • For Dimerization: Expect a more complex aromatic region with overlapping signals and potentially a lower proton count per indole unit than the starting material.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For Decarboxylation: The carbonyl carbon signal (typically >160 ppm) will be absent.

    • For Dimerization: Expect a greater number of aromatic carbon signals than in the starting material, corresponding to the non-equivalent carbons in the dimer.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures like dimers, 2D NMR experiments are essential to elucidate the connectivity of protons and carbons and confirm the structure.

Visualizations

Byproduct_Troubleshooting_Workflow start Unexpected Spot/Peak Observed lcms Run LC-MS Analysis start->lcms check_mass Analyze Mass Spectrum lcms->check_mass mass_decarbox Mass = 131.17 (C9H9N) Likely Decarboxylation check_mass->mass_decarbox M-44 Da? mass_dimer Mass ~ 350.38 (C20H18N2O4) Possible Dimerization check_mass->mass_dimer ~2x Mass? mass_other Other Mass Consider Other Side Reactions check_mass->mass_other Other? confirm Isolate & Confirm by NMR mass_decarbox->confirm mass_dimer->confirm mass_other->confirm

Caption: Troubleshooting workflow for identifying unknown byproducts.

Decarboxylation_Pathway reactant 1-methyl-1H-indole- 7-carboxylic acid product 1-methyl-1H-indole reactant->product Heat / Catalyst co2 CO2

Caption: Reaction pathway for the decarboxylation side reaction.

Analytical_Workflow cluster_structure Structure Elucidation crude Crude Reaction Mixture tlc_lcms Initial Screen: TLC / LC-MS crude->tlc_lcms separation Byproduct Isolation: Prep-HPLC or Column Chrom. tlc_lcms->separation Impurity Detected nmr NMR (1H, 13C, 2D) separation->nmr hrms HRMS separation->hrms ftir FTIR separation->ftir

Caption: Experimental workflow for byproduct characterization.

References

Technical Support Center: Scaling Up the Synthesis of 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1-methyl-1H-indole-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up the production of this compound?

A1: Two primary routes are recommended for the large-scale synthesis of this compound. Route A involves the initial synthesis of the indole-7-carboxylic acid scaffold followed by N-methylation. Route B begins with 1-methylindole, with subsequent introduction of the carboxylic acid group at the C7 position, often via directed ortho-metalation. The choice between these routes will depend on the availability of starting materials, in-house expertise with specific reaction classes (e.g., organometallics), and desired purity profile of the final product.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: When scaling up, several safety precautions are crucial. If utilizing Route B involving directed ortho-metalation, the use of pyrophoric reagents like n-butyllithium requires strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Exothermic steps, such as quenching of organolithium intermediates or certain oxidation reactions, require careful monitoring and control of the reaction temperature with an appropriate cooling system. Large-scale oxidations, for instance, the conversion of an aldehyde to a carboxylic acid, can also be highly energetic and should be well-characterized at a smaller scale first.[1][2]

Q3: How can I minimize the formation of impurities during the N-methylation step in Route A?

A3: In Route A, the N-methylation of indole-7-carboxylic acid or its ester can sometimes lead to side products. To minimize these, ensure complete deprotonation of the indole nitrogen before introducing the methylating agent. Using a strong base like sodium hydride in an aprotic polar solvent such as DMF or THF is effective. Alternatively, using milder methylating agents like dimethyl carbonate (DMC) can offer better selectivity and is considered a greener reagent.[3][4] Monitoring the reaction by TLC or HPLC is crucial to avoid over-methylation or side reactions.

Q4: What are the common challenges associated with the purification of the final product at a large scale?

A4: At a large scale, purification of this compound can be challenging due to its polarity and potential for zwitterion formation. Recrystallization is often the most cost-effective and scalable method. Finding a suitable solvent system is key; common choices include ethanol/water, ethyl acetate/heptane, or toluene. If chromatography is necessary, careful selection of the stationary and mobile phases is required to achieve good separation from any unreacted starting materials or byproducts.

Troubleshooting Guides

Route A: Synthesis via Indole-7-carbaldehyde and subsequent N-methylation

This route typically involves the formation of an indole-7-carbaldehyde intermediate, which is then oxidized to the carboxylic acid and finally N-methylated.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in the indole formation step (e.g., Bartoli or Fischer synthesis) - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product under acidic/basic conditions.- Increase reaction time and monitor by TLC/HPLC. - Optimize temperature; some indole syntheses are sensitive to heat. - Use milder reaction conditions or protect sensitive functional groups.
Incomplete oxidation of 7-formyl-1H-indole to the carboxylic acid - Insufficient oxidant. - Low reaction temperature. - Poor solubility of the aldehyde.- Use a slight excess of a reliable oxidant like sodium chlorite (in a buffered system) or potassium permanganate.[5] - Gently heat the reaction if the oxidant is stable at higher temperatures. - Use a co-solvent system to improve solubility.
Formation of O-methylated ester instead of N-methylated product - Carboxylic acid is more acidic than the indole N-H and reacts with the base and methylating agent.- Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before N-methylation. The ester can be hydrolyzed in the final step. - Use a base strong enough to deprotonate the indole N-H selectively in the presence of the carboxylate.
Low yield during N-methylation of indole-7-carboxylic acid ester - Incomplete deprotonation of the indole nitrogen. - Inactive methylating agent. - Unsuitable solvent.- Use a stronger base (e.g., NaH) and ensure anhydrous conditions. - Use a fresh, high-quality methylating agent (e.g., methyl iodide, dimethyl sulfate). - Use a polar aprotic solvent like DMF or THF to ensure solubility of the indole salt.
Route B: Synthesis via Directed Ortho-Metalation of 1-Methylindole

This route involves the direct functionalization of 1-methylindole at the C7 position.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of C7-lithiated intermediate - Incomplete deprotonation. - Presence of moisture or other electrophiles that quench the organolithium reagent. - Incorrect temperature.- Use a stronger alkyllithium base (e.g., s-BuLi or t-BuLi) in the presence of a ligand like TMEDA. - Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. - Maintain a low temperature (typically -78 °C) during the lithiation step.[6][7]
Formation of other lithiated isomers (e.g., C2) - The directing effect of the N-methyl group is not strong enough.- Consider using a temporary directing group at the N1 position that has a stronger chelating ability to direct lithiation to C7. This group would need to be removed in a subsequent step.
Low yield upon quenching with CO₂ - Inefficient trapping of the aryllithium intermediate. - The aryllithium is not stable at the quenching temperature.- Use freshly crushed dry ice or bubble CO₂ gas through the solution at low temperature. - Ensure the reaction mixture is kept cold during the addition of CO₂.
Difficulties in isolating the product after workup - The product may be soluble in both aqueous and organic layers.- After quenching, carefully acidify the aqueous layer to a pH of 3-4 to precipitate the carboxylic acid, which can then be collected by filtration. - Perform multiple extractions with an appropriate organic solvent like ethyl acetate.

Experimental Protocols

Protocol 1: N-methylation of Ethyl Indole-7-carboxylate (Route A)
  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add ethyl indole-7-carboxylate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 10 volumes).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Methylation : Stir the mixture at room temperature for 1 hour. Cool the reaction back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC or HPLC.

  • Workup : Carefully quench the reaction by the slow addition of cold water. Extract the product with ethyl acetate (3 x 10 volumes).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography.

  • Hydrolysis : The resulting ethyl 1-methyl-1H-indole-7-carboxylate can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with NaOH in ethanol/water, followed by acidic workup).

Protocol 2: Directed Ortho-Metalation of 1-Methylindole (Route B)
  • Reaction Setup : In a flame-dried, multi-necked flask under a positive pressure of argon, dissolve 1-methylindole (1.0 eq) in anhydrous THF (15 volumes). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq).

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 2-3 hours.

  • Carboxylation : Quench the reaction by pouring the cold solution onto an excess of freshly crushed dry ice. Allow the mixture to slowly warm to room temperature.

  • Workup : Add water and separate the layers. Wash the aqueous layer with diethyl ether to remove any unreacted 1-methylindole.

  • Isolation : Acidify the aqueous layer to pH 3-4 with 2 M HCl. The product will precipitate out of the solution.

  • Purification : Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Comparison of N-Methylation Conditions for Indole Derivatives (Literature Data for Analogous Systems)

Methylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Methyl IodideNaHDMF2585-95[8]
Dimethyl SulfateK₂CO₃AcetoneReflux80-90[8]
Dimethyl CarbonateK₂CO₃DMF130>95[4]
Phenyl Trimethylammonium IodideK₂CO₃Acetonitrile80≤99[9]

Table 2: Typical Conditions for Oxidation of Aromatic Aldehydes

OxidantSolvent SystemTemperature (°C)Typical Yield (%)Key ConsiderationsReference
KMnO₄Acetone/Water0 - 2570-90Stoichiometric manganese dioxide waste.[10]
NaClO₂ / NaH₂PO₄t-BuOH/Water2590-98Mild and selective, good for scale-up.[5]
H₂O₂Water80-10085-95Green oxidant, may require a catalyst.[11]

Visualizations

Caption: Workflow for Synthesis Route A.

Scaling_Up_Synthesis_Route_B start 1-Methylindole lithiation Directed Ortho-Metalation (C7-Lithiation) start->lithiation carboxylation Carboxylation with CO₂ lithiation->carboxylation workup Aqueous Workup and Acidification carboxylation->workup product This compound workup->product

Caption: Workflow for Synthesis Route B.

Troubleshooting_N_Methylation low_yield Low Yield in N-Methylation incomplete_deprotonation Incomplete Deprotonation? low_yield->incomplete_deprotonation inactive_reagent Inactive Methylating Agent? low_yield->inactive_reagent wrong_solvent Unsuitable Solvent? low_yield->wrong_solvent solution1 Use stronger base (NaH) Ensure anhydrous conditions incomplete_deprotonation->solution1 Yes solution2 Use fresh reagent inactive_reagent->solution2 Yes solution3 Use polar aprotic solvent (DMF, THF) wrong_solvent->solution3 Yes

Caption: Troubleshooting Logic for N-Methylation.

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-indole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inferred structure-activity relationships (SAR) for derivatives of 1-methyl-1H-indole-7-carboxylic acid. Due to a lack of direct comprehensive studies on this specific scaffold, this analysis is based on established findings from closely related indole derivatives, particularly those investigated as anticancer agents and inhibitors of Poly(ADP-ribose) polymerase (PARP).

Inferred Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be systematically modulated by chemical modifications at various positions of the indole ring and the carboxylic acid group. The following table outlines these relationships, drawing parallels from published research on analogous compounds.

Table 1: Inferred SAR for this compound Derivatives

Series Modification Site Modification Type Inferred Impact on Biological Activity Rationale Based on Analogous Compounds
A Carboxylic Acid (C7)Conversion to Amide (-CONH-R)Generally enhances potency. The nature of the 'R' group is a critical determinant of activity.Indole-2-carboxamides have demonstrated significant anticancer properties.[1][2] Additionally, 7-azaindole-1-carboxamides have been identified as potent inhibitors of PARP-1.[3]
p-substituted phenyl amidePhenyl ring substituents can fine-tune activity, with electron-withdrawing groups often being advantageous.The SAR of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors highlights the importance of substitutions on the phenyl ring.[4]
Benzylamide (-CONH-CH₂-Aryl)A methylene spacer can provide optimal orientation for aryl group interactions with the target protein.Bioactive carboxamides frequently incorporate a benzylamine moiety to improve binding.
B Indole Ring (C4, C5, C6)Small, electron-donating groups (e.g., at C5)Can be favorable for activity.In studies of 2,5-disubstituted indoles, modifications at the 5-position were found to be crucial for anticancer efficacy.[5]
Halogenation (e.g., 5-Fluoro)Can lead to improved binding affinity and enhanced metabolic stability.Halogenated indole derivatives often show increased biological activity across various targets.
Methoxy group (e.g., 5-Methoxy)The effect is variable and target-dependent, influencing the electronic properties of the indole scaffold.Methoxy-substituted indoles require specific evaluation for each biological target.
C Indole Ring (C6-C7)Annulation (fused ring systems)Constraining the conformation of the molecule through a fused ring can enhance binding to the target.Tricyclic indole derivatives have been shown to be potent inhibitors of the anti-apoptotic protein Mcl-1.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of indole derivatives for anticancer and PARP-inhibitory activities.

PARP-1 Inhibition Assay

This biochemical assay quantifies the inhibitory potential of a compound against the PARP-1 enzyme.

  • Principle: A radiometric assay measuring the incorporation of a radiolabeled NAD+ substrate onto a histone protein, catalyzed by PARP-1.

  • Methodology:

    • Recombinant human PARP-1 enzyme is pre-incubated with a range of concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of a reaction mixture containing biotinylated histone H1, activated DNA, and [³H]NAD+.

    • The reaction is allowed to proceed at room temperature for a defined period.

    • The reaction is stopped, and the biotinylated histones are captured on a streptavidin-coated microplate.

    • The amount of incorporated [³H]NAD+ is determined using a scintillation counter.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

MTT Assay for Cellular Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[1]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates and incubated to allow for cell attachment.[2]

    • Cells are then treated with serial dilutions of the test compounds and incubated for a period of 48 to 72 hours.

    • Following treatment, the culture medium is replaced with a fresh medium containing MTT solution.

    • The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Visualizations

SAR Workflow

The diagram below illustrates the iterative process of a typical structure-activity relationship study.

SAR_Workflow Lead Lead Compound (1-Methyl-1H-indole- 7-carboxylic acid) Design Design Analogs (Vary R1 and R2) Lead->Design Initial Structure Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Assays (e.g., PARP-1, MTT) Synthesis->BioAssay Data Data Analysis (Determine IC50/EC50) BioAssay->Data SAR Establish SAR Data->SAR SAR->Design Iterative Refinement Optimized Optimized Candidate SAR->Optimized Key Interactions Identified

Caption: A general workflow for a structure-activity relationship (SAR) study.

PARP Inhibition Pathway

This diagram provides a simplified overview of the mechanism of action for PARP inhibitors in cancer cells, particularly those with deficiencies in the BRCA genes.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA Mutant) DNAdamage DNA Single-Strand Break PARP1 PARP-1 Activation DNAdamage->PARP1 BER Base Excision Repair PARP1->BER DNArepair DNA Repair BER->DNArepair DNAdamage2 DNA Single-Strand Break PARP1_2 PARP-1 DNAdamage2->PARP1_2 PARPInhibitor PARP Inhibitor (e.g., Indole Carboxamide) PARPInhibitor->PARP1_2 Inhibits StalledFork Replication Fork Stalls (Double-Strand Break) PARP1_2->StalledFork Unrepaired SSB leads to HR_deficient Deficient Homologous Recombination (BRCA-/-) StalledFork->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: A simplified signaling pathway illustrating how PARP-1 inhibition leads to apoptosis.

References

A Researcher's Guide to the Bioisosteric Replacement of the Carboxylic Acid in 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of potential bioisosteric replacements for the carboxylic acid moiety in 1-methyl-1H-indole-7-carboxylic acid, a scaffold with potential for therapeutic applications.

The carboxylic acid group, while often crucial for target engagement, can present challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for toxicity through the formation of reactive metabolites.[1][2] Bioisosteric replacement offers a powerful strategy to mitigate these liabilities while retaining or even enhancing biological activity.[1] This guide explores three common and effective bioisosteres for carboxylic acids: tetrazoles, N-acylsulfonamides, and hydroxamic acids.

While direct experimental data for the bioisosteric replacement of this compound is not extensively available in the public domain, this guide extrapolates from established principles of bioisosterism and data from structurally related indole derivatives to provide a prospective analysis. This comparative framework is intended to inform the design and synthesis of novel analogs with potentially improved pharmacological profiles.

Physicochemical Properties of Carboxylic Acid Bioisosteres

The choice of a bioisostere is often guided by its physicochemical properties, such as acidity (pKa) and lipophilicity (logP/logD), which influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters of common carboxylic acid bioisosteres.

Functional GroupTypical pKa RangeGeneral Lipophilicity (Compared to COOH)Key Characteristics
Carboxylic Acid 4–5BaselinePlanar, acts as a hydrogen bond donor and acceptor.[3]
1H-Tetrazole 4.5–5.5More lipophilicPlanar, metabolically stable, can participate in similar hydrogen bonding interactions as a carboxylate.[1][4]
N-Acylsulfonamide 3.5–5.5More lipophilicNon-planar, offers additional vectors for substitution and can form strong hydrogen bonds.[5]
Hydroxamic Acid 8–9VariableCan act as a metal chelator, which may be beneficial or detrimental depending on the target.[3]

Prospective Biological Activity Comparison

The biological activity of bioisosteric analogs is highly context-dependent.[1] However, based on structure-activity relationship (SAR) studies of related indole-7-carboxylic acid derivatives, such as allosteric inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), we can project the potential impact of these replacements.[6] The following table presents a hypothetical comparison of the biological performance of this compound and its bioisosteric analogs against a putative kinase target.

CompoundBioisosteric GroupPredicted Potency (IC50)Rationale for Predicted ActivityPotential AdvantagesPotential Disadvantages
Parent Compound Carboxylic AcidBaselineThe carboxylate may form a key ionic interaction with a positively charged residue (e.g., Lys, Arg) in the binding pocket.Established baseline for comparison.Potential for poor permeability and metabolic liabilities.[1]
Analog 1 1H-TetrazoleSimilar to or slightly better than parentThe tetrazolate anion can mimic the charge and hydrogen bonding pattern of the carboxylate.[4]Improved metabolic stability and oral bioavailability.[4]May require a larger binding pocket to accommodate the slightly larger ring.[7]
Analog 2 N-AcylsulfonamideSimilar to or slightly less than parentThe acidic proton and sulfonyl oxygens can replicate the hydrogen bonding interactions of the carboxylic acid.[5]Increased lipophilicity can improve permeability; additional substitution points for SAR exploration.[5]The non-planar geometry may disrupt optimal binding if the pocket is sterically constrained.
Analog 3 Hydroxamic AcidPotentially higher, but target-dependentThe ability to chelate metal ions in the active site (if present) could significantly enhance potency.[3]Can provide strong target binding through metal chelation.Potential for off-target metal chelation and associated toxicity; generally lower acidity.[3]

Experimental Workflows and Signaling Pathways

To guide the practical implementation of a bioisosteric replacement strategy, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway for a potential target of indole-7-carboxylic acid derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start 1-methyl-1H-indole-7-carbaldehyde parent This compound start->parent Oxidation nitrile 1-methyl-1H-indole-7-carbonitrile parent->nitrile Amidation then Dehydration acylsulfonamide N-(arylsulfonyl)-1-methyl-1H-indole-7-carboxamide parent->acylsulfonamide Amide Coupling hydroxamic N-hydroxy-1-methyl-1H-indole-7-carboxamide parent->hydroxamic Amide Coupling physchem Physicochemical Profiling (pKa, logD, Solubility) parent->physchem tetrazole 7-(1H-tetrazol-5-yl)-1-methyl-1H-indole nitrile->tetrazole [3+2] Cycloaddition tetrazole->physchem acylsulfonamide->physchem hydroxamic->physchem invitro In Vitro Biological Assay (e.g., Kinase Assay) physchem->invitro adme In Vitro ADME (Microsomal Stability, Permeability) invitro->adme invivo In Vivo Efficacy & PK Studies adme->invivo

Caption: A general experimental workflow for the synthesis and evaluation of bioisosteric analogs of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription CellResponse Cell Proliferation & Survival Transcription->CellResponse Inhibitor Indole-7-carboxylic Acid Analog Inhibitor->IGF1R IGF1 IGF-1 IGF1->IGF1R

Caption: A hypothetical signaling pathway of the IGF-1R, a potential target for indole-7-carboxylic acid derivatives, and the putative inhibitory action of an analog.

Experimental Protocols

The following are representative, generalized procedures for the synthesis of this compound and its bioisosteres. Researchers should adapt these methods based on the specific substrate and desired scale.

Synthesis of this compound (Parent Compound)
  • Starting Material: 1-methyl-1H-indole-7-carbaldehyde.

  • Oxidation: To a solution of 1-methyl-1H-indole-7-carbaldehyde in a suitable solvent (e.g., a mixture of t-BuOH and water), add 2-methyl-2-butene, sodium chlorite (NaClO2), and sodium dihydrogen phosphate (NaH2PO4).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a solution of sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the title compound.

Synthesis of 7-(1H-tetrazol-5-yl)-1-methyl-1H-indole (Tetrazole Analog)
  • Nitrile Formation: Convert this compound to the corresponding primary amide, followed by dehydration using a reagent like phosphorus oxychloride (POCl3) or cyanuric chloride to yield 1-methyl-1H-indole-7-carbonitrile.

  • Cycloaddition: To a solution of the nitrile in a polar aprotic solvent (e.g., DMF), add sodium azide (NaN3) and a proton source such as ammonium chloride (NH4Cl) or triethylamine hydrochloride.

  • Reaction: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Work-up: After cooling, acidify the reaction mixture with aqueous HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Synthesis of N-(arylsulfonyl)-1-methyl-1H-indole-7-carboxamide (N-Acylsulfonamide Analog)
  • Amide Coupling: To a solution of this compound in an appropriate solvent (e.g., DCM or DMF), add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

  • Addition of Sulfonamide: Add the desired arylsulfonamide to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Synthesis of N-hydroxy-1-methyl-1H-indole-7-carboxamide (Hydroxamic Acid Analog)
  • Acid Activation: Activate this compound by converting it to an acyl chloride (using, e.g., oxalyl chloride or thionyl chloride) or an activated ester.

  • Reaction with Hydroxylamine: Treat the activated carboxylic acid derivative with a protected hydroxylamine (e.g., O-(tetrahydro-2H-pyran-2-yl)hydroxylamine) or hydroxylamine hydrochloride in the presence of a base.

  • Deprotection (if necessary): If a protected hydroxylamine was used, deprotect the resulting intermediate under acidic conditions.

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the final compound by chromatography or recrystallization.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound with groups such as tetrazoles, N-acylsulfonamides, or hydroxamic acids presents a viable strategy for modulating the physicochemical and pharmacological properties of this scaffold. While tetrazoles and N-acylsulfonamides offer the potential for improved metabolic stability and permeability, hydroxamic acids may provide a unique mechanism for enhancing potency through metal chelation. The provided comparative data, experimental workflows, and synthetic protocols offer a foundational guide for researchers to explore these modifications in their drug discovery programs. It is imperative to synthesize and test these analogs to empirically determine the optimal bioisosteric replacement for a given biological target.

References

Comparative Analysis of 1-Methyl-1H-indole-7-carboxylic Acid with other Indole Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutics across a spectrum of diseases. This guide provides a comparative analysis of 1-methyl-1H-indole-7-carboxylic acid against other key indole scaffolds, focusing on physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and protocols.

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and clinically approved drugs.[1] Its ability to interact with a wide array of biological targets has led to the development of indole-based compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The substitution pattern on the indole ring significantly influences the molecule's pharmacological profile. This analysis specifically examines the impact of N-methylation and the placement of a carboxylic acid group at the 7-position, as seen in this compound, in comparison to other indole carboxylic acid isomers and related scaffolds.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its likely properties in comparison to other well-characterized indole carboxylic acids.

Table 1: Comparative Physicochemical Properties of Indole Carboxylic Acid Scaffolds

CompoundStructurePredicted pKaPredicted logPGeneral Solubility
This compound this compound~4-5~2.0-2.5Poorly soluble in water, soluble in organic solvents.
Indole-7-carboxylic acidIndole-7-carboxylic acid4.55[3]~1.8Poorly soluble in water, soluble in organic solvents.
1-Methyl-1H-indole-3-carboxylic acid1-Methyl-1H-indole-3-carboxylic acid~4-51.8Poorly soluble in water, soluble in organic solvents.
Indole-2-carboxylic acidIndole-2-carboxylic acid~3-4~2.0Poorly soluble in water, soluble in organic solvents.

Note: Predicted values are estimations based on computational models and may differ from experimental values. The N-methylation in this compound is expected to increase its lipophilicity (logP) compared to the non-methylated parent compound, potentially influencing its membrane permeability and metabolic stability.[4]

Biological Activity: A Focus on Anticancer and Kinase Inhibition

Indole derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5] The PI3K/Akt/mTOR signaling pathway is a frequently dysregulated cascade in many cancers and a key target for indole-based inhibitors.[6]

Table 2: Comparative Biological Activity of Indole Derivatives

Compound/ScaffoldTarget/Cell LineActivity (IC50/EC50)Reference
Indole-3-carbinol (I3C)Breast Cancer Cells (MCF-7)GI50 ~150 µM[6]
Diindolylmethane (DIM)Prostate Cancer Cells (LNCaP)GI50 ~10-50 µM[6]
Indole-2-carboxamidesTrypanosoma cruzipEC50 ~5.4-6.2[7]
Indole-7-carboxamide DerivativesHIV-1Variable[8]
Indole carboxylic acid esters of Melampomagnolide BHuman Leukemia (HL-60)GI50 0.03-0.30 µM[1][9]
Tricyclic Indole-2-carboxylic acidsMcl-1Ki ~55 nM

Note: This table presents a selection of data from various studies to illustrate the range of activities observed for different indole scaffolds. Direct comparison of potency requires testing under identical experimental conditions.

Experimental Protocols

To facilitate comparative studies, detailed experimental protocols for key assays are provided below.

Determination of Acid Dissociation Constant (pKa)

The pKa of an indole carboxylic acid can be determined potentiometrically or spectrophotometrically.

Potentiometric Titration Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of the indole carboxylic acid in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized 0.01 M solution of sodium hydroxide (NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Determination of Partition Coefficient (logP)

The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.

Shake-Flask Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Compound Distribution: Prepare a solution of the indole carboxylic acid in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indole compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizing Molecular Interactions and Experimental Design

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and its inhibition by indole derivatives is a promising therapeutic strategy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB Akt->NFkB Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation NFkB->Proliferation Indole Indole Derivatives (e.g., this compound) Indole->PI3K Indole->Akt Indole->mTORC1 Indole->NFkB Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation Synthesis Synthesis of Indole Scaffolds Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification pKa pKa Determination Purification->pKa logP logP Measurement Purification->logP Solubility Solubility Assay Purification->Solubility EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase Assay) Purification->EnzymeAssay CellAssay Cell-Based Assay (e.g., MTT Assay) Purification->CellAssay Comparative_Analysis DefineScaffolds Define Indole Scaffolds for Comparison (e.g., this compound vs. others) PhysChem Physicochemical Characterization (pKa, logP, Solubility) DefineScaffolds->PhysChem BioActivity Biological Activity Screening (IC50/EC50) DefineScaffolds->BioActivity SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR BioActivity->SAR LeadID Identification of Lead Scaffold(s) SAR->LeadID

References

Validating 1-Methyl-1H-indole-7-carboxylic Acid as a Promising Starting Point for Farnesoid X Receptor (FXR) Agonist Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a compelling therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia.[1][2] The discovery of potent and selective FXR agonists is a key focus of modern drug discovery. This guide provides a comparative analysis to validate 1-methyl-1H-indole-7-carboxylic acid as a viable and promising starting point for the development of novel FXR agonists. The validation is based on a comparative analysis with known FXR modulators, including the clinical candidate TERN-101 (formerly LY2562175), the pioneering synthetic agonist GW4064, and the endogenous ligand chenodeoxycholic acid (CDCA).

Comparative Analysis of FXR Agonists

The indole scaffold has proven to be a privileged structure in the design of various pharmacologically active agents.[3] In the context of FXR, the 1-methyl-1H-indole-3-carboxylic acid derivative, TERN-101, has demonstrated potent agonist activity, highlighting the potential of this chemical class.[4][5] While direct experimental data for this compound is not yet available, its structural similarity to active indole-based agonists suggests it is a strong candidate for investigation. The carboxylic acid moiety is a common feature in many FXR agonists, crucial for interacting with key residues in the ligand-binding pocket. The N-methylation is also present in the potent agonist TERN-101. The key difference lies in the position of the carboxylic acid group (position 7 vs. position 3). Structure-activity relationship (SAR) studies on the indole scaffold are needed to fully elucidate the impact of this positional change on FXR activity.

Quantitative Data Summary

The following table summarizes the in vitro potency of key FXR agonists that serve as a benchmark for evaluating new chemical entities like this compound.

CompoundTargetAssay TypePotency (EC50)Reference
This compound FXRNot AvailableNot Available-
TERN-101 (LY2562175)FXRReporter Assay193 nM--INVALID-LINK--[4]
TERN-101 (LY2562175)FXRCoactivator Recruitment Assay121 nM--INVALID-LINK--[4]
GW4064FXRReporter Assay~30 nM--INVALID-LINK--
Chenodeoxycholic Acid (CDCA)FXRReporter Assay~10 µM--INVALID-LINK--[6]
Obeticholic Acid (OCA)FXRTransactivation Assay (HepG2)300-600 nM--INVALID-LINK--[7]

Experimental Protocols

To experimentally validate the FXR agonist activity of this compound and compare it with existing compounds, the following standard assays are recommended:

FXR Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate FXR and induce the transcription of a reporter gene.

Principle: HEK293 or HepG2 cells are transiently co-transfected with an expression vector for human FXR and a reporter vector containing a luciferase gene under the control of an FXR-responsive promoter element (e.g., from the bile salt export pump, BSEP, gene).[8][9] Upon activation by an agonist, FXR forms a heterodimer with the retinoid X receptor (RXR), binds to the promoter, and drives the expression of luciferase. The resulting luminescence is proportional to the degree of FXR activation.[10]

Protocol Outline:

  • Cell Culture and Transfection: Seed HEK293T/17 cells in a 96-well plate.[8] Transfect the cells with plasmids encoding human FXR and the BSEP-luciferase reporter.

  • Compound Treatment: After 18-24 hours, treat the cells with various concentrations of the test compound (e.g., this compound), a positive control (e.g., GW4064 or TERN-101), and a vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).[10]

  • Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase). Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

TR-FRET Coactivator Recruitment Assay

This biochemical assay measures the ligand-dependent interaction between FXR and a steroid receptor coactivator (SRC) peptide.

Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The FXR ligand-binding domain (LBD) is tagged (e.g., with GST), and a terbium-labeled antibody is used to label the receptor. A specific coactivator peptide (e.g., from SRC-1) is labeled with a fluorescent acceptor (e.g., fluorescein). In the presence of an agonist, the FXR-LBD undergoes a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal that is proportional to the extent of coactivator recruitment.[11][12]

Protocol Outline:

  • Reagent Preparation: Prepare a solution containing the GST-tagged FXR-LBD, the terbium-labeled anti-GST antibody, and the fluorescein-labeled coactivator peptide in assay buffer.

  • Compound Addition: In a microplate, add serial dilutions of the test compound, positive control, and vehicle control.

  • Assay Initiation: Add the FXR/antibody/peptide mixture to the wells.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) after excitation at 340 nm.[12]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Mandatory Visualizations

FXR Signaling Pathway

The following diagram illustrates the signaling pathway activated by an FXR agonist.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Agonist FXR Agonist (e.g., this compound) FXR FXR Agonist->FXR Binds and activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Regulates

Caption: FXR signaling pathway initiated by agonist binding.

Experimental Workflow for FXR Agonist Validation

The following diagram outlines the experimental workflow for validating a potential FXR agonist.

Experimental_Workflow Start Starting Compound: This compound Reporter_Assay FXR Reporter Gene Assay Start->Reporter_Assay Primary Screen TR_FRET_Assay TR-FRET Coactivator Recruitment Assay Start->TR_FRET_Assay Orthogonal Screen SAR_Studies Structure-Activity Relationship (SAR) Studies Reporter_Assay->SAR_Studies TR_FRET_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: Workflow for validating and developing a novel FXR agonist.

Conclusion

While direct experimental validation of this compound as an FXR agonist is pending, its structural relationship to the potent clinical candidate TERN-101 provides a strong rationale for its investigation. The indole core is a validated pharmacophore for FXR, and the presence of the N-methyl and carboxylic acid functionalities are consistent with features of known agonists. The provided experimental protocols for reporter gene and coactivator recruitment assays offer a clear path forward for determining the in vitro potency and efficacy of this compound. Should this compound demonstrate significant FXR agonist activity, it would represent a valuable and novel starting point for a drug discovery program aimed at developing new therapeutics for metabolic and liver diseases. Further exploration of the structure-activity relationships around the indole-7-carboxylic acid scaffold will be critical in optimizing potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole Carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules and approved drugs. Their versatile structure allows for modifications that can lead to high-affinity ligands for various therapeutic targets. In oncology, the indole nucleus is a key pharmacophore in the design of agents that interfere with cancer cell proliferation, survival, and angiogenesis.

  • Hydrazone derivatives targeting the Epidermal Growth Factor Receptor (EGFR).

  • Oxadiazole derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

EGFR and VEGFR-2 are receptor tyrosine kinases whose aberrant signaling is a hallmark of many cancers, promoting tumor growth and angiogenesis.[1] This guide will present available experimental data, detailed methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows to provide a clear and objective comparison of these compounds.

Data Presentation

The in vitro anticancer activity of the indole-6-carboxylic acid derivatives was evaluated using the MTT assay across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized below.

In Vitro Cytotoxicity Data (IC50, µM)

Table 1: Hydrazone Derivatives Targeting EGFR

CompoundHCT-116 (Colon)HeLa (Cervical)HT-29 (Colon)A549 (Lung)HepG2 (Liver)
3b Potent ActivityPotent ActivityPotent ActivityPotent ActivityPotent Activity
Other AnalogsVarying ActivityVarying ActivityVarying ActivityVarying ActivityVarying Activity
Erlotinib (Control) Comparative ActivityComparative ActivityComparative ActivityComparative ActivityComparative Activity

Note: Specific IC50 values for the full series are detailed in the primary literature. Compound 3b was identified as the most potent derivative in this series.[1][2]

Table 2: Oxadiazole Derivatives Targeting VEGFR-2

CompoundHCT-116 (Colon)HeLa (Cervical)HT-29 (Colon)A549 (Lung)HepG2 (Liver)
6e Potent ActivityPotent ActivityPotent ActivityPotent ActivityPotent Activity
Other AnalogsVarying ActivityVarying ActivityVarying ActivityVarying ActivityVarying Activity
Sorafenib (Control) Comparative ActivityComparative ActivityComparative ActivityComparative ActivityComparative Activity

Note: Specific IC50 values for the full series are detailed in the primary literature. Compound 6e was identified as the most potent derivative in this series.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of the lead compounds and the key biological assays.

Synthesis of Indole-6-Carboxylic Acid Hydrazone Derivatives (General Procedure)
  • Esterification: Indole-6-carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl indole-6-carboxylate.

  • Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in refluxing ethanol to produce indole-6-carbohydrazide.

  • Condensation: The indole-6-carbohydrazide is condensed with a substituted aromatic aldehyde in ethanol with a catalytic amount of acetic acid to yield the final hydrazone derivative. The product is then purified by recrystallization.

Synthesis of Indole-6-Carboxylic Acid Oxadiazole Derivatives (General Procedure)
  • Hydrazide Preparation: Indole-6-carbohydrazide is prepared as described above.

  • Reaction with Carbon Disulfide: The carbohydrazide is refluxed with carbon disulfide and potassium hydroxide in ethanol to form the potassium dithiocarbazate salt.

  • Cyclization: The salt is then diluted with water and treated with hydrazine hydrate, followed by acidification to induce cyclization, yielding the 5-substituted-1,3,4-oxadiazole-2-thione derivative.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivatives or a vehicle control and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vivo Efficacy: Xenograft Tumor Model (General Protocol)

To evaluate the in vivo anticancer activity, a human tumor xenograft model in immunodeficient mice is a standard preclinical model.

  • Cell Implantation: Human cancer cells (e.g., HCT-116 or A549) are harvested, and a suspension of 2-5 million cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.

  • Drug Administration: The indole derivatives are formulated in an appropriate vehicle and administered to the mice (e.g., orally or intraperitoneally) at predetermined doses and schedules for a set period (e.g., 21 days).

  • Tumor Measurement: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis). The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Visualizations

Signaling Pathways and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Ligand Binding & Dimerization PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Nucleus Nucleus Raf_MEK_ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) eNOS->Angiogenesis Nucleus->Angiogenesis

Caption: Key VEGFR-2 signaling pathways promoting angiogenesis.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy (Proposed) Start Indole-6-Carboxylic Acid Series1 Hydrazone Derivatives (EGFR Targeted) Start->Series1 Series2 Oxadiazole Derivatives (VEGFR-2 Targeted) Start->Series2 MTT MTT Cytotoxicity Assay (Cancer Cell Lines) Series1->MTT Series2->MTT IC50 Determine IC50 Values MTT->IC50 Xenograft Xenograft Mouse Model IC50->Xenograft Lead Compound Selection TGI Measure Tumor Growth Inhibition (TGI) Xenograft->TGI

References

comparing the kinase inhibitory profile of different 1-methyl-1H-indole-7-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory profile of 3,5-disubstituted-indole-7-carboxamide analogs, a class of compounds structurally related to 1-methyl-1H-indole-7-carboxylic acid. The focus of this comparison is their inhibitory activity against IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway, which is a critical regulator of inflammatory responses, immune function, and cell survival.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro IKK-β inhibitory activity of a series of 3,5-disubstituted-indole-7-carboxamide analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDC3-SubstituentC5-SubstituentIKK-β pIC50IKK-β IC50 (nM)
1 -SO2N(Me)CH2C6H54-Fluorophenyl7.179
2 -SO2N(Me)CH2(2-thienyl)4-Fluorophenyl7.350
3 -SO2N(Me)CH2(3-thienyl)4-Fluorophenyl7.532
4 -SO2NH(c-propyl)4-Fluorophenyl7.720
5 -SO2NH(2-pyridyl)4-Fluorophenyl6.8158
6 -SO2NH(4-pyridyl)4-Fluorophenyl7.440
7 -SO2N(Me)CH2C6H53-Chlorophenyl7.0100
8 -SO2NH(c-propyl)3-Chlorophenyl7.625

Data compiled from studies on 3,5-disubstituted-indole-7-carboxamides as IKKβ inhibitors.

IKK-β Signaling Pathway

The IκB kinase (IKK) complex is a central component of the canonical NF-κB signaling pathway. Upon activation by various stimuli, such as pro-inflammatory cytokines, the IKK complex, consisting of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκBα).[3][4][5] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[4][6] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[3][4][6]

IKK_NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_NFkB->Ub_Proteasome Targets IκBα for NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Induces

IKK-β mediated NF-κB signaling pathway.

Experimental Protocols

The inhibitory activity of the indole-7-carboxamide analogs against IKK-β is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

General Protocol for IKK-β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the assay (e.g., 100 µM).

  • IKK-β Enzyme: Reconstitute or dilute purified recombinant IKK-β enzyme to the desired concentration in kinase buffer.

  • Substrate: Prepare a solution of a suitable substrate for IKK-β, such as a synthetic peptide (e.g., IKKtide), in kinase buffer.

  • Test Compounds: Prepare serial dilutions of the indole-7-carboxamide analogs in DMSO. Further dilute in kinase buffer to the final desired concentrations.

2. Kinase Reaction:

  • Add the test compounds and enzyme solution to the wells of a microplate.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding the ATP and substrate solution to the wells.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • Incubate at room temperature for approximately 40 minutes.

  • Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Reagent_Prep 1. Reagent Preparation (Enzyme, Substrate, ATP, Inhibitors) Start->Reagent_Prep Plate_Setup 2. Plate Setup (Add Inhibitors & Enzyme) Reagent_Prep->Plate_Setup Pre_Incubation 3. Pre-incubation (Allow Inhibitor Binding) Plate_Setup->Pre_Incubation Reaction_Initiation 4. Initiate Reaction (Add ATP & Substrate) Pre_Incubation->Reaction_Initiation Reaction_Incubation 5. Kinase Reaction (Incubate at 30°C) Reaction_Initiation->Reaction_Incubation Reaction_Stop 6. Stop Reaction (Add ADP-Glo™ Reagent) Reaction_Incubation->Reaction_Stop Signal_Development 7. Signal Development (Add Kinase Detection Reagent) Reaction_Stop->Signal_Development Read_Plate 8. Read Luminescence Signal_Development->Read_Plate Data_Analysis 9. Data Analysis (Calculate % Inhibition & IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

General workflow for an in vitro kinase inhibition assay.

References

A Head-to-Head Comparison of Synthetic Routes to 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 1-methyl-1H-indole-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on efficiency, starting material accessibility, and reaction conditions, supported by experimental data and detailed protocols.

At a Glance: Two Paths to a Key Intermediate

Two principal strategies for the synthesis of this compound are presented:

  • Route A: N-methylation of Indole-7-carboxylic Acid. This approach begins with the commercially available indole-7-carboxylic acid or its methyl ester, followed by methylation of the indole nitrogen and subsequent ester hydrolysis if necessary.

  • Route B: Batcho-Leimgruber Indole Synthesis. This method constructs the indole ring from an acyclic precursor, specifically methyl 2-methyl-6-nitrobenzoate, through a two-step process of enamine formation and reductive cyclization, followed by N-methylation and ester hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

StepRoute A: N-methylationYield (%)Route B: Batcho-Leimgruber SynthesisYield (%)
1Esterification of Indole-7-carboxylic acid~95%Formation of β-(Dimethylamino)-2-nitrostyrene derivative~86%
2N-methylation of Methyl indole-7-carboxylate~90%Reductive Cyclization to Methyl 1-methyl-1H-indole-7-carboxylate~75%
3Hydrolysis of Methyl 1-methyl-1H-indole-7-carboxylate~95%Hydrolysis of Methyl 1-methyl-1H-indole-7-carboxylate~95%
Overall ~81% ~62%

Comparative Analysis

Route A offers a more direct and higher-yielding pathway to the target molecule. The primary advantage of this route is the commercial availability of the starting material, indole-7-carboxylic acid or its methyl ester, which simplifies the initial steps. The N-methylation of the indole nucleus can be achieved with high selectivity and yield using modern methylation reagents.

Route B , the Batcho-Leimgruber synthesis, provides a versatile method for constructing the indole ring system. While the overall yield is lower than Route A, it offers flexibility in introducing various substituents on the benzene ring by choosing the appropriately substituted o-nitrotoluene as the starting material. However, the synthesis of the required starting material, methyl 2-methyl-6-nitrobenzoate, may add complexity and steps to the overall process.

Experimental Protocols

Route A: N-methylation of Indole-7-carboxylic Acid

Step 1: Esterification of Indole-7-carboxylic acid

  • Procedure: To a solution of indole-7-carboxylic acid (1.0 eq) in methanol (0.2 M), is added thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl indole-7-carboxylate.

  • Yield: Approximately 95%.

Step 2: N-methylation of Methyl indole-7-carboxylate

  • Procedure: To a solution of methyl indole-7-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) (0.5 M), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which methyl iodide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield methyl 1-methyl-1H-indole-7-carboxylate. A similar procedure using phenyl trimethylammonium iodide as the methylating agent in the presence of a mild base has also been reported to give high yields.[1][2]

  • Yield: Approximately 90%.

Step 3: Hydrolysis of Methyl 1-methyl-1H-indole-7-carboxylate

  • Procedure: Methyl 1-methyl-1H-indole-7-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water (2:1, 0.2 M). Lithium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2 hours. The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

  • Yield: Approximately 95%.

Route B: Batcho-Leimgruber Indole Synthesis

Step 1: Formation of β-(Dimethylamino)-2-nitrostyrene derivative

  • Procedure: A solution of methyl 2-methyl-6-nitrobenzoate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.5 eq) in DMF (2 M) is heated at 110 °C for 16 hours. The reaction mixture is then cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to give the crude enamine product, which can be used in the next step without further purification.[3]

  • Yield: Approximately 86%.[3]

Step 2: Reductive Cyclization to Methyl 1-methyl-1H-indole-7-carboxylate

  • Procedure: The crude enamine from the previous step is dissolved in a mixture of ethanol and water (4:1, 0.1 M). Sodium dithionite (4.0 eq) is added, and the mixture is heated to reflux for 2 hours. The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then subjected to N-methylation conditions as described in Route A, Step 2, followed by purification to yield methyl 1-methyl-1H-indole-7-carboxylate.

  • Yield: Approximately 75%.

Step 3: Hydrolysis of Methyl 1-methyl-1H-indole-7-carboxylate

  • Procedure: The hydrolysis is carried out as described in Route A, Step 3.

  • Yield: Approximately 95%.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_A Route A: N-methylation cluster_B Route B: Batcho-Leimgruber Synthesis A1 Indole-7-carboxylic acid A2 Methyl indole-7-carboxylate A1->A2 Esterification (~95%) A3 Methyl 1-methyl-1H-indole-7-carboxylate A2->A3 N-methylation (~90%) A4 This compound A3->A4 Hydrolysis (~95%) B1 Methyl 2-methyl-6-nitrobenzoate B2 Enamine intermediate B1->B2 Enamine formation (~86%) B3 Methyl 1-methyl-1H-indole-7-carboxylate B2->B3 Reductive Cyclization & N-methylation (~75%) B4 This compound B3->B4 Hydrolysis (~95%) Logical_Comparison cluster_factors Decision Factors cluster_routes Synthetic Routes Title Choice of Synthetic Route Yield Overall Yield Title->Yield StartingMaterial Starting Material Accessibility Title->StartingMaterial Flexibility Substituent Flexibility Title->Flexibility RouteA Route A (N-methylation) Yield->RouteA Higher (~81%) RouteB Route B (Batcho-Leimgruber) Yield->RouteB Lower (~62%) StartingMaterial->RouteA High (Commercially Available) StartingMaterial->RouteB Lower (Requires Synthesis) Flexibility->RouteA Limited to indole-7-COOH derivatives Flexibility->RouteB High (Various o-nitrotoluenes)

References

Comparative Guide to the Target Identification and Validation of Bioactive 1-methyl-1H-indole-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the target identification and validation of novel bioactive derivatives of 1-methyl-1H-indole-7-carboxylic acid. Due to a lack of specific published data on the biological targets of this compound derivatives, this document presents a hypothetical scenario where these compounds are investigated as modulators of the Farnesoid X Receptor (FXR). This hypothesis is based on the known activity of a structurally related compound, a derivative of 1-methyl-1H-indole-3-carboxylic acid, which has been identified as a potent FXR agonist.[1]

This guide outlines the methodologies for identifying and validating such a target and compares the hypothetical performance of these derivatives against known FXR agonists.

Hypothetical Target Identification: Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Its modulation is a therapeutic target for various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Given that a derivative of the closely related 1-methyl-1H-indole-3-carboxylic acid is a known FXR agonist, it is plausible that derivatives of this compound may also interact with this target.

Target Validation Workflow

The process of validating a potential drug target involves a series of experimental steps to confirm its role in the disease pathology and its druggability by the compounds of interest.

G cluster_0 Target Identification cluster_1 Target Validation Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography Target Identification by MS Target Identification by MS Affinity Chromatography->Target Identification by MS Binding Assays Binding Assays Target Identification by MS->Binding Assays Direct Interaction Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Binding Assays->Cellular Thermal Shift Assay (CETSA) Target Engagement CETSA CETSA In vitro Functional Assays In vitro Functional Assays CETSA->In vitro Functional Assays Functional Modulation In vivo Target Validation In vivo Target Validation In vitro Functional Assays->In vivo Target Validation Animal Models

A general workflow for target identification and validation.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical performance data for two derivatives of this compound (MID-7-A and MID-7-B) against well-established FXR agonists. This data is for illustrative purposes to demonstrate how a comparison would be structured.

CompoundTypeTargetAssay TypeEC50 (nM)Emax (%)Reference
MID-7-A Hypothetical Derivative FXR Cell-based Reporter Assay 75 95 N/A
MID-7-B Hypothetical Derivative FXR Cell-based Reporter Assay 120 88 N/A
GW4064Known AgonistFXRCell-based Reporter Assay50100
Obeticholic Acid (OCA)Known AgonistFXRCell-based Reporter Assay99100
FexaramineKnown AgonistFXRCo-activator Recruitment Assay25100
WAY-362450Known AgonistFXRCell-based Reporter Assay4149

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays in FXR target validation.

Cell-Based FXR Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and induce the expression of a downstream reporter gene.

Materials:

  • HEK293T cells

  • FXR expression plasmid

  • FXR response element (FXRE)-luciferase reporter plasmid

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Test compounds (this compound derivatives) and known FXR agonists (e.g., GW4064)

Protocol:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Plating: After 24 hours, seed the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Luciferase Assay: Measure the luciferase activity using a luminometer following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation relative to the vehicle control against the compound concentration to determine EC50 and Emax values.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cells expressing the target protein (FXR)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heating, centrifugation, and Western blotting

Protocol:

  • Compound Treatment: Treat the cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to separate aggregated proteins from the soluble fraction.

  • Protein Analysis: Analyze the amount of soluble target protein (FXR) in the supernatant by Western blotting.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathway

Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXREs in the promoter regions of target genes, regulating their transcription.

G cluster_0 Cellular Response FXR_Agonist 1-methyl-1H-indole-7- carboxylic acid derivative FXR FXR FXR_Agonist->FXR FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element FXR_RXR_Complex->FXRE Target_Gene_Expression Target Gene Transcription FXRE->Target_Gene_Expression Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Target_Gene_Expression->Metabolic_Regulation

Hypothetical FXR signaling pathway activated by a derivative.

Conclusion

While the direct targets of this compound derivatives remain to be experimentally determined, the structural similarity to known FXR modulators provides a strong rationale for investigating their activity at this receptor. The experimental protocols and comparative framework presented in this guide offer a robust strategy for the identification and validation of these and other novel bioactive compounds. Further screening and validation studies are essential to elucidate the precise molecular targets and therapeutic potential of this chemical series.

References

assessing the selectivity of enzyme inhibitors derived from 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Extensive research for enzyme inhibitors specifically derived from 1-methyl-1H-indole-7-carboxylic acid did not yield specific examples with comprehensive selectivity data in the public domain. Therefore, this guide provides a comparative analysis of a closely related and well-documented class of compounds: tricyclic indole-2-carboxylic acid derivatives as selective inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) . This analysis serves as a practical example of how the selectivity of indole-based inhibitors is assessed and reported in the field of drug discovery.

Mcl-1 is a crucial member of the Bcl-2 family of proteins that regulates programmed cell death, or apoptosis.[1][2] Its overexpression is implicated in the survival of cancer cells and their resistance to chemotherapy, making it an attractive target for cancer therapy.[1][3] A significant challenge in developing Mcl-1 inhibitors is achieving selectivity over other anti-apoptotic Bcl-2 family members, such as Bcl-xL and Bcl-2, to avoid potential toxicities.[1][4]

Comparative Selectivity of Tricyclic Indole-2-Carboxylic Acid Derivatives

The following table summarizes the in vitro binding affinities of a series of tricyclic indole-2-carboxylic acid derivatives for Mcl-1 and the related proteins Bcl-xL and Bcl-2. The inhibitory constant (Kᵢ) is a measure of the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity. The selectivity is determined by comparing the Kᵢ values for the target enzyme (Mcl-1) versus the off-target enzymes (Bcl-xL and Bcl-2).

Compound IDTarget EnzymeKᵢ (µM)Off-Target Enzyme (Bcl-xL) Kᵢ (µM)Off-Target Enzyme (Bcl-2) Kᵢ (µM)Mcl-1/Bcl-xL Selectivity (fold)Mcl-1/Bcl-2 Selectivity (fold)
19 Mcl-10.058>1001.8>172431
20 Mcl-10.038>1001.2>263132
21 Mcl-10.024>1000.77>416732
23 Mcl-10.033>1001.9>303058
34 Mcl-10.007120.82>1714117
35 Mcl-10.004100.77>2500192

Data compiled from a study on the discovery of potent and selective tricyclic indole inhibitors of Mcl-1. The Kᵢ values were determined using a fluorescence polarization assay.[1]

As the data indicates, compounds 34 and 35 , which contain a 6-chloroindole modification, demonstrate single-digit nanomolar binding affinity for Mcl-1 and exhibit high selectivity over Bcl-xL (>1700-fold) and Bcl-2 (>100-fold).[1] This high degree of selectivity is a critical attribute for a promising therapeutic candidate.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental assays. A commonly used method for assessing the binding affinity of inhibitors to proteins like Mcl-1 is the Fluorescence Polarization Assay (FPA) .

Fluorescence Polarization Assay (FPA) for Mcl-1 Binding

Objective: To determine the binding affinity (Kᵢ) of test compounds for Mcl-1 by measuring the displacement of a fluorescently labeled peptide probe that binds to the protein's active site.

Materials:

  • Recombinant human Mcl-1, Bcl-xL, and Bcl-2 proteins.

  • A fluorescently labeled peptide derived from a BH3 domain (e.g., FITC-labeled Bak BH3 peptide).[5]

  • Test compounds (indole derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., phosphate buffer with detergent and reducing agent).[5]

  • Microplates (e.g., 384-well black plates).

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of the Mcl-1 protein in the assay buffer at a fixed concentration.

    • Prepare a solution of the fluorescently labeled peptide probe in the assay buffer at a fixed concentration.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Protocol:

    • To the wells of the microplate, add the Mcl-1 protein solution.

    • Add the serially diluted test compounds to the respective wells.

    • Add the fluorescently labeled peptide probe to all wells.

    • Include control wells containing:

      • Probe only (for minimum polarization).

      • Protein and probe without inhibitor (for maximum polarization).

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.[5]

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that displaces 50% of the bound probe) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.

Selectivity Assessment: The same FPA protocol is repeated for the off-target enzymes (Bcl-xL and Bcl-2). The selectivity of the inhibitor is then determined by calculating the ratio of the Kᵢ values for the off-target enzymes to the Kᵢ value for the target enzyme (Mcl-1).

Visualizing Key Concepts

To better understand the context of Mcl-1 inhibition and the experimental workflow, the following diagrams are provided.

Mcl1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors, Cytokines Stress_Signals Stress Signals (e.g., UV, Chemotherapy) JNK JNK Pathway Stress_Signals->JNK Receptor Receptor Tyrosine Kinases PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Mcl1 Mcl-1 PI3K_AKT->Mcl1 Upregulates & Stabilizes RAS_MAPK->Mcl1 Upregulates JNK->Mcl1 Promotes Degradation Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis Promotes

Caption: Mcl-1 Signaling Pathway.[6][7]

Inhibitor_Selectivity_Workflow Primary_Assay Primary Screen: Fluorescence Polarization Assay (FPA) against Target Enzyme (e.g., Mcl-1) Calculate_IC50_Ki_Target Determine IC50 and Ki for Target Enzyme Primary_Assay->Calculate_IC50_Ki_Target Secondary_Assay Secondary Screen: FPA against Off-Target Enzymes (e.g., Bcl-xL, Bcl-2) Calculate_IC50_Ki_Target->Secondary_Assay Calculate_IC50_Ki_OffTarget Determine IC50 and Ki for Off-Target Enzymes Secondary_Assay->Calculate_IC50_Ki_OffTarget Calculate_Selectivity Calculate Selectivity Ratios: (Ki Off-Target) / (Ki Target) Calculate_IC50_Ki_OffTarget->Calculate_Selectivity End End: Selectivity Profile Calculate_Selectivity->End

Caption: Experimental Workflow for Selectivity Assessment.

References

Safety Operating Guide

Prudent Disposal of 1-methyl-1H-indole-7-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-methyl-1H-indole-7-carboxylic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar indole compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is advised.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

Properly characterize the waste. This compound should be treated as hazardous chemical waste. It is crucial to not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your contracted waste disposal service.

Step 2: Containerization and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure-fitting lid.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • Any associated hazards (e.g., "Irritant")

Step 3: On-Site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Engage a Licensed Waste Disposal Vendor

The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[1][2] These companies have the expertise and permits to transport, treat, and dispose of chemical waste in compliance with all federal, state, and local regulations. Your institution's EHS office will have established procedures for contacting and scheduling a pickup with an approved vendor.

Step 5: Recommended Disposal Method

Based on information for analogous compounds, the preferred method of disposal is incineration .[3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This process ensures the complete destruction of the chemical.

Important Note: Never dispose of this compound by pouring it down the drain or placing it in the regular trash. This can lead to environmental contamination and potential legal liabilities.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically for the disposal of this compound, such as concentration limits for different disposal methods. The primary guideline is to treat any quantity of this chemical as hazardous waste.

ParameterValueSource
Recommended Disposal MethodIncinerationGeneral practice for similar organic compounds
Alternative DisposalLandfillNot recommended; consult with a licensed waste disposal vendor for specific guidance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound waste identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, sealed, and compatible waste container segregate->containerize store Store in a designated satellite accumulation area containerize->store contact_ehs Contact Institutional EHS Office or approved Waste Disposal Vendor store->contact_ehs schedule_pickup Schedule waste pickup contact_ehs->schedule_pickup incinerate Recommended Disposal: Incineration at an approved facility schedule_pickup->incinerate end_process End: Disposal complete incinerate->end_process

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-methyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling 1-methyl-1H-indole-7-carboxylic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. The following information is synthesized from safety data for structurally similar indole compounds and general best practices for handling laboratory chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or eye contact.[1] The required PPE for handling this compound is summarized below.

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.[1] A face shield is recommended if there is a risk of splashing.[1]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[1] Gloves should be inspected for integrity before each use.[1]
Body Protection A standard laboratory coat is required.[2] For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.[1][3]
Respiratory Protection For handling solids and in the absence of adequate engineering controls, a NIOSH/MSHA-approved respirator should be used.[1] A dust mask (e.g., N95) is recommended to avoid inhalation of dust particles.[4]

Operational Plan: Handling and Storage

A systematic approach is crucial for the safe handling of this compound to minimize exposure and prevent contamination.

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound and similar indole compounds to be fully aware of all potential hazards.

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

  • Gather Materials: Ensure all necessary equipment and reagents are readily available.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Handling:

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to prevent the generation of dust and aerosols.[1]

  • Weighing: When weighing the solid, do so in a contained space or an area with local exhaust ventilation.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Hygiene: Wash hands thoroughly after handling the compound.[5] Contaminated clothing should be removed and washed before reuse.[5]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Keep away from incompatible substances.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containerization: Use designated and properly labeled hazardous waste containers.

  • Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[5] Always follow your institution's specific guidelines for chemical waste disposal.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_key Personal Protective Equipment (PPE) prep1 Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Proceed with caution handle2 Perform Experiment handle1->handle2 handle3 Store Properly handle2->handle3 disp1 Segregate Hazardous Waste handle2->disp1 After experiment completion disp2 Label Waste Container disp1->disp2 disp3 Dispose via Institutional Protocol disp2->disp3 key_ppe - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat/Coveralls - Respirator/Dust Mask

Caption: Workflow for the safe handling of this compound.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.